Corilagin (Standard)
描述
属性
IUPAC Name |
(6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl) 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSDEZXZIZRFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865084 | |
| Record name | Corilagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23094-69-1 | |
| Record name | Corilagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23094-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corilagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Corilagin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828) is a naturally occurring ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, including those from the Phyllanthus, Terminalia, and Geranium species.[1] First isolated in 1951, it has since garnered significant attention from the scientific community for its broad spectrum of biological and therapeutic activities.[1] These include potent anti-inflammatory, antioxidant, hepatoprotective, and notably, anticancer properties.[1][2] Corilagin has demonstrated the ability to inhibit the growth of numerous cancer cell lines by inducing apoptosis and cell cycle arrest, making it a promising candidate for further investigation in drug development.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities, with a focus on its molecular mechanisms and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
Corilagin, with the chemical formula C₂₇H₂₂O₁₈, is characterized by a glucose core where the hydroxyl groups at the 3-O and 6-O positions are bridged by a hexahydroxydiphenoyl (HHDP) group.[4] It also contains a gallate ester moiety.[4] This distinct structure is responsible for its chemical properties and diverse biological functions.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate |
| CAS Number | 23094-69-1 |
| Molecular Formula | C₂₇H₂₂O₁₈ |
| Molecular Weight | 634.45 g/mol |
| Canonical SMILES | C1[C@@H]2--INVALID-LINK--OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O">C@HO |
Physicochemical Data
The key physicochemical properties of corilagin are summarized in the table below. It is typically supplied as an off-white to white crystalline solid.[1] Its solubility profile indicates good solubility in polar organic solvents like DMSO and alcohols, and limited but present solubility in aqueous solutions.[1][5]
| Property | Value | Source(s) |
| Appearance | Off-white acicular crystalline powder | [1] |
| Melting Point | 260 °C | |
| Optical Rotation | Levorotatory [(-)-corilagin] | |
| Purity (Commercial) | ≥98% (HPLC) | |
| Storage Temperature | -20°C or 2-8°C | |
| Solubility | DMSO: ~20-125 mg/mLEthanol (B145695): ~25 mg/mLMethanol (B129727): SolubleAcetone: SolubleWater: 1 mg/mLPBS (pH 7.2): ~5 mg/mL | [1][5] |
Biological Activity and In Vitro Efficacy
Corilagin exhibits significant cytotoxic and antiproliferative effects against a range of cancer cell lines. Its efficacy, measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the cancer type and specific cell line. The compound generally shows lower toxicity towards normal, non-cancerous cells.[3]
| Cancer Type | Cell Line(s) | IC₅₀ (µM) | Exposure Time | Source(s) |
| Hepatocellular Carcinoma | SMMC-7721 | 23.4 | 72h | [3][5] |
| Bel7402 | 24.5 | 72h | [3][5] | |
| Chang-liver (Normal) | 131.4 | 72h | [3][5] | |
| Ovarian Cancer | SKOv3ip | < 30 | 72h | [6][7] |
| Hey | < 30 | 72h | [6][7] | |
| A2780 | 47.81 | 48h | [8] | |
| IOSE-80 (Normal) | 174.52 | 48h | [8] | |
| Lung Cancer | A549 | 28.8 ± 1.2 | Not Specified | [1][9] |
| A549 | ~700 (0.7 mM) | Not Specified | [10] |
Note: IC₅₀ values can vary between studies due to different experimental conditions (e.g., assay type, cell density, incubation time).
Key Signaling Pathways Modulated by Corilagin
Corilagin exerts its anticancer effects by modulating several critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
Inhibition of TGF-β and PI3K/Akt/mTOR Signaling
Corilagin has been shown to inhibit the secretion of Transforming Growth Factor-beta (TGF-β), a key cytokine involved in cancer progression.[6] This leads to the downstream suppression of both the canonical Smad pathway (inhibiting phosphorylation of Smad2/3) and non-canonical pathways, including the PI3K/Akt/mTOR and ERK cascades.[6][10] The inhibition of the PI3K/Akt pathway is a recurring mechanism in corilagin-induced apoptosis, leading to cell cycle arrest and preventing cancer cell proliferation.[3]
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving a signal (e.g., from TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB (p65 subunit) to translocate to the nucleus and initiate pro-survival gene transcription. Corilagin inhibits this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival functions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of corilagin.
General Protocol for Extraction and Purification of Corilagin
This protocol is a generalized procedure based on methods like high-speed countercurrent chromatography and supercritical fluid extraction.
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves or aerial parts of Phyllanthus urinaria) and grind it into a coarse powder.
-
Extraction:
-
Maceration/Soxhlet: Extract the powdered material with methanol or 70% ethanol at room temperature or under reflux for several hours. Repeat the extraction process 2-3 times.
-
Supercritical CO₂ Extraction: Alternatively, subject the powder to supercritical CO₂ extraction (e.g., 20 MPa, 45°C) with an entrainer like ethanol.
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to fractionate the components. Corilagin is typically enriched in the ethyl acetate or n-butanol fractions.
-
Chromatographic Purification:
-
Subject the enriched fraction to column chromatography over a macroporous adsorption resin (e.g., D101) or Sephadex LH-20.
-
Elute with a gradient of methanol in water.
-
For final purification to >98% purity, utilize preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column or High-Speed Counter-Current Chromatography (HSCCC).
-
-
Identification and Characterization: Confirm the structure and purity of the isolated corilagin using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.
In Vitro Cell Viability - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., SMMC-7721, A549, SKOv3ip) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of corilagin in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of corilagin (e.g., 0, 10, 25, 50, 100 µM). Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used for corilagin) and untreated controls.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of Signaling Proteins
This protocol allows for the detection and semi-quantification of specific proteins to analyze the effect of corilagin on signaling pathways.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with corilagin at desired concentrations for a specified time.
-
Protein Extraction: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel (e.g., 10-12% gel). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-IκBα, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Antitumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of corilagin in a mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ SMMC-7721 cells in 100 µL of PBS) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign the mice into treatment groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or PBS).
-
Corilagin treatment group(s) (e.g., 30 mg/kg).
-
Positive Control (e.g., a standard chemotherapy drug like cisplatin (B142131) or 5-FU).
-
-
Drug Administration: Administer the treatments via a specified route (e.g., intraperitoneal injection) daily or on a set schedule for a defined period (e.g., 3-5 weeks).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Termination and Tissue Collection: At the end of the study period, euthanize the mice. Excise the tumors, weigh them, and photograph them. Tissues may be fixed in formalin for histological analysis (e.g., H&E staining) or snap-frozen for molecular analysis (e.g., Western blotting).
-
Data Analysis: Compare the final tumor weights and volumes between the treatment groups and the control group to determine the antitumor efficacy of corilagin.
Conclusion
Corilagin is a multifaceted natural compound with a well-defined chemical structure and significant, reproducible biological activities. Its potent antiproliferative and pro-apoptotic effects on a wide range of cancer cells are mediated through the modulation of key oncogenic signaling pathways, including TGF-β, PI3K/Akt, and NF-κB.[1][6] The established protocols for its extraction, in vitro analysis, and in vivo evaluation provide a solid foundation for further research. While it demonstrates considerable promise as a therapeutic agent, further preclinical and clinical studies are necessary to fully elucidate its safety, bioavailability, and efficacy in a clinical setting. The comprehensive data presented in this guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of corilagin in oncology and other fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Corilagin inhibits breast cancer growth via reactive oxygen species-dependent apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corilagin inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corilagin | C27H22O18 | CID 73568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
The Core Mechanism of Action of Corilagin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828), a prominent member of the ellagitannin family, is a bioactive compound found in various medicinal plants.[1] Its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antiviral effects, have garnered significant attention within the scientific community.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of Corilagin, with a focus on its modulation of key signaling pathways, induction of cellular processes, and its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity: A Multi-pronged Approach
Corilagin exerts its anticancer effects through a combination of mechanisms, primarily by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and triggering autophagy.[2][3] These effects are underpinned by its ability to modulate a complex network of intracellular signaling pathways.
Inhibition of Cell Viability
Corilagin has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | Corilagin IC50 (µM) | Reference |
| A549 | Lung Cancer | 28.8 ± 1.2 | [4] |
| Bel7402 | Hepatocellular Carcinoma | 24.5 | [5] |
| SMMC7721 | Hepatocellular Carcinoma | 23.4 | [5] |
| SKOv3ip | Ovarian Cancer | 160 | [6] |
| Hey | Ovarian Cancer | 160 | [6] |
| U251 | Glioblastoma | Concentrations of 25, 50, and 100 µg/mL showed inhibitory effects | [7] |
| A2780 | Ovarian Cancer | A significant increase in apoptosis was observed at 20 µmol/mL | [8] |
Induction of Apoptosis and Autophagy
Corilagin promotes cancer cell death by inducing both apoptosis and autophagy.[9][10] In gastric cancer cells, Corilagin treatment leads to a dose-dependent increase in apoptotic cells, characterized by the activation of caspase-8, -9, and -3, and the cleavage of PARP.[9] It also triggers autophagy, as evidenced by the conversion of LC3-I to LC3-II.[9] In glioma cells, Corilagin-induced apoptosis is associated with a reduction in the anti-apoptotic protein Bcl-2.[11]
Modulation of Key Signaling Pathways
The pleiotropic effects of Corilagin are a result of its ability to interfere with multiple critical signaling pathways that are often dysregulated in disease.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Corilagin has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[7] This inhibitory effect has been observed in various cell types, including glioblastoma cells and microglial cells.[7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Corilagin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK1/2, JNK, and p38.[12] This inhibition contributes to its anti-inflammatory and anticancer activities.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Corilagin has been found to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis. In ovarian cancer cells, Corilagin's anti-tumor effects are linked to the inhibition of the PI3K/p53 pathway.[8]
Notch and TGF-β Signaling Pathways
Corilagin has also been shown to suppress the Notch and TGF-β signaling pathways. In cholangiocarcinoma, Corilagin inhibits cell growth by downregulating the expression of Notch1.[13][14] Furthermore, it has been demonstrated to alleviate hypertrophic scars by inhibiting the TGF-β/Smad signaling pathway.[15][16]
Antioxidant and Anti-inflammatory Effects
Corilagin possesses potent antioxidant properties by scavenging reactive oxygen species (ROS).[9] This activity is crucial in mitigating oxidative stress, a key contributor to various pathologies, including cancer and inflammation. In gastric cancer cells, Corilagin-induced cell death is mediated by the generation of ROS.[9] Its anti-inflammatory effects are largely attributed to the inhibition of pro-inflammatory cytokines and mediators through the suppression of the NF-κB and MAPK pathways.[17]
Antiviral Activity
Recent studies have highlighted the antiviral potential of Corilagin. It has been shown to inhibit the entry of SARS-CoV-2 into host cells by targeting the binding of the viral spike protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Corilagin.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Corilagin for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[1][2][3][22][23]
Protocol:
-
Protein Extraction: Lyse cells treated with or without Corilagin using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes.[24][25][26][27][28]
Protocol:
-
RNA Extraction: Isolate total RNA from cells treated with or without Corilagin using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[9][29][30]
Protocol:
-
Treat cells with Corilagin for the desired time.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
Conclusion
Corilagin is a multifaceted natural compound with a complex mechanism of action that involves the modulation of numerous key signaling pathways, leading to its observed anticancer, anti-inflammatory, antioxidant, and antiviral effects. Its ability to target multiple pathways simultaneously makes it a promising candidate for further investigation and development as a therapeutic agent for a variety of diseases. This technical guide provides a foundational understanding of Corilagin's core mechanisms, offering valuable insights for researchers and drug development professionals. Further in-depth studies, including preclinical and clinical trials, are warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. mdpi.com [mdpi.com]
- 5. Corilagin inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Effects and Mechanism of Corilagin on A2780 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Corilagin induces apoptosis and inhibits autophagy of HL-60 cells by regulating miR-451/HMGB1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corilagin induces apoptosis and autophagy in NRF2-addicted U251 glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corilagin ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corilagin alleviates hypertrophic scars via inhibiting the transforming growth factor (TGF)-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-proliferation and anti-inflammation effects of corilagin in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 24. gene-quantification.de [gene-quantification.de]
- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. elearning.unite.it [elearning.unite.it]
- 27. sg.idtdna.com [sg.idtdna.com]
- 28. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. assaygenie.com [assaygenie.com]
Corilagin: A Comprehensive Technical Guide to its Biological and Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828) is a naturally occurring ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, including those from the Phyllanthus and Geranium species.[1][2] This polyphenolic compound has garnered significant attention within the scientific community for its broad spectrum of biological and pharmacological activities.[1] Extensive research has demonstrated its potential as an anti-cancer, anti-inflammatory, antioxidant, hepatoprotective, and antiviral agent.[1][3] This technical guide provides an in-depth overview of the multifaceted activities of corilagin, with a focus on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activities
Corilagin has demonstrated potent anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[1][4]
Induction of Apoptosis and Cell Cycle Arrest
Corilagin has been shown to induce apoptosis in various cancer cells, including those of the breast, liver, and bladder.[5][6] This process is often mediated by the activation of intrinsic and extrinsic apoptotic pathways.[7] Key molecular events include the altered expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, respectively, and the activation of caspases, which are crucial executioners of apoptosis.[1][8]
Furthermore, corilagin can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. For instance, in hepatocellular carcinoma cells, corilagin has been observed to induce G2/M phase arrest.[5] In glioblastoma cells, it can cause cell cycle arrest at the G2/M or S phase, depending on the cell type.[9]
Modulation of Anticancer Signaling Pathways
Corilagin exerts its anticancer effects by modulating several critical signaling pathways:
-
NF-κB Pathway: Corilagin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4][9] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation. By inhibiting NF-κB, corilagin can sensitize cancer cells to apoptosis.[9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell growth, differentiation, and survival. Corilagin has been found to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like ERK and JNK, which can contribute to its anti-proliferative and pro-apoptotic effects.[4][10]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in cancer and is a major driver of tumor growth and survival. Corilagin has been demonstrated to suppress the PI3K/Akt pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[6][8]
Quantitative Data on Anticancer Activity
The cytotoxic effects of corilagin on various cancer cell lines are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 28.8 ± 1.2 | [1][11] |
| SKOv3ip | Ovarian Cancer | 160 | [11] |
| Hey | Ovarian Cancer | 160 | [11] |
| Bel7402 | Hepatocellular Carcinoma | 24.5 | [5] |
| SMMC7721 | Hepatocellular Carcinoma | 23.4 | [5] |
| Chang-liver (normal) | Normal Liver Cells | 131.4 | [5] |
In vivo, intraperitoneal injection of 30 mg/kg corilagin for 5 weeks resulted in a 47.3% inhibition of tumor growth in a mouse xenograft model of hepatocellular carcinoma.[5]
Anti-inflammatory Activities
Corilagin exhibits significant anti-inflammatory properties, primarily by suppressing the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[2][4]
Inhibition of Pro-inflammatory Mediators
Corilagin has been shown to reduce the production of several key pro-inflammatory cytokines and enzymes, including:
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of corilagin are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4][10][12] By suppressing these pathways, corilagin can downregulate the expression of numerous genes involved in inflammation.
Quantitative Data on Anti-inflammatory Activity
In vitro studies have demonstrated the dose-dependent anti-inflammatory effects of corilagin. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, corilagin at a concentration of 75 µM showed significant inhibition of various inflammatory mediators.[13]
| Inflammatory Mediator | Inhibition at 75 µM Corilagin | Reference |
| IL-6 | 48.09% | [13] |
| TNF-α | 42.37% | [13] |
| NO | 65.69% | [13] |
| IL-1β | 26.47% | [13] |
| PGE-2 | 46.88% | [13] |
| iNOS | 56.22% | [13] |
| COX-2 | 59.99% | [13] |
In vivo, in a mouse model of acetaminophen-induced hepatotoxicity, corilagin administered intraperitoneally at doses of 1-20 mg/kg significantly decreased the production of TNF-α, IL-1β, and IL-6 in a dose-dependent manner.[10][14] In a model of concanavalin (B7782731) A-induced hepatic injury, intraperitoneal administration of corilagin at 25 mg/kg significantly reduced serum levels of alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST).[15][16]
Antioxidant Activities
Corilagin possesses potent antioxidant properties, which contribute to its various pharmacological effects. It can directly scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[13][17]
Free Radical Scavenging Activity
Corilagin has been shown to effectively scavenge various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hydrogen peroxide (H2O2).[13]
| Free Radical | IC50 (µg/mL) | Reference |
| Hydroxyl Radical (•OH) | 26.68 | [13] |
| Hydrogen Peroxide (H2O2) | 76.85 | [13] |
| Nitric Oxide (NO) | 66.64 | [13] |
Enhancement of Antioxidant Enzymes
In addition to direct scavenging, corilagin can also bolster the cellular antioxidant defense system by increasing the activity of enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT).[17]
Hepatoprotective Activities
Corilagin has demonstrated significant protective effects against liver injury induced by various toxins and pathological conditions.[10][15][17] Its hepatoprotective mechanisms are linked to its anti-inflammatory, antioxidant, and anti-apoptotic properties.
In a mouse model of acetaminophen-induced liver injury, corilagin treatment (1-20 mg/kg, i.p.) dose-dependently reduced serum ALT levels and hepatic myeloperoxidase (MPO) activity, indicating a reduction in liver damage and inflammation.[10][14] Furthermore, in a high-fat diet-induced model of nonalcoholic fatty liver disease (NAFLD), corilagin (20 mg/kg, i.p.) ameliorated hepatic steatosis and improved serum lipid profiles.[17]
Antiviral Activities
Corilagin has shown promising antiviral activity against a range of viruses.
Activity against SARS-CoV-2
Recent studies have highlighted the potential of corilagin as an antiviral agent against SARS-CoV-2. It has been shown to inhibit the binding of the viral spike receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor, with an IC50 of 24.9 µM.[18] Additionally, corilagin can inhibit the viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication, with a low 50% effective concentration (EC50) value of 0.13 µmol/L.[19][20][21]
Experimental Protocols
The following are representative protocols for key experiments commonly used to evaluate the biological activities of corilagin.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[22][23]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[22]
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of corilagin and a vehicle control.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22]
-
Incubate at room temperature in the dark for 2 hours with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample.[24][25][26][27]
Procedure:
-
Protein Extraction: Lyse corilagin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify band intensity using densitometry software.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay is used to detect and quantify apoptotic and necrotic cells.[9][28][29]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA.[28]
Procedure:
-
Treat cells with corilagin to induce apoptosis.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[29]
-
Incubate for 15-20 minutes at room temperature in the dark.[29]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.[28]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by corilagin and a general experimental workflow for its analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Preliminary exploration on anti-inflammatory mechanism of Corilagin (beta-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Corilagin inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Corilagin induces apoptosis and inhibits HMBG1/PI3K/AKT signaling pathways in a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Corilagin ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Corilagin Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Corilagin Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced C57BL/6 Mice by Ameliorating Oxidative Stress and Restoring Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Corilagin prevents SARS-CoV-2 infection by targeting RBD-ACE2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Corilagin inhibits SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Corilagin inhibits SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 26. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 27. cdn.hellobio.com [cdn.hellobio.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Corilagin: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828) is a naturally occurring ellagitannin, a type of hydrolyzable tannin, that has garnered significant scientific interest for its broad spectrum of biological activities.[1][2] As a potent antioxidant, anti-inflammatory, and anticancer agent, corilagin presents a promising lead compound for the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the natural sources of corilagin, detailed methodologies for its isolation and purification, and a summary of its key signaling pathways.
Natural Sources of Corilagin
Corilagin is distributed across a variety of plant families, with notable concentrations found in the Euphorbiaceae, Combretaceae, and Geraniaceae families. The yield of corilagin can vary significantly depending on the plant species, the specific part of the plant utilized, geographical origin, and the extraction method employed.
Major Plant Families and Species:
-
Euphorbiaceae: This family is a particularly rich source of corilagin. Various species of the Phyllanthus genus, such as Phyllanthus niruri, Phyllanthus urinaria, and Phyllanthus amarus, are well-documented to contain significant amounts of this compound.[1][3]
-
Combretaceae: Plants in this family, notably Terminalia chebula, are known to contain high concentrations of corilagin, particularly in their fruits.
-
Geraniaceae: Species such as Geranium wilfordii and Geranium sibiricum are also recognized as natural sources of corilagin.[1]
The following table summarizes the quantitative data on corilagin content from various plant sources.
| Plant Species | Family | Plant Part | Corilagin Content (% w/w or µg/g) | Reference |
| Phyllanthus amarus | Euphorbiaceae | Whole Plant | 2.28% (in water-alcohol extract) | |
| Phyllanthus niruri | Euphorbiaceae | Leaves | 6.7% (in aqueous extract) | |
| Phyllanthus urinaria | Euphorbiaceae | Whole Plant | 619 µg/g (in alcoholic extract) | |
| Phyllanthus maderaspatensis | Euphorbiaceae | Whole Plant | 0.45% (in hydro-alcoholic extract) | [4] |
| Geranium wilfordii | Geraniaceae | Whole Plant | 1.69 mg/g | |
| Dimocarpus longan | Sapindaceae | Seed | Highest content among 10 screened plants |
Isolation and Purification of Corilagin
The isolation of corilagin from its natural sources is a multi-step process that typically involves extraction, partitioning, and chromatographic purification. The following protocols provide detailed methodologies for these procedures.
Experimental Protocol 1: General Extraction and Purification from Phyllanthus species
This protocol is a widely used method for obtaining corilagin from the whole plant material of Phyllanthus species.
1. Extraction:
-
Plant Material: Air-dried and powdered whole plant of a Phyllanthus species.
-
Solvent: Methanol (B129727):water (2:1, v/v).
-
Procedure:
-
The powdered plant material is subjected to hot extraction with the methanol:water solvent mixture.
-
The resulting crude extract is then concentrated under reduced pressure to remove the methanol.[5]
-
2. Liquid-Liquid Partitioning:
-
Procedure:
-
The concentrated aqueous extract is suspended in water.
-
This aqueous suspension is then partitioned successively with ethyl acetate (B1210297) (EtOAc) to remove non-polar compounds. The aqueous fraction is retained.
-
The aqueous fraction is further partitioned with n-butanol. The n-butanol fraction, which is enriched with corilagin, is collected.[5]
-
3. Column Chromatography:
-
Stationary Phase: Diaion HP-20 resin or silica (B1680970) gel.[4][5]
-
Mobile Phase: A gradient of methanol in water, starting from 100% water and gradually increasing the methanol concentration.
-
Procedure:
-
The dried n-butanol fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
The column is eluted with the gradient mobile phase. Corilagin-rich fractions are typically eluted with approximately 30% methanol in water.[4]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A reverse-phase C18 column (e.g., Kromasil 100-7-C18, 21.2 x 250 mm).[4]
-
Mobile Phase: An isocratic mobile phase of 25% methanol in water.[4]
-
Flow Rate: Approximately 15 mL/min.[4]
-
Detection: UV detection at 275 nm.
-
Procedure:
-
The enriched fractions from column chromatography are pooled, concentrated, and dissolved in the mobile phase.
-
The solution is injected into the preparative HPLC system.
-
The peak corresponding to corilagin is collected.
-
The collected fraction is dried under vacuum to yield pure corilagin.[4]
-
Experimental Protocol 2: Alternative Extraction Methods
1. Supercritical CO₂ Extraction:
-
Plant Material: Pulverized Phyllanthus urinaria.
-
Procedure:
-
The plant material is placed in a CO₂ supercritical extractor.
-
Extraction is performed at a pressure of 10-30 MPa and a temperature of 35-55°C.
-
The resulting extract is further purified using macroporous resin and counter-current extraction.[6]
-
2. Ionic Liquid-Based Extraction:
-
Plant Material: Phyllanthus tenellus Roxb.
-
Procedure:
-
The plant material is mixed with a 0.4 M aqueous solution of [BMIm]Br at a liquid-solid ratio of 10:1.
-
The mixture is subjected to ultrasonication at 50°C for 15 minutes.
-
The ionic liquid is removed using a macroporous resin (D101).
-
Corilagin is further purified by prep-HPLC and water precipitation.[7][8]
-
Signaling Pathways Modulated by Corilagin
Corilagin exerts its biological effects, particularly its anticancer activities, by modulating several key signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.
NF-κB Signaling Pathway
Corilagin has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][9] This pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Corilagin's inhibitory effect on this pathway contributes to its anti-inflammatory and pro-apoptotic properties.[3]
Caption: Corilagin inhibits the NF-κB signaling pathway.
Notch-mTOR Signaling Pathway
The Notch signaling pathway is crucial for cell-cell communication and plays a significant role in cell proliferation, differentiation, and apoptosis. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and metabolism. Corilagin has been found to suppress the Notch-mTOR signaling pathway, which is often dysregulated in cancer, thereby inhibiting cancer cell growth and survival.[2][10][11]
Caption: Corilagin suppresses the Notch-mTOR signaling pathway.
TGF-β/AKT/ERK Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a complex pathway that can have both tumor-suppressive and tumor-promoting roles depending on the cellular context. In advanced cancers, TGF-β often promotes tumor growth, invasion, and metastasis. Corilagin has been shown to inhibit the TGF-β signaling pathway and its downstream effectors AKT and ERK, thereby impeding cancer progression.[2][12][13][14]
Caption: Corilagin inhibits the TGF-β/AKT/ERK signaling pathway.
Experimental Workflow for Corilagin Isolation
The following diagram illustrates a general experimental workflow for the isolation and purification of corilagin from a plant source.
Caption: General workflow for the isolation of corilagin.
Conclusion
Corilagin stands out as a high-potential natural product with significant therapeutic promise. This guide has provided a comprehensive overview of its primary natural sources and detailed, actionable protocols for its isolation and purification. The elucidation of its interactions with key signaling pathways, such as NF-κB, Notch-mTOR, and TGF-β/AKT/ERK, further underscores its potential as a targeted anticancer agent. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and harnessing of corilagin's therapeutic capabilities.
References
- 1. Corilagin inhibits the double strand break-triggered NF-kappaB pathway in irradiated microglial cells [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogcommn.org [phcogcommn.org]
- 5. benchchem.com [benchchem.com]
- 6. CN102020683A - Preparation method of corilagin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Corilagin alleviates hypertrophic scars via inhibiting the transforming growth factor (TGF)-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Corilagin (CAS No. 23094-69-1): A Technical Guide for Researchers
An In-depth Whitepaper on the Physicochemical Properties, Pharmacological Activities, and Molecular Mechanisms of Corilagin (B190828).
Introduction
Corilagin, identified by the CAS number 23094-69-1, is a naturally occurring ellagitannin, a type of hydrolyzable tannin found in a wide variety of medicinal plants, including those from the Phyllanthus species.[1][2] First isolated in 1951 from Caesalpinia coriaria, it has garnered significant attention in the scientific community for its broad spectrum of biological and therapeutic activities.[3] Corilagin is recognized for its potent antioxidant, anti-inflammatory, hepatoprotective, and antitumor properties.[1][4] This technical guide provides a comprehensive overview of Corilagin, focusing on its physicochemical characteristics, pharmacological effects, molecular mechanisms of action, and key experimental protocols for research and development professionals.
Physicochemical Properties
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a polyphenolic compound with a complex chemical structure.[1] Its fundamental properties are summarized in the table below, providing essential data for experimental design and formulation.
| Property | Value | References |
| CAS Number | 23094-69-1 | [5][6][7][8][9] |
| Molecular Formula | C₂₇H₂₂O₁₈ | [1][6][7][10] |
| Molecular Weight | 634.45 g/mol | [1][6][7][8][10] |
| IUPAC Name | [(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | [10] |
| Appearance | White to off-white acicular crystalline powder | [1][5] |
| Melting Point | 206.00 °C | [7] |
| Solubility | Soluble in DMSO, DMF, methanol, ethanol, acetone, and pyridine.[1][5][6][8] Slightly soluble in water (1mg/ml).[5] | [1][5][6][8] |
| Storage | Store at <-15°C, desiccated.[7][11] Protect from light and moisture.[5] | [5][7][11] |
Pharmacological Activities
Corilagin exhibits a diverse range of pharmacological effects, making it a promising candidate for drug development. Its low toxicity towards normal cells and tissues further enhances its therapeutic potential.[1][3]
| Activity | Description | Key Findings & References |
| Antitumor | Inhibits proliferation, induces apoptosis and cell cycle arrest in various cancer cell lines, including ovarian, hepatocellular carcinoma, breast cancer, and glioma.[1][3][4][12] It has been shown to sensitize hepatoma cells to conventional chemotherapy agents like cisplatin (B142131) and doxorubicin.[6] | |
| Anti-inflammatory | Suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][13][14] It inhibits the activation of key inflammatory signaling pathways like NF-κB and MAPK.[4][13] | |
| Antioxidant | Exhibits significant free radical scavenging activity, reduces oxidative stress, and can restore mitophagy to attenuate hepatic lipid deposition.[2][4][14] | |
| Hepatoprotective | Protects against liver injury induced by toxins like acetaminophen (B1664979) (APAP) and lipopolysaccharides (LPS) by mitigating inflammation and oxidative stress.[2][13] | |
| Antimicrobial | Possesses antibacterial properties, notably against methicillin-resistant Staphylococcus aureus (MRSA), where it potentiates the activity of β-lactam antibiotics.[15] It also shows antiviral activity against Enterovirus 71 (EV71) and Coxsackievirus A16 (CA16).[11] | |
| Antihypertensive | Demonstrates blood pressure-lowering effects.[1][11] | |
| Anti-hyperalgesic | Exhibits pain-relieving activity in various nociception models, potentially through interaction with the glutamatergic system and inhibition of pro-inflammatory mediators.[16] |
Molecular Mechanisms of Action & Signaling Pathways
Corilagin modulates multiple intracellular signaling pathways to exert its therapeutic effects. The following sections detail these mechanisms, accompanied by diagrams generated using the DOT language.
Inhibition of TGF-β Signaling in Ovarian Cancer
Corilagin effectively inhibits the growth of ovarian cancer cells by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[12] It not only reduces the secretion of TGF-β but also blocks the activation of both the canonical Smad pathway (via pSmad2) and the non-canonical AKT/ERK pathways.[1][12] This dual inhibition disrupts TGF-β-induced cellular processes crucial for cancer progression.[12]
Modulation of NF-κB and MAPK Pathways in Hepatotoxicity
In the context of acetaminophen (APAP)-induced liver injury, Corilagin demonstrates a protective effect by suppressing inflammatory and oxidative stress pathways.[13] It significantly decreases the activation of the ERK/JNK Mitogen-Activated Protein Kinase (MAPK) pathways and inhibits the Nuclear Factor-kappa B (NF-κB) signaling cascade.[13] This leads to a reduction in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby mitigating liver damage.[13]
Suppression of the ROS/TXNIP/NLRP3 Inflammasome Pathway
Corilagin can restrain inflammation by inhibiting the activation of the NLRP3 inflammasome and subsequent pyroptosis.[14] The mechanism involves the reduction of mitochondrial reactive oxygen species (mtROS).[14] This decrease in ROS prevents the thioredoxin-interacting protein (TXNIP) from binding to and activating the NLRP3 inflammasome complex, ultimately reducing the maturation and release of the inflammatory cytokine IL-1β.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Corilagin, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adipogen.com [adipogen.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Corilagin | 23094-69-1 | MC11453 | Biosynth [biosynth.com]
- 8. Corilagin | CAS:23094-69-1 | Manufacturer ChemFaces [chemfaces.com]
- 9. scbt.com [scbt.com]
- 10. Corilagin | C27H22O18 | CID 73568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Corilagin | CAS:23094-69-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of action of corilagin and tellimagrandin I that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
Corilagin: A Technical Guide for Academic and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corilagin (B190828), a prominent member of the ellagitannin family, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of corilagin, with a focus on its applications in academic research and drug development. It details the compound's physicochemical properties, summarizes its key biological effects through quantitative data, and offers detailed experimental protocols for its study. Furthermore, this guide presents visual representations of the primary signaling pathways modulated by corilagin, offering a deeper understanding of its mechanisms of action.
Physicochemical Properties
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a hydrolyzable tannin found in a variety of medicinal plants.[1][2] Its fundamental properties are crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | References |
| Molecular Formula | C₂₇H₂₂O₁₈ | [2] |
| Molecular Weight | 634.45 g/mol | [2] |
| Appearance | Off-white acicular crystalline powder | [2] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Methanol, Ethanol, Acetone, and Dimethyl formamide (B127407) (DMF).[2][3] Specific solubilities include: ~25 mg/mL in Ethanol, ~25 mg/mL in DMSO, ~20 mg/mL in DMF, and ~5 mg/mL in PBS (pH 7.2).[3] | [2][3] |
| Storage | Store at -20°C. | [3] |
Biological Activities and Quantitative Data
Corilagin exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and hepatoprotective effects. The following tables summarize key quantitative data from various studies.
Anticancer Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | References |
| Bel7402 | Hepatocellular Carcinoma | 24.5 | [2] |
| SMMC7721 | Hepatocellular Carcinoma | 23.4 | [2] |
| A549 | Lung Cancer | 28.8 ± 1.2 | [4][5] |
| SKOv3ip | Ovarian Cancer | 160 | [4] |
| Hey | Ovarian Cancer | 160 | [4] |
| Chang-liver (Normal) | - | 131.4 | [2] |
Antiviral Activity (EC₅₀ Values)
| Virus | Assay | EC₅₀ | References |
| SARS-CoV-2 | Inhibition of viral replication in cell culture | 0.13 µmol/L | [6][7] |
| Human Enterovirus 71 (EV71) | Reduction of cytotoxicity in Vero cells | 5.6 µg/mL | [8] |
| Coxsackievirus A16 (CA16) | Reduction of cytotoxicity in Vero cells | 32.33 µg/mL | [8] |
Antioxidant Activity (IC₅₀ Values)
| Assay | IC₅₀ | References |
| H₂O₂ scavenging | 76.85 µg/mL | [9] |
| NO scavenging | 66.64 µg/mL | [9] |
| *OH scavenging | 26.68 µg/mL | [9] |
| DPPH scavenging | 8-fold lower than Trolox | [10] |
Key Signaling Pathways and Mechanisms of Action
Corilagin exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is key to elucidating its therapeutic potential.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. Corilagin has been shown to inhibit the activation of NF-κB.[4] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, corilagin sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[4]
References
- 1. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Corilagin is a potent inhibitor of NF-kappaB activity and downregulates TNF-alpha induced expression of IL-8 gene in cystic fibrosis IB3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corylin accelerated wound healing through SIRT1 and PI3K/AKT signaling: a candidate remedy for chronic non-healing wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corilagin inhibits the double strand break-triggered NF-kappaB pathway in irradiated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. researchgate.net [researchgate.net]
Corilagin: An In-Depth Technical Guide to its Ellagitannin Antioxidant Properties
Executive Summary: Corilagin (B190828), a prominent member of the ellagitannin family, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties.[1] This polyphenolic compound, found in various medicinal plants, combats oxidative stress through multiple mechanisms, including direct radical scavenging, chelation of metal ions, and modulation of key cellular signaling pathways.[2][3][4] Preclinical studies have demonstrated its protective effects in a range of oxidative stress-related conditions, such as drug-induced liver injury, cerebral ischemia, and inflammation.[5][6][7] This technical guide provides a comprehensive overview of corilagin's antioxidant activity, detailing its molecular mechanisms, summarizing quantitative data, outlining relevant experimental protocols, and visualizing its action on critical signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of corilagin.
Introduction
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a hydrolyzable tannin distinguished by its unique chemical structure, which is responsible for its broad-spectrum biological activities.[1][8] As an ellagitannin, it is an ester of a sugar (glucose) with gallic acid and hexahydroxydiphenic acid.[1] It is a major active component in many ethnopharmacological plants, particularly those from the Phyllanthus genus, such as Phyllanthus urinaria and Phyllanthus emblica.[2][9] Corilagin's therapeutic potential stems from its well-documented antioxidant, anti-inflammatory, hepatoprotective, and anti-tumor effects.[1][2] This guide focuses specifically on its role as an antioxidant, exploring the molecular underpinnings of its efficacy.
Antioxidant Mechanisms of Corilagin
Corilagin exerts its antioxidant effects through a multi-pronged approach, addressing both the direct neutralization of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.
-
Direct Radical Scavenging: Corilagin possesses strong scavenging activity against various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydroxyl radicals (*OH), and superoxide (B77818) radicals.[2] This activity is attributed to the numerous hydroxyl groups in its galloyl and hexahydroxydiphenoyl moieties, which can donate hydrogen atoms to neutralize free radicals.
-
Metal Ion Chelation: Corilagin demonstrates significant Fe²⁺-chelation capabilities.[3] By binding to pro-oxidant metal ions like iron, it prevents their participation in Fenton-like reactions, which are a major source of highly damaging hydroxyl radicals.
-
Modulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, corilagin upregulates the expression and activity of critical antioxidant enzymes within the cell.[4][10] This is primarily achieved through the activation of the Nrf2 signaling pathway, which leads to increased production of enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4]
Key Signaling Pathways Modulated by Corilagin
Corilagin's antioxidant and anti-inflammatory effects are intricately linked to its ability to modulate several key intracellular signaling pathways that regulate cellular responses to oxidative stress.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, corilagin can induce the dissociation of Nrf2 from Keap1.[4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, triggering their transcription.[4] Corilagin has been shown to activate this pathway, in some cases via upstream regulation of AMPK/GSK3β signaling, leading to enhanced cellular defense against oxidative damage.[4][11]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tissue damage, can activate the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα).[13] This leads to the degradation of IκBα and the release of the NF-κB p65 subunit, allowing it to move into the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[12][13] Corilagin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators which also contribute to oxidative stress.[9][12]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), are key signaling molecules involved in cellular stress responses, apoptosis, and inflammation.[9] Over-activation of ERK and JNK is associated with increased oxidative stress and cell death in various injury models, such as acetaminophen-induced hepatotoxicity.[9] Studies have demonstrated that corilagin can protect cells by suppressing the phosphorylation and activation of ERK and JNK, thereby mitigating downstream inflammatory and apoptotic events.[9][14]
Quantitative Antioxidant Activity
The antioxidant capacity of corilagin has been quantified through various in vitro and in vivo experimental models.
Table 1: In Vitro Antioxidant and Radical Scavenging Activity of Corilagin
This table summarizes the 50% inhibitory concentration (IC₅₀) values of corilagin in various cell-free antioxidant assays. Lower IC₅₀ values indicate greater antioxidant potency.
| Assay Type | Target Radical/Substance | IC₅₀ Value (μM or μg/mL) | Reference |
| DPPH Radical Scavenging | DPPH• | 5.37 ± 0.11 μM | [3] |
| ABTS Radical Scavenging | ABTS•+ | 7.12 ± 0.15 μM | [3] |
| Ferrous Ion (Fe²⁺) Chelation | Fe²⁺ | 44.5 ± 1.5 μM | [3] |
| Hydroxyl Radical Scavenging | •OH | 26.68 μg/mL | [15] |
| Nitric Oxide Scavenging | NO | 66.64 μg/mL | [15][16] |
| Hydrogen Peroxide Scavenging | H₂O₂ | 76.85 μg/mL | [15] |
Note: Trolox, a vitamin E analog, used as a positive control in the DPPH and ABTS assays, had IC₅₀ values of 43.1 ± 0.8 μM and 12.2 ± 0.3 μM, respectively, highlighting corilagin's superior scavenging potential in these assays.[3]
Table 2: Effect of Corilagin on Oxidative Stress Markers in In Vivo Models
This table presents the effects of corilagin treatment on key biomarkers of oxidative stress and tissue damage in animal models.
| Model | Biomarker | Effect of Corilagin | Dosage | Reference |
| Acetaminophen-induced liver injury (mice) | Malondialdehyde (MDA) | Significantly decreased | 1-20 mg/kg | [9] |
| Acetaminophen-induced liver injury (mice) | Myeloperoxidase (MPO) | Significantly decreased | 1-10 mg/kg | [9][17] |
| Acetaminophen-induced liver injury (mice) | Glutathione (GSH) | Significantly increased | 1-10 mg/kg | [17] |
| Cerebral Ischemia (rats) | Malondialdehyde (MDA) | Significantly decreased | Not specified | [5][18] |
| Cerebral Ischemia (rats) | Superoxide Dismutase (SOD) | Restored activity | Not specified | [5][18] |
| Cerebral Ischemia (rats) | Glutathione (GSH) | Restored activity | Not specified | [5][18] |
| Concanavalin A-induced hepatic injury (mice) | Malondialdehyde (MDA) | Significantly reduced | 25 mg/kg | [19] |
| Concanavalin A-induced hepatic injury (mice) | Superoxide Dismutase (SOD) | Significantly increased activity | 25 mg/kg | [19] |
Table 3: Effect of Corilagin on Oxidative Stress Markers in In Vitro (Cell-Based) Models
This table shows the impact of corilagin on cellular markers of oxidative stress in cultured cells.
| Cell Line | Inducing Agent | Biomarker | Effect of Corilagin | Concentration | Reference |
| AML12 (mouse hepatocytes) | Palmitic/Oleic Acid | ROS accumulation | Reduced | 10-20 μM | [10] |
| AML12 (mouse hepatocytes) | Palmitic/Oleic Acid | MDA levels | Reduced | 10-20 μM | [10] |
| AML12 (mouse hepatocytes) | Palmitic/Oleic Acid | SOD, GSH-Px, CAT | Enhanced activities | 10-20 μM | [10] |
| HepG2 (human hepatocytes) | Acetaminophen (B1664979) (APAP) | ROS accumulation | Inhibited | 30 μM | [4] |
| RAW264.7 (mouse macrophages) | LPS | ROS production | Significantly inhibited | 25-100 μmol/L | [20][21] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the antioxidant properties of corilagin.
In Vitro Antioxidant Capacity Assays
These spectrophotometric methods are used to assess the direct radical-scavenging and metal-chelating properties of corilagin in a cell-free system.[22]
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.
-
Add various concentrations of corilagin to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated relative to a control (without corilagin). The IC₅₀ value is determined from the dose-response curve.[3]
-
-
ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.
-
Add various concentrations of corilagin to the diluted ABTS•+ solution.
-
Measure the absorbance after a short incubation period (e.g., 6 minutes).
-
-
Ferrous Ion (Fe²⁺) Chelation Assay:
-
Mix corilagin solutions of different concentrations with a solution of FeCl₂.
-
Initiate the reaction by adding ferrozine. The mixture is shaken and incubated at room temperature for 10 minutes.
-
Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.
-
The chelating activity is calculated based on the reduction in absorbance compared to a control.[3]
-
In Vivo Model: Acetaminophen-Induced Hepatotoxicity
This widely used animal model assesses the hepatoprotective and antioxidant effects of compounds against drug-induced liver injury.[9]
-
Animals: Male C57BL/6 mice are typically used. They are housed under standard conditions and fasted overnight before the experiment.[9]
-
Model Induction: A hepatotoxic dose of acetaminophen (APAP), approximately 300 mg/kg, is dissolved in saline and administered via intraperitoneal (i.p.) injection.[9]
-
Treatment: Corilagin, at varying doses (e.g., 1, 5, 10, 20 mg/kg), is administered i.p. 30 minutes after the APAP injection.[9]
-
Sample Collection: Animals are sacrificed 16 hours after corilagin treatment. Blood is collected to measure serum levels of liver enzymes (ALT, AST). Liver tissues are harvested for histopathological analysis, measurement of oxidative stress markers (MDA, MPO), and molecular analysis.[9][17]
-
Analysis: Liver homogenates are used to measure MDA (lipid peroxidation marker) and MPO (neutrophil infiltration marker) levels. Western blotting is performed to assess the protein expression and phosphorylation of key signaling molecules like ERK, JNK, and NF-κB.[9]
Cell-Based Assay: LPS-Induced Inflammation in Macrophages
This protocol is used to study the anti-inflammatory and antioxidant effects of corilagin in a cellular model of inflammation.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[12]
-
Pre-treatment: Cells are pre-treated with various non-toxic concentrations of corilagin for 1-2 hours.
-
Induction of Inflammation: Inflammation and oxidative stress are induced by adding lipopolysaccharide (LPS) (e.g., 1 μg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).[12]
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[12][13]
-
Measurement of Intracellular ROS: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA followed by analysis with a fluorescence microscope or flow cytometer.[21]
-
Molecular Analysis: Cell lysates are prepared for Western blot analysis to determine the expression of proteins like iNOS, COX-2, and the activation status of NF-κB and MAPK pathways. Real-time quantitative PCR (RT-qPCR) can be used to measure the mRNA expression of inflammatory genes.[12][13]
Conclusion and Future Directions
Corilagin is a potent ellagitannin antioxidant with a well-defined, multi-faceted mechanism of action. It directly neutralizes free radicals and enhances the body's endogenous antioxidant defenses by activating the Nrf2 pathway.[3][5] Concurrently, it mitigates oxidative stress by inhibiting pro-inflammatory and pro-apoptotic signaling cascades, including the NF-κB and MAPK pathways.[9][12] The quantitative data from numerous preclinical studies consistently support its significant protective effects in models of oxidative damage.
For drug development professionals, corilagin represents a promising natural compound for the prevention and treatment of diseases rooted in oxidative stress and inflammation, such as liver disease, neurodegenerative disorders, and cardiovascular conditions.[5][6][14] Future research should focus on:
-
Pharmacokinetics and Bioavailability: More detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of corilagin and its active metabolites, such as ellagic acid and gallic acid, in humans.[1][24]
-
Clinical Trials: Robust, well-controlled human clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of corilagin for specific indications.[6]
-
Formulation Development: Investigating novel delivery systems to improve the bioavailability and targeted delivery of corilagin could enhance its therapeutic potential.
-
Toxicology: While generally considered safe, comprehensive toxicological studies are required to determine long-term safety profiles for chronic use.[2]
References
- 1. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Bridging of Corilagin Improves Antiferroptosis Activity: Comparison with 1,3,6-Tri-O-galloyl-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corilagin alleviates acetaminophen-induced hepatotoxicity via enhancing the AMPK/GSK3β-Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and pro-angiogenic effects of corilagin in rat cerebral ischemia via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Effects of Corilagin on Lipopolysaccharide-Induced Acute Lung Injury via Regulation of NADPH Oxidase 2 and ERK/NF-κB Signaling Pathways in a Mouse Model [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Corilagin Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced C57BL/6 Mice by Ameliorating Oxidative Stress and Restoring Autophagic Flux [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Preliminary exploration on anti-inflammatory mechanism of Corilagin (beta-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Corilagin ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Role of NADPH Oxidase-Derived ROS-Mediated IL-6/STAT3 and MAPK/NF-κB Signaling Pathways in Protective Effect of Corilagin against Acetaminophen-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and pro-angiogenic effects of corilagin in rat cerebral ischemia via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Corilagin Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. The Effect and Mechanism of Corilagin from Euryale Ferox Salisb Shell on LPS-Induced Inflammation in Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. mdpi.com [mdpi.com]
In Vitro Anticancer Efficacy of Corilagin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corilagin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its potent in vitro anticancer activities. This technical guide provides a comprehensive overview of the mechanisms underlying Corilagin's therapeutic potential, focusing on its ability to induce apoptosis, cell cycle arrest, and autophagy across a spectrum of cancer cell lines. We present a detailed summary of its efficacy, including IC50 values, and delineate the key signaling pathways it modulates. This document also offers standardized protocols for essential in vitro assays to evaluate Corilagin's anticancer effects and provides visual representations of its molecular interactions and experimental workflows to support further research and drug development endeavors.
Introduction to Corilagin
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a hydrolyzable tannin with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1] Its anticancer properties have been demonstrated in numerous studies, highlighting its potential as a therapeutic agent.[2][3] Corilagin exerts its anticancer effects through a multi-targeted approach, influencing various cellular processes that are critical for cancer cell proliferation and survival.[4]
Quantitative Efficacy of Corilagin: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Corilagin has demonstrated significant growth-inhibitory effects on a variety of cancer cell lines in vitro. The following table summarizes the reported IC50 values for Corilagin across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Lung Cancer | A549 | 28.8 ± 1.2 | [2][3] |
| Ovarian Cancer | SKOv3ip | < 30 | [5][6] |
| Ovarian Cancer | Hey | < 30 | [5][6] |
| Ovarian Cancer | A2780 | Inhibition at ~20-100 | [7] |
| Ovarian Cancer (Normal Cells) | Ovarian Surface Epithelium Cells | ~160 | [5][6] |
| Hepatocellular Carcinoma | Bel7402 | 24.5 | [8] |
| Hepatocellular Carcinoma | SMMC7721 | 23.4 | [8] |
| Hepatocellular Carcinoma (Normal Cells) | Chang-liver | 131.4 | [8] |
Core Anticancer Mechanisms of Corilagin
Corilagin's in vitro anticancer activity is primarily attributed to three interconnected cellular processes: induction of apoptosis, induction of cell cycle arrest, and modulation of autophagy.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Corilagin has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]
Key molecular events in Corilagin-induced apoptosis include:
-
Reactive Oxygen Species (ROS) Generation: Corilagin treatment can lead to an increase in intracellular ROS levels, which in turn triggers apoptotic pathways.[9][10][11]
-
Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[10][12]
-
Caspase Activation: Corilagin activates key executioner caspases, including caspase-3, caspase-8, and caspase-9, leading to the cleavage of essential cellular substrates like PARP.[2][9][11]
-
Death Receptor Pathway Activation: It can upregulate Fas and FasL, initiating the extrinsic apoptotic pathway.[2]
Induction of Cell Cycle Arrest
Corilagin can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2][5] This prevents cancer cells from dividing and propagating.
Key molecular events in Corilagin-induced cell cycle arrest include:
-
Downregulation of Cyclin B1/cdc2 Complex: Inhibition of this complex is essential for the G2 to M phase transition.[3][13]
-
Modulation of Cell Cycle Regulatory Proteins: Corilagin has been shown to downregulate the expression of Myt1, Phospho-cdc2, and Phospho-Wee1.[5][6]
-
Upregulation of p53 and p21: In some cancer cell lines, Corilagin can increase the expression of the tumor suppressor protein p53 and its downstream target p21, which are critical regulators of the cell cycle.[8]
Modulation of Autophagy
Autophagy is a cellular self-digestion process that can have a dual role in cancer, either promoting survival or contributing to cell death. In many cancer cell lines, Corilagin induces autophagy that appears to function as a survival mechanism.[10][14] Inhibiting this autophagic response can enhance the apoptotic effects of Corilagin.[9][15]
Key molecular events in Corilagin-induced autophagy include:
-
Suppression of the Akt/mTOR/p70S6K Pathway: This signaling cascade is a central regulator of autophagy.[10][14]
-
Increased LC3-II Conversion: This is a hallmark of autophagosome formation.[10][14]
Signaling Pathways Modulated by Corilagin
Corilagin's anticancer effects are orchestrated through its influence on several critical signaling pathways that are often dysregulated in cancer.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is involved in cancer cell proliferation and invasion. Corilagin can inhibit this pathway by reducing the secretion of TGF-β and blocking the activation of its downstream effectors, including both the canonical Smad and non-canonical ERK/AKT pathways.[2][5]
Notch-mTOR Signaling Pathway
The Notch signaling pathway plays a role in cancer initiation and progression. Corilagin has been shown to downregulate the expression of Notch1 and the mammalian target of rapamycin (B549165) (mTOR), key components of this pathway, in cholangiocarcinoma cells.[2]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cancer cell survival. Corilagin can inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][4]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Corilagin has been shown to downregulate the phosphorylation of Akt, thereby inhibiting this pro-survival pathway and promoting apoptosis.[2][16]
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key in vitro experiments used to assess the anticancer effects of Corilagin.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Corilagin (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[18][19]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]
-
Treat the cells with various concentrations of Corilagin and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
If using a solubilizing agent other than DMSO, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
Materials:
-
Cancer cell lines
-
Corilagin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with Corilagin as described for the viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of Corilagin's action.[22]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Lyse treated and untreated cells in RIPA buffer and quantify the protein concentration using a BCA assay.[23]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[22]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Conclusion and Future Directions
Corilagin exhibits significant in vitro anticancer activity through the induction of apoptosis and cell cycle arrest, as well as the modulation of autophagy. Its ability to target multiple oncogenic signaling pathways underscores its potential as a promising candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the investigation of potential synergistic effects with existing chemotherapeutic agents to fully realize the therapeutic potential of Corilagin in cancer treatment.
References
- 1. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - ProQuest [proquest.com]
- 5. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Corilagin inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corilagin induces apoptosis, autophagy and ROS generation in gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corilagin inhibits breast cancer growth via reactive oxygen species-dependent apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corilagin induces apoptosis, autophagy and ROS generation in gastric cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shkqyx.magtechjournal.com [shkqyx.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT Assay [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Corilagin enhances the anti-tumor activity of 5-FU by downregulating the expression of GRP 78 - PMC [pmc.ncbi.nlm.nih.gov]
Corilagin: A Comprehensive Technical Guide to its Anti-Inflammatory Mechanisms
An In-Depth Review for Researchers and Drug Development Professionals
Introduction
Corilagin (B190828), a polyphenolic ellagitannin found in a variety of medicinal plants, has garnered significant attention for its potent anti-inflammatory properties.[1][2] Extensive research has demonstrated its ability to modulate key signaling pathways implicated in the inflammatory response, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the current research on corilagin's anti-inflammatory effects, with a focus on its molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.
Core Anti-Inflammatory Mechanisms of Corilagin
Corilagin exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. Corilagin has been shown to effectively suppress this pathway through multiple mechanisms. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription.[3][4]
Corilagin intervenes by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[3][5] Studies have shown that with increasing concentrations of corilagin, the cytoplasmic expression of IκBα protein increases, while the nuclear expression of NF-κB/p65 protein decreases.[3] This leads to a significant reduction in the production of downstream pro-inflammatory molecules such as TNF-α, IL-1β, IL-6, COX-2, and iNOS.[6][7]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising key kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation.[5][6] Corilagin has been demonstrated to inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory cascade.[4][6] For instance, in a mouse model of acetaminophen-induced hepatotoxicity, corilagin treatment significantly suppressed the expression of phosphorylated ERK and JNK.[6] Similarly, in a rheumatoid arthritis model, corilagin decreased the phosphorylation ratios of ERK, JNK, and p38.[5] The inhibition of the MAPK pathway by corilagin contributes to the suppression of NF-κB activation and the subsequent reduction in pro-inflammatory cytokine production.[4][6]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[8][9] Recent studies have highlighted corilagin's ability to inhibit the activation of the NLRP3 inflammasome.[8][9][10] It achieves this by reducing the production of mitochondrial reactive oxygen species (ROS), which is a key trigger for NLRP3 activation.[10] Corilagin has also been shown to prevent the interaction between TXNIP and NLRP3, a critical step in inflammasome assembly.[10] Furthermore, it can attenuate the oligomerization of the adaptor protein ASC, which is essential for inflammasome function.[10] In models of atherosclerosis and gouty arthritis, corilagin's inhibition of the NLRP3 inflammasome led to decreased inflammation, reduced macrophage polarization, and diminished pyroptosis.[8][10]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of corilagin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Anti-Inflammatory Activity of Corilagin
| Cell Line | Inflammatory Stimulus | Corilagin Concentration | Measured Effect | Reference |
| RAW 264.7 | LPS | 25, 50, 75 µM | Dose-dependent decrease in IL-6, TNF-α, NO, IL-1β, PGE-2, iNOS, and COX-2 levels.[11] | [11] |
| RAW 264.7 | LPS | Not specified | Significant reduction in TNF-α, IL-1β, IL-6, NO, and COX-2 production.[7] | [7] |
| MH7A | IL-1β | Not specified | Dose-dependent inhibition of proliferation, migration, and invasion.[5] | [5] |
| Microglial cells | Ionizing Radiation | Not specified | Inhibition of radiation-induced activation via NF-κB pathway suppression.[12] | [12] |
| BMDMs | LPS + ATP/Nigericin/MSU | Not specified | Reduced LDH secretion, GSDMD-NT expression, and caspase-1 and IL-1β release.[10] | [10] |
Table 2: In Vivo Anti-Inflammatory Activity of Corilagin
| Animal Model | Disease Model | Corilagin Dosage | Measured Effect | Reference |
| Mice | Acetaminophen-induced hepatotoxicity | 1, 5, 10, 20 mg/kg (i.p.) | Dose-dependent decrease in serum ALT, MPO, TNF-α, IL-1β, and IL-6.[6] | [6] |
| Adjuvant-induced arthritis (AIA) rats | Rheumatoid Arthritis | Not specified | Significant reduction in paw swelling, arthritis score, and serum pro-inflammatory cytokines (IL-6, TNF-α, IL-1β, IL-17).[5] | [5] |
| Mice | LPS-induced acute lung injury | 5, 10 mg/kg (i.p.) | Attenuation of inflammatory cell infiltration and production of TNF-α, IL-6, and IL-1β.[13] | [13] |
| ApoE-/- mice | Atherosclerosis | Not specified | Reduced serum lipid levels and aortic pathological changes.[8] | [8] |
| Mice | MSU-induced gouty arthritis | Not specified | Ameliorated joint swelling and inhibited IL-1β production.[10] | [10] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of corilagin's anti-inflammatory properties, this section outlines common experimental methodologies employed in the cited research.
In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[7][11] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Pre-treatment: Cells are pre-treated with varying concentrations of corilagin for a specified period (typically 1-2 hours) before inflammatory stimulation.
-
Inflammatory Stimulation: Inflammation is induced by adding agents like lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are then incubated for a duration that allows for the expression and release of inflammatory mediators (e.g., 24 hours).
-
Analysis:
-
ELISA: The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[7]
-
Griess Assay: Nitric oxide (NO) production is measured in the supernatant using the Griess reagent.[7]
-
Western Blot: The protein expression levels of key signaling molecules (e.g., p-p65, p-ERK, NLRP3) in cell lysates are determined by Western blotting.[3][6]
-
RT-qPCR: The mRNA expression of pro-inflammatory genes is quantified using real-time quantitative polymerase chain reaction.[7]
-
In Vivo Animal Models of Inflammation
-
Acetaminophen-Induced Hepatotoxicity:
-
Animal Model: Mice are typically used.[6]
-
Induction: A hepatotoxic dose of acetaminophen (B1664979) (APAP) is administered intraperitoneally (i.p.).[6]
-
Treatment: Corilagin is administered (e.g., i.p.) shortly after APAP administration.[6]
-
Analysis: After a set period (e.g., 16 hours), blood and liver tissues are collected. Serum levels of liver enzymes (e.g., ALT) and inflammatory cytokines are measured. Liver tissue is analyzed for histopathological changes and protein expression via Western blot.[6]
-
-
LPS-Induced Acute Lung Injury:
-
Animal Model: Mice are commonly used.[13]
-
Induction: Acute lung injury is induced by intratracheal administration of LPS.[13]
-
Treatment: Corilagin is administered (e.g., i.p.) after the LPS challenge.[13]
-
Analysis: After a defined time (e.g., 6 hours), lung tissues are collected for histopathological examination, measurement of inflammatory cell infiltration, and quantification of pro-inflammatory cytokines.[13]
-
Conclusion and Future Directions
The body of research on corilagin unequivocally demonstrates its significant anti-inflammatory potential, mediated through the intricate modulation of the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. The consistent findings across a range of in vitro and in vivo models underscore its promise as a therapeutic agent for various inflammatory conditions.
For drug development professionals, corilagin represents a compelling lead compound. Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: A more thorough understanding of corilagin's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for optimizing its therapeutic delivery and efficacy.
-
Clinical Trials: To date, there is a lack of extensive clinical trials evaluating the safety and efficacy of corilagin in human subjects for inflammatory diseases.[14] Rigorous, well-designed clinical studies are the necessary next step to translate the promising preclinical findings into clinical applications.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of corilagin could lead to the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Research progress on the effects and mechanisms of corilagin in inflammatory diseases [shmy.shsmu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbs And Phytochemicals: Corilagin From Hypophyllum Eliminates Macrophages Inflammation In Atherosclerosis Through TLR4-NFκB/MAPK Pathway - Thailand Medical News [thailandmedical.news]
- 5. Anti-proliferation and anti-inflammation effects of corilagin in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary exploration on anti-inflammatory mechanism of Corilagin (beta-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Corilagin alleviates atherosclerosis by inhibiting NLRP3 inflammasome activation via the Olfr2 signaling pathway in vitro and in vivo [frontiersin.org]
- 9. Corilagin alleviates atherosclerosis by inhibiting NLRP3 inflammasome activation via the Olfr2 signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corilagin inhibits the double strand break-triggered NF-kappaB pathway in irradiated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Corilagin on Lipopolysaccharide-Induced Acute Lung Injury via Regulation of NADPH Oxidase 2 and ERK/NF-κB Signaling Pathways in a Mouse Model [mdpi.com]
- 14. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Corilagin molecular formula C27H22O18
An In-depth Technical Guide to Corilagin (B190828) (C₂₇H₂₂O₁₈)
Introduction
Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, characterized by the molecular formula C₂₇H₂₂O₁₈.[1] First isolated in 1951, it is a prominent bioactive compound found in a wide array of medicinal plants, including those from the Euphorbiaceae, Combretaceae, and Geraniaceae families.[2][3][4] Structurally, it is β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose.[5][6] Corilagin has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antioxidant, hepatoprotective, and anti-viral properties.[3][6][7] This guide provides a comprehensive technical overview of corilagin, detailing its physicochemical properties, spectroscopic data, isolation protocols, and mechanisms of action for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
The precise identification and characterization of corilagin are fundamental for research and development. The following tables summarize its key properties.
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₂₇H₂₂O₁₈ | [1][2][8] |
| Molecular Weight | 634.45 g/mol | [4][8][9] |
| Appearance | Off-white acicular crystalline powder | [2] |
| CAS Number | 23094-69-1 | [1][4][10] |
| Solubility | DMSO: 25 mg/mLEthanol: 25 mg/mLDMF: 20 mg/mLPBS (pH 7.2): 5 mg/mL | [9][10] |
| UV Maximum (λmax) | 220, 268 nm | [9] |
Spectroscopic Data
| Technique | Key Findings | References |
| Mass Spectrometry (LC-MS/MS) | Molecular Ion: m/z 633 [M-H]⁻ (Negative Ion Mode)Characteristic Fragment Ions:- m/z 463 [M - 170 - H]⁻ (loss of a galloyl group)- m/z 301 [M - 332 - H]⁻ (loss of galloylglucose) | [11][12][13] |
| ¹³C NMR | Shows signals for 27 carbons, including three ester carbonyl carbons (δC ~164-168 ppm), six glucose carbons, and 18 aromatic carbons. | [12][14] |
| ¹H NMR | Displays characteristic signals for four aromatic protons (δH ~6.6-7.2 ppm) and protons of the glucose moiety, including an anomeric proton (δH ~6.38 ppm). | [12] |
| Infrared (IR) Spectroscopy | Broad OH bands (~3400 cm⁻¹)Carbonyl (ester) bands (~1713-1732 cm⁻¹) | [14] |
Experimental Protocols: Isolation and Purification
The extraction and purification of corilagin from plant sources is a multi-step process requiring various chromatographic techniques to achieve high purity.
General Extraction and Partitioning
This initial phase aims to create a crude extract enriched with corilagin.
-
Plant Material : Use pulverized plant material (e.g., whole plant of Phyllanthus maderaspatensis).[11]
-
Extraction : Perform hot extraction with a hydro-alcoholic solvent (e.g., 50% ethanol).[15]
-
Partitioning :
-
Concentrate the extract and partition it with ethyl acetate (B1210297) (EtOAc) to eliminate non-polar impurities. Retain the aqueous fraction.[11]
-
Further partition the aqueous fraction with n-butanol. The n-butanol fraction, now enriched with corilagin, is collected for chromatographic purification.[11]
-
Column Chromatography
This step separates corilagin from other compounds in the enriched fraction.
-
Stationary Phase : Diaion HP-20 resin is commonly used.[11][12]
-
Mobile Phase : Employ a gradient elution, starting with 100% water and systematically increasing the concentration of methanol (B129727) (MeOH).
-
Fraction Collection : Corilagin-rich fractions are typically eluted with approximately 30% MeOH in water.[11][12]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the final step to obtain high-purity corilagin.
-
Column : A reverse-phase C18 column (e.g., Kromasil 100-7-C18, 21.2 x 250 mm) is standard.[11][12]
-
Mobile Phase : An isocratic mobile phase, such as 25% methanol in water, is often effective.[11][12]
-
Flow Rate : A typical flow rate for a semi-preparative column is around 15 mL/min.[11][12]
-
Detection : Monitor the elution using UV detection at 275 nm.[11]
-
Post-Purification : Collect the fractions containing pure corilagin and dry them under a vacuum.[11]
Alternative Extraction Methodologies
-
Supercritical CO₂ Extraction : A green alternative using pulverized plant material in a CO₂ supercritical extractor at 10-30 MPa and 35-55°C, followed by purification with macroporous resin.[11]
-
Ionic Liquid-Based Ultrasonic Extraction : An efficient method involving the ultrasonication of plant material with an aqueous ionic liquid (e.g., 0.4 M [BMIm]Br) at 50°C for 15 minutes. The ionic liquid is subsequently removed using a macroporous resin.[11][16]
Biological Activities and Signaling Pathways
Corilagin modulates numerous signaling pathways, which are central to its therapeutic effects.
Anti-Cancer Activity
Corilagin demonstrates significant inhibitory activity against various cancer cells, including ovarian, hepatocellular, and breast cancer.[5][17] Its mechanisms include inducing cell cycle arrest, apoptosis, and autophagy.[5][7]
-
Cell Cycle Arrest : Corilagin prompts cell cycle arrest at the G2/M phase.[5][17] In ovarian cancer cells, this is achieved by down-regulating key proteins such as Cyclin B1, Phospho-cdc2, and Phospho-Wee1.[17][18]
-
Apoptosis Induction : Corilagin triggers both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[19][20] This is mediated by upregulating p53, Bax, Fas, and FasL, while downregulating Bcl-2.[19][20] It also activates executioner caspases, including caspase-3, caspase-8, and caspase-9.[5][19]
-
IC₅₀ Values : Corilagin inhibited the growth of ovarian cancer cell lines SKOv3ip and Hey with IC₅₀ values below 30 μM, while showing lower toxicity to normal ovarian surface epithelium cells (IC₅₀ ≈ 160 μM).[17][18]
In ovarian cancer, corilagin inhibits the secretion of Transforming Growth Factor-β (TGF-β), a key cytokine in tumor progression.[17][18] This action blocks both the canonical Smad pathway and the non-canonical ERK/AKT pathways, which are critical for cancer cell proliferation and invasion.[5][17][18]
Corilagin promotes apoptosis in hepatocellular carcinoma cells by up-regulating the pro-apoptotic protein p53 and activating both death receptor and mitochondrial pathways.[19][20] It enhances the expression of Fas/FasL, leading to the activation of caspase-8 (extrinsic pathway).[19][20] Simultaneously, it promotes the release of cytochrome c from mitochondria, which activates caspase-9 and subsequently caspase-3 (intrinsic pathway).[19]
Anti-Inflammatory Activity
Corilagin exhibits potent anti-inflammatory effects by targeting key inflammatory signaling cascades. It has shown efficacy in models of rheumatoid arthritis, acute lung injury, and acetaminophen-induced hepatotoxicity.[15][21][22][23]
In response to inflammatory stimuli like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β), corilagin suppresses the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway.[21][22][23] It inhibits the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][21]
Corilagin can prevent inflammation associated with conditions like gouty arthritis by restraining the activation of the NLRP3 inflammasome.[24] It achieves this by inhibiting the ROS/TXNIP axis, which is a critical upstream activator of the NLRP3 protein complex, thereby preventing the maturation and release of IL-1β.[24]
Anti-Viral Activity
Corilagin has demonstrated activity against several viruses, including Hepatitis C Virus (HCV) and Human Cytomegalovirus (CMV).[25][26]
A key mechanism for its anti-CMV effect is the activation of the cGAS-STING signaling pathway.[26] Upon viral DNA detection by cGAS, the STING protein is activated, leading to the production of interferons and other antiviral molecules that inhibit viral infection and replication. Corilagin promotes the expression of STING and its downstream effectors, enhancing the host's innate immune response against the virus.[26][27]
Conclusion
Corilagin (C₂₇H₂₂O₁₈) is a multifaceted natural compound with a well-defined chemical structure and a broad range of significant pharmacological activities. Its ability to modulate critical cellular signaling pathways, including TGF-β, NF-κB, MAPK, and cGAS-STING, underscores its therapeutic potential in oncology, inflammatory diseases, and virology. The detailed protocols for its isolation and comprehensive physicochemical data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this promising natural agent.
References
- 1. Corilagin | C27H22O18 | CID 73568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms [mdpi.com]
- 3. Corilagin, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corilagin - Wikipedia [en.wikipedia.org]
- 5. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Corilagin | CAS:23094-69-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. benchchem.com [benchchem.com]
- 12. phcogcommn.org [phcogcommn.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Anti-proliferation and anti-inflammation effects of corilagin in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. TalkMED AI Paper-TAP [tap.talkmed.com]
- 24. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Corilagin inhibits human cytomegalovirus infection and replication via activating the cGAS-STING signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Corilagin: A Technical Guide for Antiviral Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828), a gallotannin found in various medicinal plants, has emerged as a promising natural compound in the field of antiviral research. Its broad-spectrum activity against a range of viruses, coupled with its multifaceted mechanisms of action, makes it a compelling candidate for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of the current state of knowledge on corilagin's antiviral properties, including a comprehensive summary of its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanisms.
Antiviral Activity of Corilagin: Quantitative Data Summary
Corilagin has demonstrated inhibitory effects against a diverse array of viruses. The following table summarizes the key quantitative data from in vitro studies, providing a comparative overview of its potency.
| Virus | Assay Type | Cell Line | Parameter | Value | Reference |
| SARS-CoV-2 | Pseudovirus Infection | HEK293-hACE2 | - | Dose-dependent inhibition | [1][2][3][4] |
| Cell-based Polymerase Activity | Vero | EC50 | 0.13 µmol/L | [5][6][7] | |
| Enterovirus 71 (EV71) | Cytotoxicity Reduction | Vero | IC50 | 5.6 µg/mL | [8][9][10][11] |
| Coxsackievirus A16 (CA16) | Cytotoxicity Reduction | Vero | IC50 | 32.33 µg/mL | [8][10][11] |
| Hepatitis C Virus (HCV) | Replicon Assay | - | IC50 | 13.5 µM | [12] |
| Hepatitis B Virus (HBV) | HBsAg Secretion Inhibition | HepG2.2.15 | IC50 | 16.5 µM | [12] |
| HBeAg Secretion Inhibition | HepG2.2.15 | IC50 | 25.1 µM | [12] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanisms of Antiviral Action
Corilagin exerts its antiviral effects through multiple mechanisms, targeting various stages of the viral life cycle.
Inhibition of Viral Entry
Corilagin has been shown to prevent the entry of SARS-CoV-2 into host cells.[1] It achieves this by targeting the interaction between the viral spike protein's Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (hACE2) receptor.[1][2][13] By binding to the spike-RBD, corilagin effectively blocks the attachment of the virus to the host cell surface, a critical first step in the infection process.[1][13]
Caption: Corilagin inhibits SARS-CoV-2 entry by blocking Spike-RBD and ACE2 receptor binding.
Inhibition of Viral Replication
Corilagin can also inhibit the replication of viral genetic material. In the case of SARS-CoV-2, it acts as a non-nucleoside inhibitor of the RNA-dependent RNA polymerase (RdRp), a key enzyme for viral RNA synthesis.[5][6][7] Computational modeling suggests that corilagin binds to the palm domain of the RdRp, which is thought to prevent the conformational changes necessary for nucleotide incorporation.[5][14]
Caption: Corilagin inhibits viral replication by targeting the RNA-dependent RNA polymerase (RdRp).
Modulation of Host Immune Responses
Corilagin has also been shown to modulate the host's innate immune response to viral infections.
-
cGAS-STING Pathway: In the context of Human Cytomegalovirus (HCMV) infection, corilagin activates the cGAS-STING signaling pathway.[15] This pathway is crucial for detecting cytosolic viral DNA and initiating an antiviral response, including the production of type I interferons.[15]
Caption: Corilagin activates the cGAS-STING pathway to enhance antiviral response.
-
TLR Signaling Pathways: For Herpes Simplex Virus 1 (HSV-1) encephalitis, corilagin has been shown to inhibit the Toll-like receptor 2 (TLR2) and Toll-like receptor 3 (TLR3) signaling pathways.[16][17][18] While these pathways are important for recognizing viral components, their overactivation can lead to excessive inflammation and tissue damage. Corilagin's inhibitory effect on these pathways may help to reduce the inflammatory pathology associated with HSV-1 infection in the central nervous system.[17][18]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the research of corilagin's antiviral activity.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which corilagin is not toxic to the host cells.
-
Cell Seeding: Plate host cells (e.g., Vero, HEK293) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of corilagin for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The 50% cytotoxic concentration (CC50) is then calculated.
Pseudovirus Infection Assay
This assay is used to assess the inhibitory effect of corilagin on viral entry.
-
Cell Seeding: Seed host cells engineered to express the viral receptor (e.g., HEK293-hACE2) in a multi-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of corilagin for a defined time.
-
Pseudovirus Infection: Infect the cells with a pseudovirus expressing the viral entry protein (e.g., SARS-CoV-2 Spike) and carrying a reporter gene (e.g., luciferase or GFP).
-
Incubation: Incubate the infected cells for a period sufficient for reporter gene expression (e.g., 48-72 hours).
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP). The reduction in reporter signal in the presence of corilagin indicates inhibition of viral entry.
Caption: General workflow for a pseudovirus infection assay to test antiviral compounds.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus production.
-
Cell Seeding: Plate a confluent monolayer of susceptible cells in multi-well plates.
-
Virus Adsorption: Infect the cells with a known amount of virus for a short period to allow for attachment.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing different concentrations of corilagin.
-
Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The concentration of corilagin that reduces the number of plaques by 50% (IC50) is determined.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This cell-free assay directly measures the effect of corilagin on the activity of the viral polymerase.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant RdRp enzyme, a viral RNA template, and nucleotides (including a labeled nucleotide, e.g., biotinylated or radiolabeled).
-
Compound Addition: Add varying concentrations of corilagin to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme's activity.
-
Product Detection: Capture and quantify the newly synthesized RNA. The method of detection will depend on the label used (e.g., streptavidin-coated plates for biotinylated RNA, scintillation counting for radiolabeled RNA).
-
Data Analysis: Calculate the percentage of RdRp inhibition at each corilagin concentration to determine the IC50 value.
Conclusion and Future Directions
The accumulated evidence strongly suggests that corilagin is a promising antiviral agent with a multi-targeted mechanism of action. Its ability to inhibit viral entry and replication, as well as modulate the host immune response, makes it a valuable lead compound for the development of new antiviral drugs. Further research should focus on in vivo efficacy studies in animal models for various viral diseases, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance its potency and drug-like properties. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and accelerate future research and development efforts in this area.
References
- 1. Corilagin prevents SARS-CoV-2 infection by targeting RBD-ACE2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corilagin prevents SARS-CoV-2 infection by targeting RBD-ACE2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Corilagin inhibits SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corilagin inhibits SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral effects of Phyllanthus urinaria containing corilagin against human enterovirus 71 and Coxsackievirus A16 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Enterovirus 71 Agents of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. Role of bioactive compounds in the treatment of hepatitis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corilagin inhibits human cytomegalovirus infection and replication via activating the cGAS-STING signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Corilagin Protects Against HSV1 Encephalitis Through Inhibiting the TLR2 Signaling Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Corilagin Interferes With Toll-Like Receptor 3-Mediated Immune Response in Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Corilagin Interferes With Toll-Like Receptor 3-Mediated Immune Response in Herpes Simplex Encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Corilagin: A Comprehensive Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential analytical data and methodologies associated with the Certificate of Analysis (CoA) for Corilagin (B190828), a bioactive ellagitannin. The information presented is intended to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
Corilagin is a hydrolyzable tannin found in various medicinal plants. Its identity and purity are confirmed through a series of standardized tests. Below is a summary of its key chemical and physical properties.
| Property | Specification |
| Chemical Name | [(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate |
| Molecular Formula | C27H22O18[1][2][3][4][5][6] |
| Molecular Weight | 634.45 g/mol [1][3][4][5][6] |
| CAS Number | 23094-69-1[2][3][4][5][6] |
| Appearance | Off-White to White-beige crystalline powder[7][8] |
| Purity (by HPLC) | ≥98.0%[2][3][4] |
| Storage | 2-8°C, protected from air and light[2][3] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Purity of Corilagin is typically determined by High-Performance Liquid Chromatography (HPLC). A validated method is crucial for accurate quantification.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: RP-18 column (e.g., 4.6 × 250 mm, 5 µm) is commonly used.[9]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and acidified water (e.g., 0.05% trifluoroacetic acid in water) is effective.[3][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection Wavelength: Corilagin can be monitored at approximately 210 nm or 275 nm.[4][6]
Nuclear Magnetic Resonance (NMR) for Structural Identification
The chemical structure of Corilagin is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR are employed for this purpose.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Deuterated solvents such as DMSO-d₆ or D₂O are suitable.[7]
-
Analysis: The acquired spectra are compared with reference spectra of a certified Corilagin standard. The presence of 27 carbon signals in the ¹³C NMR spectrum is a key identifier.[7]
Biological Activity and Signaling Pathways
Corilagin exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. These activities are mediated through its interaction with various cellular signaling pathways.
Inhibition of the TGF-β Signaling Pathway
Corilagin has been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer and fibrosis.[2][10]
Modulation of the TLR4/TLR2 Signaling Pathway
Corilagin has also been demonstrated to modulate the Toll-like Receptor 4 (TLR4) and Toll-like Receptor 2 (TLR2) signaling pathways, which play a critical role in the innate immune response and inflammation.[11][12][13][14]
Solubility
Proper dissolution of Corilagin is critical for its use in various experimental settings.
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL |
| Ethanol | ~25 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Phosphate-buffered saline (PBS, pH 7.2) | ~5 mg/mL |
Note: It is recommended to purge organic solvents with an inert gas. Aqueous solutions are not recommended for storage for more than one day.[15]
This technical guide serves as a comprehensive resource for understanding the key analytical parameters and biological context of Corilagin. For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Determination of Corilagin and Salvianolic Acid B in Fu Zheng Rou Gan by HPLC | Semantic Scholar [semanticscholar.org]
- 5. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A validated high-performance liquid chromatography method for determination of tannin-related marker constituents gallic acid, corilagin, chebulagic acid, ellagic acid and chebulinic Acid in four Terminalia species from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corilagin alleviates hypertrophic scars via inhibiting the transforming growth factor (TGF)-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corilagin Attenuates Neuronal Apoptosis and Ferroptosis of Parkinson's Disease through Regulating the TLR4/Src/NOX2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corilagin ameliorates the extreme inflammatory status in sepsis through TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corilagin ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Corilagin | CAS:23094-69-1 | Manufacturer ChemFaces [chemfaces.com]
- 15. Validated HPLC method for the standardization of Phyllanthus niruri (herb and commercial extracts) using corilagin as a phytochemical marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: HPLC Analysis of Corilagin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the development of an analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of corilagin (B190828). Corilagin, a hydrolysable tannin found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities.[1] This application note outlines the essential chromatographic conditions, sample preparation protocols, and method validation parameters necessary for accurate and reproducible analysis of corilagin in various matrices, including plant extracts and commercial phytomedicines.[1][2] The provided protocols are intended to serve as a comprehensive guide for researchers and professionals involved in the quality control, standardization, and development of therapeutic agents containing corilagin.
Introduction to Corilagin and its Analysis
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is an ellagitannin that has been identified as a key bioactive constituent in a number of medicinal plants, including those from the Phyllanthus and Terminalia genera.[1][3] Its reported therapeutic effects, such as anti-inflammatory, antioxidant, and antihypertensive properties, have made it a focal point in phytochemical and pharmacological research.[4] Consequently, the development of robust and reliable analytical methods for the quantification of corilagin is crucial for the standardization of herbal materials and the advancement of drug development programs.[1] HPLC coupled with UV detection is a widely adopted technique for this purpose, offering high sensitivity and specificity.[2][3]
HPLC Method Development and Optimization
The development of a successful HPLC method for corilagin analysis hinges on the careful selection and optimization of several key parameters.
Chromatographic Conditions
A reversed-phase C18 column is the most commonly employed stationary phase for the separation of corilagin.[2][3][5] The mobile phase typically consists of a mixture of an acidified aqueous solvent and an organic modifier, such as acetonitrile (B52724) or methanol (B129727).[2][3] The addition of an acid, like acetic acid or trifluoroacetic acid (TFA), to the aqueous phase helps to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups in the corilagin molecule.[3] Both isocratic and gradient elution modes can be utilized, with gradient elution being particularly useful for complex samples containing multiple components.[2][3]
Table 1: Summary of Reported HPLC Conditions for Corilagin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[2][5] | RP-18 column (4.6 x 250 mm, 5 µm)[3] | Hanbon-Kromasil C18 (5 µm)[6] |
| Mobile Phase | A: 1% Acetic Acid in WaterB: Acetonitrile[2] | A: AcetonitrileB: 0.05% TFA in Water[3] | 0.5% Phosphoric Acid and Methyl Cyanide (Acetonitrile) (76:24)[6] |
| Elution Mode | Gradient[2] | Gradient[3] | Isocratic[6] |
| Flow Rate | 1.0 mL/min[2] | Not Specified | Not Specified |
| Detection Wavelength | 267 nm[2] | Not Specified | 268 nm[6] |
| Column Temperature | Room Temperature[2] | 25°C[3] | 30°C[6] |
| Injection Volume | 20 µL[2] | Not Specified | 10 µL[6] |
Detection
Corilagin exhibits a UV absorption maximum at approximately 267 nm, making this the optimal wavelength for detection with a UV-Vis or Photodiode Array (PDA) detector.[2] A PDA detector is advantageous as it can provide spectral information, which aids in peak identification and purity assessment.[2]
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh a suitable amount of corilagin reference standard and dissolve it in a known volume of a methanol:water mixture (e.g., 40:60 v/v) to obtain a stock solution of a specific concentration (e.g., 500-600 mg/L).[2][3]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution with the same solvent to create a calibration curve covering the expected concentration range of the samples.[2][3]
Sample Preparation
The following protocol is a general guideline for the extraction of corilagin from plant materials and commercial extracts.
-
Extraction from Dried Plant Material:
-
Extraction from Commercial Dry Powder Extracts:
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Final Preparation:
Method Validation
To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][7] Key validation parameters for the HPLC analysis of corilagin are summarized below.
Table 2: Summary of Method Validation Parameters for Corilagin Analysis
| Parameter | Reported Values |
| Linearity (r²) | > 0.992[3][8] |
| Range | 1.0 - 75 µg/mL[3] |
| Limit of Detection (LOD) | 0.5 µg/mL[3], 0.987 mg/L[2] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[3], 3.29 mg/L[2] |
| Precision (RSD%) | Intra- and Inter-day RSD < 8.0%[3] |
| Accuracy (Recovery) | Not explicitly stated in the provided search results, but typically should be within 98-102%. |
| Robustness | The method was found to be insensitive to small variations in flow rate, pH, and initial mobile phase composition.[2] |
Visualized Workflows
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing an HPLC analytical method for corilagin.
Caption: Workflow for Corilagin HPLC Analytical Method Development.
Sample Preparation and Analysis Workflow
The diagram below outlines the step-by-step process from sample receipt to final analysis.
Caption: Protocol for Sample Preparation and HPLC Analysis of Corilagin.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of corilagin in various sample matrices. By following the outlined chromatographic conditions, sample preparation protocols, and method validation guidelines, researchers, scientists, and drug development professionals can achieve accurate and reproducible results. This standardized methodology is essential for the quality control of herbal products and the advancement of research and development involving corilagin.
References
- 1. Validated HPLC method for the standardization of Phyllanthus niruri (herb and commercial extracts) using corilagin as a phytochemical marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. academic.oup.com [academic.oup.com]
- 4. Corilagin | C27H22O18 | CID 73568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phcogcommn.org [phcogcommn.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Quantitative Analysis of Corilagin using LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828) is a gallotannin, a type of hydrolyzable tannin, found in various medicinal plants, most notably in the Phyllanthus species. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anti-tumor effects. As research into the therapeutic potential of Corilagin progresses, the need for a robust and sensitive analytical method for its quantification in various biological and botanical matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.
This document provides detailed application notes and protocols for the quantitative analysis of Corilagin using LC-MS/MS, intended to guide researchers, scientists, and drug development professionals in establishing a reliable analytical workflow.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix. Below are protocols for plasma and plant material.
1.1. Plasma Samples (Protein Precipitation)
This method is suitable for pharmacokinetic studies.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the internal standard (IS) working solution (e.g., Epicatechin at 1 µg/mL in methanol).
-
Add 400 µL of ice-cold methanol (B129727) (or acetonitrile) to precipitate proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
1.2. Plant Material (Solid-Liquid Extraction)
This protocol is designed for the quantification of Corilagin in dried plant material.
-
Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).
-
Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol (v/v) to the tube.
-
Add the internal standard working solution.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonication for 30 minutes in a water bath at 40°C.
-
Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue one more time.
-
Combine the supernatants and evaporate to dryness using a rotary evaporator at 50°C.
-
Dissolve the residue in 10 mL of water and partition with an equal volume of n-butanol three times.
-
Combine the n-butanol fractions and evaporate to dryness.
-
Reconstitute the final residue in a known volume (e.g., 2 mL) of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Method
2.1. Liquid Chromatography (LC) Conditions
| Parameter | Condition 1 (for Plasma) | Condition 2 (for Plant Extracts) |
| Column | C8 (e.g., 2.1 x 100 mm, 3.5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 1.0 | 10 | |
| 5.0 | 90 | |
| 7.0 | 90 | |
| 7.1 | 10 | |
| 10.0 | 10 | |
| Flow Rate | 0.3 mL/min | 0.8 mL/min |
| Injection Volume | 5 µL | 10 µL |
| Column Temperature | 35°C | 30°C |
2.2. Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.3. MRM Transitions
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Corilagin | 633.1 | 301.0 (Quantifier) | 150 | -45 |
| 633.1 | 463.0 (Qualifier) | 150 | -30 | |
| Epicatechin (IS) | 289.1 | 245.1 | 150 | -22 |
| Salicylic Acid (IS) | 137.0 | 93.0 | 150 | -18 |
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the LC-MS/MS analysis of Corilagin. These values should be established and validated within the user's own laboratory.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Linearity Range (in plasma) | 2.5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.0% to +9.8% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: < 8.5%Inter-day: < 9.8%[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 2.5 ng/mL[1] |
| Recovery (%) | Consistent and reproducible | > 80% |
| Matrix Effect | Within 85-115% | Within acceptable range |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable under typical storage and handling conditions |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Corilagin.
Corilagin's Inhibitory Effect on Pro-inflammatory Signaling Pathways
Caption: Corilagin's inhibition of MAPK and NF-κB signaling pathways.
References
Application Notes and Protocol: Preparation of Corilagin Standard Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Corilagin (B190828) is a hydrolyzable tannin, specifically a gallotannin, found in a variety of medicinal plants, including those from the Phyllanthus species.[1][2] It has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, anti-tumor, antioxidant, and hepatoprotective effects.[2][3] Corilagin is known to inhibit TNF-α and the NF-κB signaling pathway.[4][5] Accurate and reproducible preparation of corilagin standard solutions is fundamental for obtaining reliable results in pharmacological and analytical studies. These application notes provide detailed protocols for the preparation of corilagin standard solutions for research purposes.
Quantitative Data Summary
The solubility of corilagin can vary based on the solvent, temperature, and purity of the compound. The following table summarizes the approximate solubility of corilagin in common laboratory solvents. It is recommended to use fresh, anhydrous solvents, especially for organic stock solutions, as absorbed moisture can reduce solubility.[1][5]
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~20 - 100 mg/mL | ~31.5 - 157.6 mM | [1][4][6][7] |
| Ethanol | ~25 mg/mL | ~39.4 mM | [1][4][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | ~31.5 mM | [1][4][7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | ~7.9 mM | [1][4][7] |
| Water | ~1 mg/mL | ~1.6 mM | [8] |
Note: Molar concentration is calculated using a molecular weight of 634.5 g/mol for corilagin.[1][4]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent (e.g., DMSO)
This protocol describes the preparation of a concentrated stock solution of corilagin, which can be stored for future use and diluted to final experimental concentrations.
Materials:
-
Corilagin standard (crystalline solid, ≥98% purity)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of corilagin powder using an analytical balance in a sterile vial. For example, weigh 10 mg of corilagin.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. To prepare a 50 mM stock solution from 10 mg of corilagin (MW: 634.5 g/mol ), add 315.2 µL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the corilagin is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Preparation of Aqueous Working Solutions from Organic Stock
This protocol details the dilution of the concentrated organic stock solution into an aqueous buffer (e.g., cell culture medium, PBS) for use in biological experiments.
Materials:
-
Corilagin stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the final desired concentration in your aqueous buffer. For example, to prepare 1 mL of a 50 µM working solution from a 50 mM stock solution, you will need 1 µL of the stock solution.
-
Dilution: Add the calculated volume of the corilagin stock solution to the appropriate volume of the aqueous buffer (e.g., add 1 µL of stock to 999 µL of buffer). It is critical to add the stock solution to the buffer while mixing to prevent precipitation.[1]
-
Mixing: Vortex the solution gently to ensure it is homogeneous.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal, as it can have physiological effects. A final DMSO concentration of less than 0.1% is generally recommended for cell-based assays.[1][4]
-
Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[4]
Visualizations
Caption: Workflow for preparing corilagin stock and working solutions.
Caption: Corilagin inhibits the degradation of IκBα, preventing NF-κB translocation.
References
Application Notes and Protocols for Corilagin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828), a gallotannin found in various medicinal plants, has garnered significant attention for its diverse biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties.[1] These application notes provide a comprehensive guide for utilizing corilagin in in vitro cell culture experiments. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to assist researchers in investigating the multifaceted effects of corilagin on cellular processes.
Corilagin has been shown to modulate several key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle in various cancer cell lines.[2] Furthermore, its anti-inflammatory effects are well-documented, primarily through the suppression of pro-inflammatory mediators.[3]
Data Presentation
Corilagin IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic effects of a compound. The IC50 values for corilagin have been determined in a range of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | 28.8 ± 1.2 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | [4] |
| A2780 | Ovarian Cancer | 47.81 (48h) | [5] |
| HCT-8 | Colorectal Cancer | 29.78 ± 1.25 (48h) | |
| U251 | Glioblastoma | Not Specified | |
| Hey | Ovarian Cancer | ~20-40 (inhibition) | |
| SKOv3ip | Ovarian Cancer | ~20-40 (inhibition) | |
| QBC939 | Cholangiocarcinoma | Not Specified | |
| MZ-Cha-1 | Cholangiocarcinoma | Not Specified | |
| MCF-7 | Breast Cancer | Not Specified | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Effects of Corilagin on Apoptosis and Cell Cycle
Corilagin has been demonstrated to induce apoptosis and cause cell cycle arrest in a dose- and time-dependent manner in various cancer cell lines.
| Cell Line | Assay | Treatment | Results | Citation |
| SMMC-7721 | Flow Cytometry (Annexin V/PI) | 50 µM for 24h | 41.1% apoptotic cells | [6] |
| U251 | Flow Cytometry (Annexin V/PI) | 200 µg/ml for 72h | ~4.4-fold increase in apoptosis | [7] |
| A2780 | Flow Cytometry (Propidium Iodide) | 20 µM for 48h | Significant increase in S phase population | [5] |
| Hey | Flow Cytometry (Annexin V/PI) | 40 µM for 48h | Increased apoptosis | [8] |
Modulation of Key Signaling Proteins by Corilagin
Corilagin exerts its biological effects by modulating the expression and phosphorylation status of key proteins involved in critical signaling pathways.
| Pathway | Protein | Effect of Corilagin | Cell Line | Citation |
| Apoptosis | Bcl-2 | Downregulation | Gastric Cancer Rat Model | [9] |
| Bax | Upregulation | Gastric Cancer Rat Model | [9] | |
| Cleaved Caspase-3 | Upregulation | Gastric Cancer Rat Model | [9] | |
| Cleaved PARP | Upregulation | MCF-7 | [10] | |
| PI3K/Akt | p-Akt | Downregulation | Cholangiocarcinoma | [2] |
| MAPK | p-ERK1/2 | Downregulation | Cholangiocarcinoma | [2] |
| p-JNK | Downregulation | Acetaminophen-induced mouse model | [3] | |
| p-p38 | Downregulation | RAW264.7 | [11] | |
| NF-κB | p-p65 (nuclear) | Downregulation | RAW264.7 | [11] |
| IκBα | Inhibition of degradation | RAW264.7 | [11] | |
| Notch | Notch1 | Downregulation | Cholangiocarcinoma | [2][12] |
| Hes1 | Downregulation | Cholangiocarcinoma | [12] |
Anti-inflammatory Effects of Corilagin
Corilagin has been shown to suppress the production of pro-inflammatory cytokines in various in vitro models.
| Cell Line/Model | Stimulant | Cytokine | Effect of Corilagin | Citation |
| RAW264.7 | LPS | TNF-α | Significant decrease at 75 µM | [1] |
| RAW264.7 | LPS | IL-6 | Significant decrease at 75 µM | [1] |
| RAW264.7 | LPS | IL-1β | Significant decrease at 50 & 100 µmol/L | [13] |
| BMDMs | LPS + IFN-γ | IL-12 | Decreased expression | [14] |
| Acetaminophen-induced mouse model | Acetaminophen | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | [3] |
Experimental Protocols
Preparation of Corilagin Stock Solution
Materials:
-
Corilagin powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of corilagin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the corilagin is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use. When needed, thaw an aliquot and dilute it to the desired final concentration in cell culture medium immediately before use.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Corilagin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of corilagin (e.g., 0, 10, 20, 40, 80, 100 µM) diluted in fresh complete medium. Include a vehicle control (medium with DMSO at the same concentration as the highest corilagin treatment).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Corilagin stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of corilagin for the specified duration.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Corilagin stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat cells with corilagin as described for the apoptosis assay.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Complete cell culture medium
-
Corilagin stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, p-p65, p65, Notch1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Seed and treat cells with corilagin.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein expression, normalizing to a loading control like β-actin or GAPDH.
Cytokine Measurement (ELISA)
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
24-well cell culture plates
-
Complete cell culture medium
-
Corilagin stock solution
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of corilagin for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the samples (supernatants), followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on a standard curve generated with recombinant cytokine standards.
Visualizations
Signaling Pathways Modulated by Corilagin
Caption: Key signaling pathways modulated by corilagin.
General Experimental Workflow for Investigating Corilagin's Effects
Caption: A general workflow for cell culture experiments using corilagin.
References
- 1. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Study on the Effects and Mechanism of Corilagin on A2780 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corilagin induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corilagin induces human glioblastoma U251 cell apoptosis by impeding activity of (immuno)proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Corilagin induces apoptosis and inhibits HMBG1/PI3K/AKT signaling pathways in a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corilagin inhibits breast cancer growth via reactive oxygen species-dependent apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corilagin ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect and Mechanism of Corilagin from Euryale Ferox Salisb Shell on LPS-Induced Inflammation in Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Corilagin Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization [frontiersin.org]
Application Notes and Protocols for Determining the Antioxidant Capacity of Corilagin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corilagin (B190828), an ellagitannin found in various medicinal plants, has garnered significant interest for its wide range of pharmacological activities, including its potent antioxidant effects. The ability of corilagin to scavenge free radicals and reduce oxidative stress is a key mechanism underlying its therapeutic potential. This document provides detailed protocols for two common and robust assays used to quantify the antioxidant capacity of corilagin: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
These assays are fundamental for screening and characterizing antioxidant compounds. The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.[1][2][3] The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), a reaction that results in the formation of a colored complex.[4][5]
Data Presentation
The antioxidant capacity of corilagin, as determined by DPPH and FRAP assays in a cited study, is summarized below. These values provide a benchmark for researchers evaluating this compound.
| Assay | Parameter | Corilagin | 1,3,6-Tri-O-galloyl-β-d-glucopyranose (TGG) | Trolox (Positive Control) |
| DPPH Radical Scavenging | IC₅₀ (µM) | 4.50 ± 0.28 | 5.58 ± 0.34 | 36.14 ± 1.25 |
| FRAP | IC₅₀ (µM) | 1.13 ± 0.11 | 1.50 ± 0.12 | 2.50 ± 0.15 |
Table 1: Antioxidant activities of corilagin and related compounds. Data extracted from a comparative study.[6] A lower IC₅₀ value indicates greater antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol details the steps to measure the radical scavenging activity of corilagin against the stable DPPH radical.
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[7] The DPPH radical is a dark purple crystalline powder that forms a stable free radical in solution.[7] When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, and this change in absorbance at approximately 517 nm is proportional to the antioxidant's radical scavenging activity.[1][7]
Materials:
-
Corilagin
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol or ethanol.[8] Protect the solution from light as DPPH is light-sensitive.[8]
-
Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[3] This working solution should be prepared fresh daily.[8]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of corilagin in a suitable solvent (e.g., methanol or water).
-
Prepare a series of dilutions of the corilagin stock solution to obtain a range of concentrations.
-
Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner.
-
-
Assay Protocol (96-well plate format):
-
Add 100 µL of each corilagin dilution or standard to separate wells of the microplate.[7]
-
Add 100 µL of the DPPH working solution to each well.[7]
-
For the control well, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.[7]
-
For the blank well, add 200 µL of the solvent.[7]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][8]
-
-
Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[1] % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the corresponding concentrations of corilagin.
-
The IC₅₀ value (the concentration of the sample that causes 50% scavenging of DPPH radicals) can be determined from the graph.[8] A lower IC₅₀ value indicates greater antioxidant activity.[8]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol outlines the procedure for determining the ferric reducing power of corilagin.
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] This reduction is detected by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which results in a blue-colored solution with a maximum absorbance at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidant.[5][7]
Materials:
-
Corilagin
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
Standard (e.g., Trolox or FeSO₄·7H₂O)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Water bath set to 37°C
-
Pipettes
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of corilagin in a suitable solvent (e.g., methanol or water).
-
Prepare a series of working solutions by diluting the stock solution.
-
Prepare a series of standards (e.g., Trolox or FeSO₄) in the same solvent.[7]
-
-
Assay Protocol (96-well plate format):
-
Add 20 µL of each corilagin working solution or standard to separate wells of the microplate.[7]
-
Add 180 µL of the pre-warmed working FRAP reagent to each well.[7]
-
For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.[7]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for a specified time, typically 4 minutes.[4][7]
-
-
Measurement:
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the standards against their respective concentrations.
-
Determine the concentration of the corilagin samples from the standard curve.
-
The FRAP value is expressed as µmol of Trolox equivalents or Fe²⁺ equivalents per gram or mole of corilagin.
-
Visualizations
Caption: Experimental workflow for determining the antioxidant capacity of corilagin.
Caption: Antioxidant mechanisms of corilagin.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ultimatetreat.com.au [ultimatetreat.com.au]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Covalent Bridging of Corilagin Improves Antiferroptosis Activity: Comparison with 1,3,6-Tri-O-galloyl-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
Corilagin: Application Notes and Protocols for In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828), a prominent ellagitannin found in various medicinal plants such as those from the Phyllanthus genus, has garnered significant attention for its diverse pharmacological activities.[1][2] Extensive research in preclinical animal models has demonstrated its potent anti-inflammatory, antioxidant, anticancer, hepatoprotective, and neuroprotective properties.[1][3][4][5][6] This document provides detailed application notes and standardized protocols for the use of corilagin in various in vivo animal model studies, intended to guide researchers in designing and executing their experiments.
Therapeutic Applications and Mechanisms of Action
Corilagin exerts its therapeutic effects by modulating a variety of cellular signaling pathways. Its ability to interfere with key pathological processes makes it a promising candidate for further investigation in several disease models.
-
Hepatoprotection: Corilagin has been shown to protect the liver from various insults, including drug-induced toxicity and non-alcoholic fatty liver disease (NAFLD).[3][6][7] Its mechanisms include reducing oxidative stress, inhibiting inflammatory responses, and restoring autophagy.[3][6] Key signaling pathways implicated are the MAPK/NF-κB and Nrf2 pathways.[3][4]
-
Cancer Therapy: In vivo studies have demonstrated corilagin's ability to suppress the growth of various tumors, including hepatocellular carcinoma, cholangiocarcinoma, breast cancer, and ovarian cancer.[8][9][10][11] It induces apoptosis and cell cycle arrest and inhibits tumor cell migration and invasion.[8][10][12] These effects are mediated through pathways such as Notch, TGF-β/Smad, and PI3K/Akt.[10][11][12][13]
-
Neuroprotection: Corilagin exhibits protective effects in models of cerebral ischemia and neurodegenerative diseases like Parkinson's.[4][14][15] It mitigates oxidative stress, enhances angiogenesis, and reduces neuronal apoptosis and ferroptosis by activating the Nrf2 pathway and modulating the TLR4/Src/NOX2 axis.[4][14][15]
-
Anti-inflammatory Effects: Corilagin demonstrates significant anti-inflammatory activity in models of acute lung injury, rheumatoid arthritis, and gout.[16][17][18] It achieves this by downregulating pro-inflammatory cytokines and inhibiting key inflammatory signaling pathways like NF-κB and MAPK.[3][16][17]
Data Presentation: Efficacy of Corilagin in Animal Models
The following tables summarize quantitative data from various in vivo studies, showcasing the efficacy of corilagin across different disease models.
Table 1: Hepatoprotective Effects of Corilagin
| Animal Model | Disease Induction | Corilagin Dosage & Route | Key Findings | Reference |
| C57BL/6 Mice | Acetaminophen (300 mg/kg, i.p.) | 1, 5, 10, 20 mg/kg, i.p. | Dose-dependent decrease in serum ALT, hepatic MPO, TNF-α, IL-1β, IL-6, and MDA levels.[3] | [3] |
| C57BL/6 Mice | High-Fat Diet (HFD) | 20 mg/kg, i.p. | Significantly ameliorated hepatic steatosis and reduced serum lipid profiles.[6][7] | [6][7] |
| Rats | α-naphthylisothiocyanate | Not specified | Alleviated cholestasis.[5] | [5] |
| Chimeric Mice | HCV Infection | Oral administration | Restricted serum HCV RNA levels and decreased collagen deposition.[19] | [19] |
Table 2: Anticancer Effects of Corilagin
| Animal Model | Cancer Type | Corilagin Dosage & Route | Key Findings | Reference |
| Nude Mice | Cholangiocarcinoma (CCA) Xenograft | Not specified | Markedly reduced tumor size; downregulated Notch1 and mTOR expression in tumors.[10] | [10][20] |
| Nude Mice | Breast Cancer Xenograft | Not specified | Prevented tumor growth; increased caspase-3 and cleaved PARP in tumors.[8] | [8] |
| Nude Mice | Hepatocellular Carcinoma (Hep3B) Xenograft | Intraperitoneal | Significantly reduced in vivo growth of xenografted cells.[9] | [9] |
| BALB/c Mice | Sarcoma-180 | Not specified | Increased lifespan by 36.1%. | [12] |
| Nude Mice | Laryngeal Cancer (Hep-2) Xenograft | 28-day treatment | Inhibited growth of transplanted tumors without apparent toxicity.[21] | [21] |
| Nude Mice | Ovarian Cancer (SKOv3ip) Xenograft | Intraperitoneal | Significantly lower xenograft tumor growth compared to control.[11] | [11] |
Table 3: Neuroprotective and Anti-inflammatory Effects of Corilagin
| Animal Model | Disease Model | Corilagin Dosage & Route | Key Findings | Reference |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | Post-treatment | Significantly reduced infarct volumes and improved neurologic score.[4][14] | [4][14] |
| Mice | MPTP-induced Parkinson's Disease | Not specified | Significantly reduced the loss of TH-positive neurons.[15] | [15] |
| Mice | Forced Swimming Test (Depression) | Not specified | Decreased immobility duration; increased hippocampal neurotransmitters (dopamine, NE, 5-HT).[22] | [22] |
| Mice | LPS-induced Acute Lung Injury | 5, 10 mg/kg, i.p. | Attenuated inflammatory cell infiltration and production of TNF-α, IL-6, and IL-1β in lung tissues.[16] | [16] |
| AIA Rats | Adjuvant-Induced Arthritis | Not specified | Significantly reduced paw swelling, arthritis score, and serum pro-inflammatory cytokines.[17] | [17] |
| C57BL/6 Mice | Angiotensin II-induced Cardiac Fibrosis | 30 mg/kg, i.p. for 28 days | Significantly inhibited the fibrotic area.[23] | [23] |
Experimental Protocols
Protocol 1: Acetaminophen-Induced Hepatotoxicity in Mice
This protocol is designed to evaluate the hepatoprotective effects of corilagin against acute liver injury.[3]
1. Animals:
-
Species: C57BL/6 mice.
-
Housing: Housed in an environmentally controlled room and fasted overnight before the procedure.[3]
2. Materials:
-
Corilagin (Sigma-Aldrich or equivalent).
-
Acetaminophen (APAP) (Sigma-Aldrich or equivalent).
-
Normal saline.
3. Drug Preparation:
-
Dissolve APAP in normal saline to a concentration of 20 mg/mL.[3]
-
Prepare desired concentrations of corilagin in normal saline.
4. Experimental Procedure:
-
Induce hepatotoxicity by intraperitoneally (i.p.) injecting mice with a single dose of APAP (300 mg/kg).[3]
-
Administer an equal volume of normal saline to the control group.[3]
-
30 minutes after APAP administration, inject corilagin (e.g., 1, 5, 10, and 20 mg/kg) or vehicle (saline) intraperitoneally.[3]
-
Sacrifice the mice 16 hours after corilagin treatment for analysis.[3]
5. Outcome Measures:
-
Serum Analysis: Collect blood to measure Alanine Aminotransferase (ALT) levels.[3]
-
Tissue Analysis: Harvest liver tissue for:
Protocol 2: Cancer Xenograft Model in Nude Mice
This protocol details the evaluation of corilagin's antitumor activity using a subcutaneous xenograft model.[8][10]
1. Animals:
-
Species: Athymic nude mice.
2. Materials:
-
Corilagin.
-
Selected cancer cell line (e.g., cholangiocarcinoma, breast cancer).
-
Phosphate-buffered saline (PBS) or appropriate vehicle.
-
Matrigel (optional).
3. Experimental Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 to 1x10^7 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer corilagin at the desired dose and route (e.g., intraperitoneal injection) daily or on a specified schedule. Administer vehicle to the control group.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight and general health of the mice.[8]
-
At the end of the study (e.g., 30 days), sacrifice the mice and excise the tumors.[10]
4. Outcome Measures:
-
Tumor volume and weight.[10]
-
Immunohistochemistry (IHC) on tumor sections for proliferation markers (e.g., PCNA) and apoptosis markers (e.g., cleaved caspase-3).[8]
-
Western blot analysis of tumor lysates for key signaling proteins (e.g., Notch1, mTOR, PARP).[8][10]
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is for assessing the neuroprotective effects of corilagin in a model of ischemic stroke.[4][14]
1. Animals:
-
Species: Adult male Sprague-Dawley or Wistar rats.
2. Materials:
-
Corilagin.
-
Anesthetics (e.g., isoflurane, chloral (B1216628) hydrate).
-
Nylon monofilament suture for occlusion.
-
Vehicle (e.g., saline).
3. Experimental Procedure:
-
Anesthetize the rat.
-
Induce focal cerebral ischemia by inserting a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90-120 minutes), withdraw the suture to allow for reperfusion.
-
Administer corilagin or vehicle at the onset of reperfusion (post-treatment).
-
Allow the animals to recover.
4. Outcome Measures:
-
Neurological Deficit Scoring: Assess neurological function at 24 or 48 hours post-MCAO using a standardized scoring system.[4][14]
-
Infarct Volume Measurement: Sacrifice the animals at a specified time point (e.g., 24 hours), remove the brains, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.[4][14]
-
Biochemical Analysis: Homogenize brain tissue from the ischemic penumbra to measure:
-
Histology: Perform TUNEL staining to assess apoptosis and immunostaining for vascular density markers.[4]
Signaling Pathway and Workflow Diagrams
Safety and Bioavailability
-
Toxicity: Corilagin has been shown to be safe in in vivo studies, with a high maximum tolerance level in mice (LD50 3500–5000 mg/kg).[24] Daily oral administration of high doses (1000 mg/kg) for four weeks did not produce adverse effects on body weight or behavior.[24] Furthermore, it displays low toxicity against normal cells compared to cancer cells.[5][11]
-
Bioavailability: The bioavailability of ellagitannins like corilagin can be low due to their hydrophobic nature.[24] Following oral administration, corilagin is hydrolyzed to ellagic acid and gallic acid in the intestine.[12][24] Studies in rats have shown that after oral dosing, peak plasma concentration of corilagin is reached in approximately 2 hours.[12][24] The pharmacological effects observed in vivo are likely a result of the cumulative activity of corilagin and its metabolites.[12] Researchers should consider the route of administration (intraperitoneal vs. oral) based on the experimental goals and the need to bypass first-pass metabolism.
References
- 1. Corilagin Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and pro-angiogenic effects of corilagin in rat cerebral ischemia via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corilagin Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced C57BL/6 Mice by Ameliorating Oxidative Stress and Restoring Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Corilagin Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced C57BL/6 Mice by Ameliorating Oxidative Stress and Restoring Autophagic Flux [frontiersin.org]
- 8. Corilagin inhibits breast cancer growth via reactive oxygen species‐dependent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and pro-angiogenic effects of corilagin in rat cerebral ischemia via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Corilagin Attenuates Neuronal Apoptosis and Ferroptosis of Parkinson's Disease through Regulating the TLR4/Src/NOX2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-proliferation and anti-inflammation effects of corilagin in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The antidepressant-like properties of corilagin on SH-SY5Y neuroblastoma cells and a forced swimming test animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Corilagin (Standard) for Phytochemical Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corilagin (B190828), an ellagitannin found in various medicinal plants, is a subject of significant scientific interest due to its diverse pharmacological activities. As a phytochemical standard, it is crucial for the accurate identification and quantification of this compound in plant extracts and the subsequent evaluation of its biological properties. This document provides detailed application notes and experimental protocols for the use of corilagin as a standard in phytochemical screening, including its quantification by High-Performance Liquid Chromatography (HPLC), and its assessment in antioxidant and anti-inflammatory assays. Furthermore, it elucidates the key signaling pathways modulated by corilagin.
Physicochemical Properties and Handling
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is a hydrolyzable tannin.[1][2] Standard reference material is typically a solid, pale-yellow, or off-white acicular crystalline powder with a molecular formula of C₂₇H₂₂O₁₈ and a molecular weight of 634.45 g/mol .[2][3][4]
Storage and Stability: Corilagin standard should be stored in a well-closed container, protected from light and air, at 2-8°C for long-term stability.[2][5]
Solubility: It is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, and acetone.[4]
Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of corilagin in various samples.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Instrument | Shimadzu HPLC or equivalent with PDA detector[3] |
| Column | RP-18 column (e.g., Phenomenex Luna, C18, 5µm, 250 x 4.6 mm)[3][6][7] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.05% Trifluoroacetic Acid in Water[6][7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C[6][7] |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Experimental Protocol: Quantification of Corilagin in a Plant Extract
This protocol outlines the steps for quantifying corilagin in a plant extract using an external standard method.
Materials:
-
Corilagin reference standard (≥95.0% purity)[2]
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA)
-
Plant extract sample
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of corilagin standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a suitable concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in methanol (or a suitable solvent) to a known concentration (e.g., 10 mg/mL).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the conditions specified in Table 2.1.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solution.
-
Record the peak area of corilagin in both standards and samples.
-
-
Quantification:
-
Plot a calibration curve of corilagin concentration versus peak area.
-
Determine the concentration of corilagin in the sample solution from the calibration curve.
-
Calculate the percentage content of corilagin in the original plant extract.
-
Method Validation Parameters
A validated HPLC method should demonstrate the following:
| Parameter | Typical Values for Corilagin Analysis |
| Linearity (r²) | > 0.992[6][7] |
| Limit of Detection (LOD) | 0.5 µg/mL[6][7] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[6][7] |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of corilagin using HPLC.
In Vitro Biological Activity Screening
Corilagin exhibits potent antioxidant and anti-inflammatory properties.[8][9] The following are standard protocols to assess these activities.
Antioxidant Activity Assays
Corilagin has demonstrated significant radical scavenging activity.[10][11]
| Assay | Corilagin IC₅₀ Values | Positive Control |
| DPPH Radical Scavenging | 0.003 mg/mL[11] | Vitamin C (0.001 mg/mL)[11] |
| ABTS Radical Scavenging | Lower than Trolox[10] | Trolox |
| H₂O₂ Scavenging | 76.85 µg/mL[9] | - |
| Hydroxyl Radical Scavenging | 26.68 µg/mL[9] | - |
| Nitric Oxide (NO) Scavenging | 66.64 µg/mL[9] | - |
3.1.1. Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
Corilagin standard solution (in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the corilagin standard in methanol.
-
In a 96-well plate, add 100 µL of each corilagin dilution to respective wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain 100 µL of methanol and 100 µL of DPPH solution. A blank well should contain 200 µL of methanol.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
Anti-inflammatory Activity Assays
Corilagin has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[9][12]
| Pro-inflammatory Mediator | Inhibition by Corilagin (75 µM) |
| IL-6 | 48.09%[9] |
| TNF-α | 42.37%[9] |
| Nitric Oxide (NO) | 65.69%[9] |
| IL-1β | 26.47%[9] |
| PGE-2 | 46.88%[9] |
| iNOS | 56.22%[9] |
| COX-2 | 59.99%[9] |
3.2.1. Experimental Protocol: Measurement of Nitric Oxide (NO) Production
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
LPS (Lipopolysaccharide)
-
Corilagin standard solution
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of corilagin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is used to determine the concentration of NO.
Signaling Pathways Modulated by Corilagin
Corilagin exerts its biological effects by modulating several key signaling pathways.[13]
Anti-inflammatory Signaling
Corilagin's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[8][14] This leads to a reduction in the expression of pro-inflammatory cytokines and mediators like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[8][12][15]
Caption: Corilagin's anti-inflammatory mechanism via MAPK and NF-κB pathways.
Antioxidant Signaling
Corilagin can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[16] This leads to the upregulation of antioxidant enzymes like HO-1, which helps in mitigating oxidative stress.[16]
Caption: Corilagin's antioxidant effect through the Nrf2 signaling pathway.
Anti-tumor Signaling
Corilagin has been shown to possess anti-tumor properties by influencing multiple signaling pathways involved in cancer cell proliferation, apoptosis, and invasion. These include the TGF-β/AKT/ERK, Notch, and Fas/FasL pathways.[1][17][18][19] It can induce cell cycle arrest and apoptosis in various cancer cell lines.[1]
Conclusion
Corilagin is a valuable phytochemical standard for the identification and quantification of this compound in natural products. Its well-documented antioxidant and anti-inflammatory properties, mediated through defined signaling pathways, make it an important tool for researchers in natural product chemistry, pharmacology, and drug development. The protocols and data presented herein provide a foundation for the effective use of corilagin in phytochemical screening and mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Corilagin phyproof® Reference Substance | 23094-69-1 [sigmaaldrich.com]
- 3. phcogcommn.org [phcogcommn.org]
- 4. benchchem.com [benchchem.com]
- 5. CAS 23094-69-1 | Corilagin [phytopurify.com]
- 6. A validated high-performance liquid chromatography method for determination of tannin-related marker constituents gallic acid, corilagin, chebulagic acid, ellagic acid and chebulinic Acid in four Terminalia species from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Bridging of Corilagin Improves Antiferroptosis Activity: Comparison with 1,3,6-Tri-O-galloyl-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antioxidant activities of fractions and compound from Ricinodendron heudelotii (Baill.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preliminary exploration on anti-inflammatory mechanism of Corilagin (beta-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-proliferation and anti-inflammation effects of corilagin in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and pro-angiogenic effects of corilagin in rat cerebral ischemia via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Corilagin as a Reference Standard for Herbal Medicine Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corilagin (B190828) is a hydrolyzable tannin belonging to the ellagitannin family, first isolated in 1951 from the plant Caesalpinia coriaria.[1][2] It is a significant bioactive compound found in various medicinal plants, particularly within the Euphorbiaceae family, such as Phyllanthus species.[1] Due to its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective properties, corilagin is a critical marker for the quality control and standardization of numerous herbal medicines.[1][2][3] Consistent quality of herbal products can only be assured through rigorous definition and detailed identification of the plant material, making the use of a well-characterized reference standard like corilagin essential.[4][5] This document provides detailed application notes and protocols for the use of corilagin as a reference standard in the quality control of herbal medicines.
Physicochemical Properties of Corilagin
Corilagin, chemically known as β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose, is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, and acetone.[1] Its identity and purity are typically confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
| Property | Description | Reference |
| Molecular Formula | C27H22O18 | [1] |
| Molecular Weight | 634.45 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in DMSO, methanol, ethanol, acetone | [1] |
| UV max | 267 nm | [6] |
Experimental Protocols
Several methods can be employed for the extraction and purification of corilagin from plant sources. The choice of method depends on the desired purity and scale of production.
Protocol 2.1.1: General Extraction and Partitioning
This protocol describes a common method for obtaining a crude extract enriched with corilagin.[1]
-
Plant Material Preparation: Pulverize the dried plant material (e.g., whole plant, leaves, or seeds of Phyllanthus maderaspatensis).[1]
-
Extraction: Perform a hot extraction of the pulverized material using a methanol:water (2:1) solvent mixture.[1]
-
Concentration: Concentrate the resulting extract to obtain a crude extract.
-
Suspension: Suspend the crude extract in water with the aid of heating, sonication, and stirring.[7]
-
Liquid-Liquid Partitioning:
-
Perform liquid-liquid partitioning with Ethyl acetate (B1210297) (EtOAc) (1:1, v/v) and repeat four times to separate the EtOAc fraction.[7]
-
Fractionate the remaining water fraction with n-butanol (1:1, v/v) three times to obtain the n-butanol fraction, which is typically enriched with corilagin.[7]
-
Protocol 2.1.2: Ionic Liquid-Based Extraction
This is a more modern and efficient "green" extraction method.[1][8]
-
Mixing: Mix the pulverized plant material with a 0.4 M aqueous solution of an ionic liquid such as [BMIm]Br at a liquid-solid ratio of 10:1.[8][9]
-
Ultrasonication: Subject the mixture to ultrasonication at 50°C for 15 minutes.[8][9]
-
Ionic Liquid Removal: Remove the ionic liquid using a macroporous resin (e.g., D101).[8][9]
-
Further Purification: Further purify the corilagin-containing fraction by preparative HPLC and water precipitation.[8][9]
Protocol 2.1.3: Supercritical CO2 Extraction
This method is another environmentally friendly alternative to traditional solvent extraction.[1]
-
Extraction: Place the pulverized plant material in a supercritical CO2 extractor.
-
Conditions: Perform the extraction at a pressure of 10-30 MPa and a temperature of 35-55°C.[1]
-
Purification: Further purify the resulting extract using macroporous resin and counter-current extraction.[1]
Column chromatography is a crucial step for isolating high-purity corilagin.
Protocol 2.2.1: Macroporous Resin Column Chromatography
-
Stationary Phase: Use Diaion HP-20 or a similar macroporous resin.[1][7]
-
Mobile Phase: Employ a gradient elution, starting with 100% water and gradually increasing the percentage of methanol. Corilagin-rich fractions are often eluted with approximately 30% methanol in water.[1][7]
Protocol 2.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity corilagin suitable as a reference standard, preparative HPLC is the final purification step.[1]
-
Column: Use a reverse-phase C18 column (e.g., Kromasil 100-7-C18, 21.2 x 250 mm).[1][7]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 25% methanol in water) is often effective.[1][7]
-
Flow Rate: A typical flow rate for a semi-preparative column is around 15 mL/min.[1][7]
Table 1: Comparison of Corilagin Purification Methods
| Method | Purity Achieved | Reference |
| Ionic Liquid Extraction + Prep-HPLC + Precipitation | 99.12% | [8][9] |
| Ionic Liquid Extraction + Prep-HPLC | 86.49% | [8][9] |
| High-Speed Countercurrent Chromatography | 90-92.2% | [10] |
A validated HPLC-PDA (Photodiode Array) method is commonly used for the quantification of corilagin in herbal extracts and finished products.[1][11][12]
Protocol 2.3.1: HPLC-PDA Method
-
Instrumentation: An HPLC system equipped with a quaternary pump, in-line vacuum degasser, and a photodiode array detector.[12]
-
Column: A reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 µm).[12]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) (Solvent A) and 0.05% trifluoroacetic acid in water (Solvent B).[12]
-
Detection Wavelength: 267 nm.[6]
-
Column Temperature: 25°C.[12]
-
Standard Preparation:
-
Sample Preparation:
-
Extract the herbal material or finished product with a suitable solvent (e.g., methanol:water).
-
Filter the extract through a 0.45 µm filter before injection.
-
-
Quantification:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the corilagin peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Calculate the concentration of corilagin in the sample using the calibration curve generated from the standard solutions.
-
Table 2: HPLC Method Validation Parameters for Corilagin
| Parameter | Value | Reference |
| Linearity (r²) | > 0.992 | [12] |
| Limit of Detection (LOD) | 0.5 µg/mL | [12] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [12] |
Visualization of Workflows and Signaling Pathways
The following diagram illustrates the general workflow for using corilagin as a reference standard in the quality control of herbal medicine.
Corilagin has been reported to exert its pharmacological effects, particularly its anti-tumor activity, by modulating several key signaling pathways.
3.2.1. TGF-β Signaling Pathway Inhibition
Corilagin has been shown to inhibit the growth of ovarian cancer cells by blocking the TGF-β signaling pathway.[13] It inhibits TGF-β secretion and blocks the activation of both the canonical Smad and non-canonical ERK/AKT pathways.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Corilagin, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. phcogcommn.org [phcogcommn.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Validated HPLC method for the standardization of Phyllanthus niruri (herb and commercial extracts) using corilagin as a phytochemical marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Corilagin: Application Notes and Protocols for Researchers
Introduction
Corilagin is a prominent member of the ellagitannin family, a class of hydrolyzable tannins found in various medicinal plants. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, have made it a subject of intense research in drug discovery and development. A thorough understanding of its chemical structure is paramount for elucidating its mechanism of action and for quality control in herbal medicine. This document provides detailed application notes and protocols for the spectroscopic analysis of Corilagin using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two powerful techniques for structural elucidation. These guidelines are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Spectroscopic Data of Corilagin
The structural characterization of Corilagin is achieved through the comprehensive analysis of its spectroscopic data. The following tables summarize the key NMR and IR spectral data for Corilagin, compiled from various scientific reports.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard.
Table 1: ¹H NMR Spectroscopic Data for Corilagin.
| Position | δ (ppm) and Multiplicity (J in Hz) in CD₃COCD₃[1] |
| 3-H | 6.68 (s) |
| 3'-H | 6.83 (s) |
| 2''-H, 6''-H | 7.12 (br s) |
| 2'''-H | 4.06 (br s) |
| 3'''-H | 4.82 (br s) |
| 4'''-H | 4.45 (br s) |
| 1'''-H | 6.38 (d, J=2) |
| 6'''a-H | 4.09 (dd, J=11.2, 8.5) |
| 6'''b-H | 4.51 (t, J=8.0) |
| 5'''-H | 5.00 (t, J=11.2) |
Table 2: ¹³C NMR Spectroscopic Data for Corilagin.
| Position | δ (ppm) in CD₃COCD₃[1] | δ (ppm) in CD₃OD[2] |
| 1 | 115.8 | 116.8 |
| 2 | 124.9 | 126.0 |
| 3 | 107.3 | 108.3 |
| 4 | 144.9 | 146.0 |
| 5 | 138.8 | 139.9 |
| 6 | 144.9 | 146.0 |
| 7 | 167.7 | 168.9 |
| 1' | 115.8 | 116.8 |
| 2' | 124.9 | 126.0 |
| 3' | 109.1 | 110.1 |
| 4' | 144.9 | 146.0 |
| 5' | 138.8 | 139.9 |
| 6' | 144.9 | 146.0 |
| 7' | 166.3 | 167.4 |
| 1'' | 120.0 | 121.1 |
| 2'', 6'' | 109.2 | 110.2 |
| 3'', 5'' | 144.9 | 146.0 |
| 4'' | 138.8 | 139.9 |
| 7'' | 164.2 | 165.3 |
| 1''' | 93.5 | 94.6 |
| 2''' | 71.2 | 72.3 |
| 3''' | 65.2 | 66.3 |
| 4''' | 62.5 | 63.6 |
| 5''' | 73.8 | 74.9 |
| 6''' | 62.9 | 64.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: FT-IR Spectroscopic Data for Corilagin.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3400 | Broad O-H stretching (phenolic and sugar hydroxyls) | [3] |
| 1732, 1713 | C=O stretching (ester groups) | [3] |
| 1609 | Aromatic C=C stretching | [3] |
| 1196 | Phenol C-O stretching | [3] |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of Corilagin.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of Corilagin for structural elucidation.
Materials:
-
Corilagin sample (isolated and purified)
-
Deuterated solvent (e.g., Acetone-d₆, Methanol-d₄, or D₂O)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300, 400, or 600 MHz)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified Corilagin sample for ¹H NMR, or 20-50 mg for ¹³C NMR, directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition might involve:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time (aq): 3-4 seconds
-
Spectral width (sw): 12-16 ppm
-
-
Acquire the ¹³C NMR spectrum. A typical acquisition might involve:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024-4096 or more, depending on sample concentration and instrument sensitivity.
-
Relaxation delay (d1): 2-5 seconds
-
Acquisition time (aq): 1-2 seconds
-
Spectral width (sw): 200-240 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the Corilagin structure.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the IR spectrum of Corilagin to identify its characteristic functional groups.
Materials:
-
Corilagin sample (isolated and purified, dried)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer with a sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr powder (approx. 100-200 mg) in an agate mortar and grind it to a very fine powder.
-
Add a small amount of the dried Corilagin sample (approx. 1-2 mg) to the KBr powder.
-
Thoroughly mix and grind the sample and KBr together until a homogenous mixture is obtained.
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
IR Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the Corilagin sample. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Assign these bands to the corresponding functional groups in the Corilagin molecule (e.g., O-H, C=O, C=C, C-O).
-
Compare the obtained spectrum with literature data for confirmation.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of Corilagin.
Caption: Experimental workflow for the spectroscopic analysis of Corilagin.
Caption: Logical relationship for Corilagin structure elucidation.
References
Corilagin in Enzyme Inhibition Assays: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828), an ellagitannin found in various medicinal plants of the Phyllanthus genus, has garnered significant attention for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] A key aspect of its therapeutic potential lies in its ability to modulate the activity of various enzymes. This document provides detailed application notes and protocols for utilizing corilagin in enzyme inhibition assays, focusing on its effects on key enzymes implicated in various pathological conditions. The information presented herein is intended to guide researchers in exploring the therapeutic and pharmacological applications of corilagin.
Quantitative Data Summary
The inhibitory activity of corilagin against several enzymes and its antioxidant capacity have been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data is summarized in the table below for easy comparison.
| Target | IC50 Value | Notes |
| Nitric Oxide (NO) Scavenging | 66.64 µg/mL | Indicates antioxidant activity through direct scavenging of nitric oxide.[2] |
| α-Glucosidase | - | While extracts of plants containing corilagin have shown α-glucosidase inhibitory activity, a specific IC50 value for pure corilagin was not available in the reviewed literature. |
| Xanthine (B1682287) Oxidase | - | Plant extracts containing corilagin have demonstrated inhibitory effects on xanthine oxidase; however, a specific IC50 value for the isolated compound has not been reported in the literature reviewed. |
| Tyrosinase | - | Extracts from plants known to contain corilagin have been shown to inhibit tyrosinase, but a definitive IC50 value for pure corilagin is not currently available in the reviewed literature. |
| Macrophage Migration Inhibitory Factor (MIF) | Low mg/L range | Leaf extract of Phyllanthus niruri, which contains corilagin, was found to inhibit MIF activity. |
Key Enzyme Inhibition Assays and Signaling Pathways
Xanthine Oxidase Inhibition
Application Note: Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[3] Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout.[4] Inhibitors of xanthine oxidase are therefore valuable therapeutic agents for managing these conditions. While specific quantitative data for corilagin is pending, its presence in plant extracts with known inhibitory activity suggests it as a candidate for investigation.
Signaling Pathway:
Caption: Xanthine oxidase catalyzes the final steps of purine metabolism.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is adapted from general spectrophotometric methods for assessing xanthine oxidase activity.[5]
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Corilagin (test compound)
-
Allopurinol (B61711) (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 70 mM potassium phosphate buffer (pH 7.5).
-
Dissolve xanthine oxidase in the phosphate buffer to a final concentration of 0.1 U/mL. Prepare this solution fresh before use.
-
Prepare a 150 µM xanthine solution in the phosphate buffer.
-
Prepare stock solutions of corilagin and allopurinol in DMSO. Further dilute with phosphate buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
35 µL of 70 mM phosphate buffer (pH 7.5)
-
50 µL of the test solution (corilagin or allopurinol at various concentrations) or buffer for the control.
-
30 µL of the xanthine oxidase solution (0.1 U/mL).
-
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the 150 µM xanthine substrate solution.
-
Incubate the plate at 25°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 1N HCl.
-
Measure the absorbance at 295 nm using a microplate reader. The absorbance at this wavelength corresponds to the formation of uric acid.
-
-
Data Analysis:
-
The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction mixture without the inhibitor.
-
A_sample is the absorbance of the reaction mixture with the inhibitor.
-
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Tyrosinase Inhibition
Application Note: Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color.[6][7] Inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Plant extracts containing corilagin have shown promise in this area, making corilagin a compound of interest for dermatological and cosmetic applications.
Signaling Pathway:
Caption: Tyrosinase catalyzes the initial steps of melanin synthesis.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol is based on a common spectrophotometric method using L-DOPA as a substrate.[7]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Potassium phosphate buffer (pH 6.8)
-
Corilagin (test compound)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare an 80 mM potassium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 165 U/mL.
-
Prepare a 1.5 mM L-DOPA solution in the phosphate buffer.
-
Prepare stock solutions of corilagin and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired test concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
40 µL of the test solution (corilagin or kojic acid at various concentrations) or buffer for the control.
-
120 µL of the 1.5 mM L-DOPA solution.
-
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the 165 U/mL mushroom tyrosinase solution.
-
Incubate the plate at 25°C for 5 minutes.
-
Measure the absorbance at 475 nm using a microplate reader. The absorbance at this wavelength is due to the formation of dopachrome.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = {[(A - B) - (C - D)] / (A - B)} x 100 Where:
-
A is the absorbance of the control with the enzyme.
-
B is the absorbance of the control without the enzyme.
-
C is the absorbance of the test sample with the enzyme.
-
D is the absorbance of the test sample without the enzyme.
-
-
The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow Overview
The general workflow for screening and characterizing the inhibitory potential of corilagin against a target enzyme is outlined below.
Caption: A generalized workflow for performing enzyme inhibition assays.
Conclusion
Corilagin presents a promising natural compound for the modulation of enzyme activity, with potential applications in the management of a variety of diseases. The protocols provided here offer a foundation for researchers to investigate its inhibitory effects on xanthine oxidase and tyrosinase, as well as other enzymes. Further studies are warranted to determine the specific IC50 values of corilagin against these and other enzymatic targets to fully elucidate its therapeutic potential.
References
- 1. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Xanthine oxidase inhibitory activity of a new isocoumarin obtained from Marantodes pumilum var. pumila leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
Application Notes and Protocols for the Dissolution of Corilagin Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Corilagin is a hydrolyzable tannin and polyphenol with a molecular weight of 634.5 g/mol , found in various plants.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, antioxidant, and antiviral properties.[2][3][4][5] Proper dissolution and preparation of Corilagin standard are critical for obtaining accurate and reproducible results in experimental settings. These application notes provide detailed protocols for the solubilization of Corilagin for use in in vitro and in vivo studies.
Corilagin Solubility Data
Corilagin is supplied as a crystalline solid and exhibits varying solubility in different solvents.[1] The choice of solvent is crucial and depends on the specific experimental requirements, such as the desired stock concentration and compatibility with the biological system. The quantitative solubility data is summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM)† | Notes | Source |
| DMSO (Dimethyl sulfoxide) | ~125 | ~197.02 | Requires sonication for maximum solubility. | [6] |
| DMSO (Dimethyl sulfoxide) | ~25 | ~39.40 | Standard solubility without extensive methods. | [1][2] |
| Ethanol | ~25 | ~39.40 | --- | [1][2] |
| DMF (Dimethylformamide) | ~20 | ~31.52 | --- | [1][2][3][4] |
| PBS (pH 7.2) | ~5 | ~7.88 | For direct preparation of aqueous solutions. | [1][2] |
| Water | ~1 | ~1.58 | Slightly soluble. | [3][4] |
| Other Solvents | Soluble | --- | Methanol, Pyridine | [7] |
† Molar concentration calculated based on a molecular weight of 634.45 g/mol .
Experimental Protocols
Safety Precautions: Corilagin should be considered hazardous until further information is available. Handle with care, avoiding ingestion, inhalation, and contact with skin or eyes. Wash thoroughly after handling and review the complete Safety Data Sheet (SDS) before use.[1]
Protocol 1: Preparation of High-Concentration Stock Solution in Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be stored and diluted for various experiments. DMSO is often the recommended solvent due to its high solubilizing capacity.
Materials:
-
Corilagin standard (crystalline solid)
-
Anhydrous, sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Methodology:
-
Weighing: Accurately weigh the desired amount of Corilagin solid in a sterile tube under aseptic conditions. For example, to prepare 1 mL of a 50 mM stock solution, weigh 31.72 mg of Corilagin (MW: 634.45 g/mol ).
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the tube.
-
Purging (Optional but Recommended): To prevent oxidation, gently purge the headspace of the tube with an inert gas like argon or nitrogen.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly. If complete dissolution is not achieved, use an ultrasonic water bath to facilitate the process.[6] Visually inspect the solution to ensure no particulates are present.
-
Sterilization: The resulting stock solution is typically considered sterile due to the nature of DMSO. If necessary, it can be sterilized by filtering through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter, though this may lead to some loss of material.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[7] The solid form is stable for at least four years when stored at -20°C.[1][5]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration organic stock solution into an aqueous medium (e.g., cell culture medium) for treating cells.
Workflow for Preparing a Working Solution
Caption: Workflow for diluting a Corilagin stock solution.
Methodology:
-
Thaw Stock: Thaw a single aliquot of the Corilagin stock solution (from Protocol 1) at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture experiment. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept to a minimum (typically ≤0.5% v/v) as it can have physiological effects on cells.[1]
-
Serial Dilution: It is best practice to perform a serial dilution. For example, first, dilute the stock solution into a small volume of pre-warmed sterile cell culture medium to create an intermediate concentration.
-
Final Dilution: Add the intermediate solution to the final volume of cell culture medium that will be added to the cells. Mix gently but thoroughly by inverting the tube or pipetting. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
Control Group: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to control cells to account for any solvent-induced effects.[8]
Protocol 3: Preparation of Organic Solvent-Free Aqueous Solution
For experiments where the presence of an organic solvent is unacceptable, Corilagin can be dissolved directly into an aqueous buffer.
Materials:
-
Corilagin standard (crystalline solid)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter (e.g., PES or PVDF)
Methodology:
-
Weighing: Accurately weigh the Corilagin solid in a sterile tube.
-
Solvent Addition: Add the appropriate volume of sterile PBS (pH 7.2). Note that the solubility is significantly lower in aqueous buffers (~5 mg/mL) compared to organic solvents.[1][2]
-
Dissolution: Vortex the solution vigorously. Gentle warming or sonication may be required to fully dissolve the compound.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Usage and Storage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of Corilagin for more than one day due to potential instability.[1]
Signaling Pathway Visualization
Corilagin has been shown to inhibit cancer cell growth by blocking key signaling pathways. One such pathway is the Transforming Growth Factor-beta (TGF-β) pathway, which is implicated in cell proliferation and apoptosis.[5][9][10]
TGF-β Signaling Pathway Inhibition by Corilagin
Caption: Corilagin inhibits the TGF-β pathway, blocking phosphorylation of Smad2, Akt, and Erk.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Corilagin | CAS 23094-69-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. adipogen.com [adipogen.com]
- 4. Corilagin | CAS 23094-69-1 | Chemodex | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Corilagin | CAS:23094-69-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Corilagin | CAS:23094-69-1 | Manufacturer ChemFaces [chemfaces.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Corilagin: A Potent Inducer of Apoptosis and Cell Cycle Arrest in Cancer Cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Corilagin (B190828), a naturally occurring ellagitannin, has emerged as a promising anti-cancer agent due to its ability to induce apoptosis (programmed cell death) and cell cycle arrest in a variety of cancer cell lines.[1] This document provides a comprehensive overview of the mechanisms of action of corilagin, detailed protocols for studying its effects, and a summary of its efficacy in different cancer models.
Mechanism of Action
Corilagin exerts its anti-tumor effects by modulating several key signaling pathways involved in cell survival and proliferation. It has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[2][5] Corilagin can also activate the extrinsic pathway by upregulating Fas and FasL, leading to the activation of caspase-8.[2]
In addition to inducing apoptosis, corilagin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It has been observed to cause cell cycle arrest at different phases, including G2/M and S phase, depending on the cancer cell type.[5][6] This is often accompanied by the modulation of key cell cycle regulatory proteins such as p53, p21, cyclin B1, and cdc2.[6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of corilagin in various cancer cell lines.
Table 1: IC50 Values of Corilagin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 28.8 ± 1.2 | [4][7] |
| SKOv3ip | Ovarian Cancer | 160 | [7] |
| Hey | Ovarian Cancer | 160 | [7] |
| Bel7402 | Hepatocellular Carcinoma | 24.5 | [6] |
| SMMC7721 | Hepatocellular Carcinoma | 23.4 | [6] |
| Chang-liver (normal) | Normal Liver Cells | 131.4 | [6] |
Table 2: Effect of Corilagin on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | Apoptosis Rate (%) | Cell Cycle Arrest Phase | Reference |
| A2780 | 20 µmol/mL for 48h | 13.03 | S phase | [8][9] |
| HCC cells | 37.5 µM | 24.1 | G2/M | [2] |
| SMMC7721 | Not specified | Not specified | G2/M | [6] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of corilagin are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of corilagin on cancer cells.[10][11]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Corilagin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1×10⁴ cells/well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of corilagin (e.g., 0, 10, 20, 30, 40, 50 µM) for 24, 48, or 72 hours.[13]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570-590 nm using a microplate reader.[12]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution after corilagin treatment.[14][15]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Corilagin stock solution
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[15]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of corilagin for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.[14]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[16]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[15]
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[15]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells.[17]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Corilagin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[18]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with corilagin for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[19]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the samples by flow cytometry within one hour.[17] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[20]
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.[21][22]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, p21, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
After treatment with corilagin, lyse the cells in cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[21]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[21]
Visualizations
The following diagrams illustrate the key signaling pathways affected by corilagin and a typical experimental workflow.
Caption: Corilagin-induced apoptosis signaling pathways.
Caption: Corilagin-induced cell cycle arrest pathways.
Caption: Experimental workflow for studying corilagin.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Corilagin inhibits breast cancer growth via reactive oxygen species-dependent apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Study on the Effects and Mechanism of Corilagin on A2780 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corilagin inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Study on the Effects and Mechanism of Corilagin on A2780 Cell Apoptosis[v1] | Preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. nacalai.com [nacalai.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Preparative HPLC Purification of Corilagin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828) is a hydrolyzable tannin belonging to the ellagitannin family, first isolated in 1951 from the plant Caesalpinia coriaria.[1] It is a gallotannin, chemically identified as β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose, with a molecular weight of 634.45 g/mol .[1] This compound has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective properties.[1] Corilagin is found in various plant species, particularly within the Euphorbiaceae family, with notable concentrations in Phyllanthus species such as Phyllanthus niruri and Phyllanthus urinaria.[1][2]
The purification of corilagin from these natural sources is a critical step for research and drug development. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for obtaining high-purity corilagin.[1] This document provides detailed application notes and protocols for the preparative HPLC purification of corilagin, summarizing key quantitative data and experimental methodologies from published studies.
Data Presentation: Comparison of Purification Strategies
The following tables summarize quantitative data from different corilagin purification methodologies, highlighting the efficiency and outcomes of various approaches.
Table 1: Preparative HPLC and Alternative Purification Methodologies for Corilagin
| Method | Plant Source | Pre-Purification Steps | Purity Achieved (%) | Yield/Recovery | Reference |
| Prep-HPLC | Phyllanthus maderaspatensis | Hot extraction (Methanol:Water), Liquid-liquid partitioning, Column chromatography (Diaion HP-20) | >98% (Implied) | Not Specified | [3] |
| Ionic Liquid Extraction + Prep-HPLC + Precipitation | Phyllanthus tenellus Roxb. | Ultrasonication with 0.4 M [BMIm]Br, Macroporous resin D101 | 86.49% (after prep-HPLC), 99.12% (after precipitation) | Not Specified | [4][5][6] |
| High-Speed Countercurrent Chromatography (HSCCC) | Phyllanthus urinaria L. | Direct injection of crude methanolic extract | 90% (for corilagin from a crude extract containing multiple compounds) | 78% (from 160mg crude extract) | [2][7] |
| Column Chromatography | Phyllanthus niruri L. | Ethanol extraction, Liquid-liquid partitioning, MPLC, Polyamide column, Sephadex LH-20 column | 98.7% | Not Specified | [8][9] |
Experimental Protocols
This section details the methodologies for the extraction and purification of corilagin, with a focus on the preparative HPLC step.
Protocol 1: Conventional Extraction and Preparative HPLC
This protocol is based on the methodology for isolating corilagin from Phyllanthus maderaspatensis.[3]
1. Plant Material and Initial Extraction:
-
Plant Material: Pulverized whole plant of Phyllanthus maderaspatensis.
-
Extraction: Subject the pulverized material to hot extraction using a methanol (B129727):water (2:1) solvent mixture. Concentrate the resulting crude extract.
2. Pre-Purification (Enrichment of Corilagin):
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate, followed by n-butanol. The n-butanol fraction typically contains a higher concentration of corilagin.
-
Column Chromatography:
3. Preparative HPLC Purification:
-
Sample Preparation: Dissolve the enriched fraction in the mobile phase at a concentration of approximately 25.0 mg/mL.[3]
-
HPLC System: A semi-preparative HPLC system (e.g., Shimadzu LC-8A) is suitable.[3]
-
Column: Reversed-phase C18 column (e.g., Kromasil 100-7-C18, 21.2 x 250 mm).[1][3]
-
Mobile Phase: Isocratic elution with 25% methanol in HPLC-grade water.[1][3]
-
Flow Rate: 15 mL/min.[3]
-
Injection Volume: 4.0 mL.[3]
-
Detection: UV detection at 275 nm.[1]
-
Fraction Collection: Collect the major peak corresponding to corilagin.
4. Post-Purification:
-
Combine the collected fractions containing pure corilagin.
-
Dry the pooled fractions under a vacuum to obtain the purified compound.[1][3]
Protocol 2: Green Extraction using Ionic Liquid followed by Preparative HPLC
This protocol utilizes a more environmentally friendly extraction method prior to HPLC purification, as demonstrated with Phyllanthus tenellus Roxb.[4][5][6]
1. Ionic Liquid-Based Extraction:
-
Plant Material: Mix the powdered plant material with an aqueous solution of an ionic liquid (e.g., 0.4 M [BMIm]Br) at a liquid-solid ratio of 10:1.[4][5][6]
-
Extraction: Subject the mixture to ultrasonication at 50°C for 15 minutes.[4][5][6]
2. Ionic Liquid Removal and Enrichment:
3. Preparative HPLC Purification:
-
HPLC System & Column: Utilize a preparative HPLC system with a C18 reversed-phase column.
-
Mobile Phase & Conditions: While the specific prep-HPLC conditions for this method were not detailed in the abstract, a gradient elution with acetonitrile (B52724) and water is used for analytical UPLC (0–2 min, 5% ACN; 2–10 min, 5–25% ACN; 10–12 min, 25–100% ACN), which can be adapted for preparative scale.[10] UV detection is performed at 275 nm.[10]
4. Post-Purification (Precipitation):
-
After preparative HPLC, corilagin can be further purified by precipitation from water to achieve very high purity (>99%).[4][5][6]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the corilagin purification processes.
Caption: Workflow for conventional corilagin purification.
Caption: Workflow for green corilagin purification.
Concluding Remarks
Preparative HPLC is an indispensable technique for obtaining high-purity corilagin for pharmacological studies and drug development. The choice of the overall purification strategy, including the initial extraction and pre-purification steps, significantly impacts the final purity and efficiency of the process. While conventional methods involving solvent extraction and partitioning are effective, newer "green" chemistry approaches using ionic liquids offer a promising alternative. The protocols and data presented here provide a comprehensive guide for researchers to develop and optimize their own methods for corilagin purification.
References
- 1. benchchem.com [benchchem.com]
- 2. One step purification of corilagin and ellagic acid from Phyllanthus urinaria using high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogcommn.org [phcogcommn.org]
- 4. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Corilagin in Western Blot Analysis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: CA-WB-20251204
Introduction
Corilagin (B190828), an ellagitannin found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2][3] Western blot analysis is a pivotal technique employed to elucidate the molecular mechanisms underlying these effects by examining corilagin's impact on protein expression and signaling pathways. This document provides detailed application notes and protocols for the use of corilagin in Western blot analysis, targeting key signaling pathways involved in apoptosis, inflammation, and cancer progression.
Key Signaling Pathways Modulated by Corilagin
Corilagin has been shown to modulate several critical signaling pathways. Western blot analysis is instrumental in quantifying the changes in the phosphorylation status and total protein levels of key components within these pathways.
Apoptosis Pathways
Corilagin induces apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]
-
Intrinsic Pathway: Corilagin treatment leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.[1][3][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[4]
-
Extrinsic Pathway: Corilagin can also upregulate the expression of Fas and Fas Ligand (FasL), leading to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3.[4][5] The cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of caspase-3 activation and apoptosis.[5]
Inflammation and NF-κB Signaling
Corilagin exhibits potent anti-inflammatory properties primarily by inhibiting the NF-κB signaling pathway.[1][7]
-
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.
-
Upon stimulation (e.g., by lipopolysaccharide - LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
-
Corilagin treatment has been shown to increase the cytosolic expression of IκBα, thereby preventing the nuclear translocation of NF-κB/p65.[1] This leads to a reduction in the expression of inflammatory mediators such as TNF-α, IL-1β, IL-6, COX-2, and iNOS.[2][6][7]
Pro-Survival and Growth Pathways (MAPK and PI3K/Akt)
Corilagin has been demonstrated to inhibit cell proliferation and survival by targeting the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.
-
MAPK Pathway: Corilagin can suppress the phosphorylation of key MAPK members, including ERK1/2, JNK, and p38, in various cell types.[1][6][7] This inhibition can contribute to its anti-proliferative and anti-inflammatory effects.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Corilagin has been shown to downregulate the phosphorylation of Akt and its downstream target, mTOR.[1][3] This inhibition is a key mechanism of its anti-cancer activity.
Other Key Pathways
-
Notch Signaling: In cholangiocarcinoma, corilagin has been found to suppress tumor growth by downregulating the expression of Notch1 and mTOR.[1][3]
-
TGF-β Signaling: Corilagin can inhibit the proliferation of ovarian cancer cells by blocking the canonical Smad and non-canonical ERK/Akt pathways associated with TGF-β signaling.[2][3]
Data Presentation: Corilagin's Effect on Protein Expression
The following tables summarize the quantitative effects of corilagin on the expression of key proteins as determined by Western blot analysis in various studies.
| Cell Line | Treatment Conditions | Protein Target | Change in Expression | Reference |
| Apoptosis-Related Proteins | ||||
| Hepatocellular Carcinoma (HCC) Cells | 37.5 µM Corilagin | Upregulation | [4] | |
| FasL | Upregulation | [4] | ||
| Bcl-2 | Downregulation | [4] | ||
| Survivin | Downregulation | [4] | ||
| Gastric Cancer Cells (SGC7901, BGC823) | 10-30 µM Corilagin for 24h | Procaspase-8 | Decrease | [5] |
| Procaspase-9 | Decrease | [5] | ||
| Procaspase-3 | Decrease | [5] | ||
| Cleaved PARP | Increase | [5] | ||
| Inflammation-Related Proteins (NF-κB Pathway) | ||||
| RAW264.7 Macrophages | 50 µmol/L Corilagin (LPS-induced) | p-P65 | Upregulation (relieving LPS tolerance) | [7] |
| p-JNK | Upregulation (relieving LPS tolerance) | [7] | ||
| Glioblastoma Cells (U251) | 25-100 µg/mL Corilagin for 48h | Cytosolic IκBα | Increase | [1] |
| Nuclear NF-κB/p65 | Decrease | [1] | ||
| Pro-Survival/Growth-Related Proteins (MAPK & PI3K/Akt Pathways) | ||||
| Cholangiocarcinoma (CCA) Cells | Corilagin (time-dependent) | p-Erk1/2 | Decrease | [1] |
| p-Akt | Decrease | [1] | ||
| Acetaminophen-induced Liver Injury (Mouse Model) | 1-20 mg/kg Corilagin | p-ERK | Decrease | [6] |
| p-JNK | Decrease | [6] | ||
| Ang II-induced Cardiac Fibroblasts | 50 µM Corilagin | p-PTEN (Ser380) | Decrease | |
| p-Akt (Ser473) | Decrease | |||
| p-mTOR (Ser2448) | Decrease | |||
| Other Key Proteins | ||||
| Cholangiocarcinoma (CCA) Cells | Corilagin (time-dependent) | Notch1 | Decrease | [1] |
| mTOR | Decrease | [1] | ||
| Vascular Smooth Muscle Cells (VSMCs) | Corilagin | Collagen I | Downregulation | |
| Collagen III | Downregulation |
Experimental Protocols
General Workflow for Western Blot Analysis of Corilagin's Effects
Figure 1. General experimental workflow for Western blot analysis.
Detailed Protocol
This protocol is a general guideline and may require optimization based on the specific cell type, protein of interest, and antibodies used.
1. Cell Culture and Corilagin Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of corilagin (e.g., 10, 25, 50, 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12, 24, 48 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (gel percentage depends on the molecular weight of the target protein).
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Blocking:
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
8. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 5% BSA in TBST) overnight at 4°C with gentle agitation. Refer to Table 2 for suggested antibody dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
9. Detection and Imaging:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
10. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Table 2: Recommended Antibody Dilutions
| Primary Antibody | Supplier Example | Recommended Dilution |
| Phospho-Akt (Ser473) | Cell Signaling Technology (#9271) | 1:1000 |
| Akt (pan) | Cell Signaling Technology (#4691) | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Technology (#4370) | 1:1000 - 1:2000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology (#9102) | 1:1000 |
| NF-κB p65 | Cell Signaling Technology (#8242) | 1:1000 |
| Phospho-NF-κB p65 | Cell Signaling Technology (#3033) | 1:1000 |
| IκBα | Cell Signaling Technology (#4814) | 1:1000 |
| Bcl-2 | Novus Biologicals (NB100-56101) | 1:1000 - 1:2000 |
| Bax | Elabscience (E-AB-13814) | 1:500 - 1:2000 |
| Cleaved Caspase-3 | Cell Signaling Technology (#9664) | 1:1000 |
| PARP | Cell Signaling Technology (#9542) | 1:1000 |
| β-actin | Sigma-Aldrich (A5441) | 1:5000 - 1:10000 |
| GAPDH | Cell Signaling Technology (#5174) | 1:1000 - 1:5000 |
| Secondary Antibody | ||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology (#7074) | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology (#7076) | 1:2000 - 1:5000 |
Note: Optimal antibody dilutions should be determined empirically by the user.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by corilagin, as investigated by Western blot analysis.
Figure 2. Corilagin-induced apoptosis signaling pathways.
Figure 3. Inhibition of the NF-κB pathway by corilagin.
Figure 4. Corilagin's inhibitory effects on PI3K/Akt and MAPK pathways.
References
- 1. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsbio.com [atsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corilagin inhibits breast cancer growth via reactive oxygen species-dependent apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corilagin ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Corilagin for Gene Expression Analysis using qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin (B190828) is a naturally occurring ellagitannin with a growing body of research highlighting its potential as a therapeutic agent. It exhibits a wide range of biological activities, including anti-tumor, anti-inflammatory, and antioxidant effects. These effects are largely attributed to its ability to modulate the expression of key genes involved in various cellular signaling pathways. Quantitative real-time polymerase chain reaction (qPCR) is a powerful and sensitive technique for analyzing these changes in gene expression. This document provides detailed application notes and protocols for researchers utilizing qPCR to investigate the effects of corilagin on gene expression.
Application Notes
Corilagin has been shown to influence several critical signaling pathways implicated in cancer and inflammation. Understanding its impact on gene expression within these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
1. Anti-Cancer Effects:
Corilagin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. qPCR analysis is instrumental in quantifying the expression changes of genes involved in:
-
Apoptosis: Corilagin can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In ovarian cancer cells, for instance, corilagin treatment leads to increased expression of p53 and Bax, while decreasing the expression of BCL-2.[1][2] It also increases the expression of other apoptotic factors like caspase-9, caspase-3, and PUMA.[2]
-
Cell Cycle Regulation: Corilagin can cause cell cycle arrest by modulating the expression of cell cycle-related proteins. For example, it has been shown to upregulate the expression of the cell cycle inhibitor p21 and downregulate the expression of cyclin-dependent kinase 2 (CDK2).
-
Signaling Pathways: Corilagin's anti-cancer activity is linked to its ability to interfere with key signaling pathways.
-
PI3K/p53 Pathway: In ovarian cancer, corilagin's induction of apoptosis is associated with the PI3K/p53 pathway.[1][2]
-
TGF-β Signaling: Corilagin can inhibit the TGF-β signaling pathway, which is often dysregulated in cancer, by downregulating the expression of TGF-β1 and its receptor, TGFβRI.[3]
-
Notch-mTOR Pathway: In cholangiocarcinoma, corilagin has been found to suppress the Notch-mTOR signaling pathway by downregulating the expression of Notch1 and mTOR.[4][5][6][7]
-
2. Anti-Inflammatory Effects:
Corilagin exhibits potent anti-inflammatory properties by downregulating the expression of pro-inflammatory mediators. qPCR is a key tool to measure the corilagin-induced changes in the expression of:
-
Pro-inflammatory Cytokines and Enzymes: Corilagin significantly reduces the mRNA levels of key inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[8][9][10]
-
Signaling Pathways:
-
NF-κB and MAPK Pathways: The anti-inflammatory effects of corilagin are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[9] Corilagin treatment can lead to a decrease in the expression of key components of these pathways.
-
TLR4 Signaling: In the context of sepsis, corilagin has been shown to exert its anti-inflammatory effects by down-regulating TLR4 signaling molecules, including TLR4, MyD88, TRIF, and TRAF6.
-
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the observed changes in gene expression in response to corilagin treatment from various studies.
Table 1: Effect of Corilagin on Apoptosis-Related Gene Expression
| Gene | Cell Line | Treatment Condition | Fold Change / Effect | Reference |
| p53 | A2780 (Ovarian Cancer) | Corilagin | Upregulated | [1][2] |
| Bax | A2780 (Ovarian Cancer) | Corilagin | Upregulated | [1][2] |
| BCL-2 | A2780 (Ovarian Cancer) | Corilagin | Downregulated | [1][2] |
| Caspase-3 | A2780 (Ovarian Cancer) | Corilagin | Upregulated | [2] |
| Caspase-9 | A2780 (Ovarian Cancer) | Corilagin | Upregulated | [2] |
| PUMA | A2780 (Ovarian Cancer) | Corilagin | Upregulated | [2] |
Table 2: Effect of Corilagin on Inflammation-Related Gene Expression
| Gene | Cell Line / Model | Treatment Condition | Fold Change / Effect | Reference |
| TNF-α | RAW264.7 (Macrophages) | LPS + Corilagin | Significantly Decreased | [8] |
| IL-6 | RAW264.7 (Macrophages) | LPS + Corilagin | Significantly Decreased | [8] |
| COX-2 | MH7A (Rheumatoid Arthritis) | IL-1β + Corilagin | Suppressed | [9] |
| iNOS | MH7A (Rheumatoid Arthritis) | IL-1β + Corilagin | Suppressed | [9] |
| TLR4 | Sepsis model | LPS + Corilagin | Significantly Decreased | |
| MyD88 | Sepsis model | LPS + Corilagin | Significantly Decreased | |
| TRIF | Sepsis model | LPS + Corilagin | Significantly Decreased | |
| TRAF6 | Sepsis model | LPS + Corilagin | Significantly Decreased |
Experimental Protocols
This section provides a general framework for conducting qPCR analysis to study the effects of corilagin on gene expression. It is essential to optimize these protocols for your specific experimental conditions.
Protocol 1: Cell Culture and Corilagin Treatment
-
Cell Seeding: Plate the cells of interest (e.g., cancer cell line, macrophages) in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Corilagin Treatment:
-
Prepare a stock solution of corilagin in a suitable solvent (e.g., DMSO).
-
Dilute the corilagin stock solution to the desired final concentrations in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of corilagin or vehicle control (medium with the same concentration of solvent).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for RNA extraction.
Protocol 2: Total RNA Extraction using TRIzol Reagent
This protocol is a standard method for RNA isolation.
-
Homogenization:
-
For adherent cells, remove the culture medium and add 1 mL of TRIzol reagent directly to the well. Scrape the cells and pipette the lysate up and down several times to homogenize.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and add 1 mL of TRIzol reagent to the cell pellet.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with RNase-free water).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
Quantification and Quality Check:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running a sample on an agarose (B213101) gel or using a bioanalyzer.
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA.
-
Reaction Setup: On ice, combine the following components in an RNase-free tube:
-
Total RNA (e.g., 1 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
RNase-free water to a final volume.
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute. This step helps to denature the RNA secondary structures.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
Reverse Transcriptase Buffer
-
RNase Inhibitor
-
Reverse Transcriptase Enzyme
-
-
Reaction: Add the reverse transcription mix to the RNA/primer mixture.
-
Incubation: Incubate the reaction at the temperature recommended for the specific reverse transcriptase used (e.g., 42°C for 60 minutes).
-
Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 10 minutes.
-
Storage: The synthesized cDNA can be stored at -20°C for future use.
Protocol 4: Quantitative Real-Time PCR (qPCR) using SYBR Green
This protocol describes a typical qPCR setup using SYBR Green for the detection of amplified DNA.
-
Reaction Mix Preparation: Prepare a qPCR master mix for each gene of interest. The mix should contain:
-
SYBR Green qPCR Master Mix (contains Taq polymerase, dNTPs, MgCl₂, and SYBR Green dye)
-
Forward Primer (final concentration typically 100-500 nM)
-
Reverse Primer (final concentration typically 100-500 nM)
-
Nuclease-free water
-
-
Plate Setup:
-
Pipette the qPCR master mix into the wells of a qPCR plate.
-
Add the diluted cDNA template to the respective wells.
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
Include a reference gene (e.g., GAPDH, β-actin) for normalization.
-
-
Thermocycling: Perform the qPCR in a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step).
-
-
Melt Curve Analysis: To check for the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Table 3: Example Primer Sequences for Human Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| p53 | GCCCTTTTGCTTCAGGGTTT | TCCAATGTCCAGCCCATGAT |
| Bax | GCCCTTTTGCTTCAGGGTTT | TCCAATGTCCAGCCCATGAT |
| BCL-2 | CGGAGGCTGGGATGCCTTTG | TGGATCCAGGTGTGCAGGTG |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for qPCR analysis of corilagin's effect on gene expression.
Caption: Corilagin induces apoptosis via the PI3K/p53 signaling pathway.
Caption: Corilagin inhibits inflammatory gene expression via the NF-κB and MAPK pathways.
Caption: Corilagin inhibits the TGF-β signaling pathway.
Caption: Corilagin suppresses the Notch-mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. origene.com [origene.com]
- 4. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferation and anti-inflammation effects of corilagin in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of potential key genes of TGF-beta signaling associated with the immune response and prognosis of ovarian cancer based on bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Corilagin HPLC Analysis
Welcome to the technical support center for Corilagin HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues such as peak tailing and poor resolution.
Frequently Asked Questions (FAQs)
Q1: What is Corilagin and why is its HPLC analysis challenging?
Corilagin is a hydrolyzable tannin, a type of polyphenol, found in various medicinal plants.[1][2][3] Its chemical structure contains numerous phenolic hydroxyl groups, which make it prone to secondary interactions with the stationary phase in reversed-phase HPLC.[4][5] These interactions can lead to common chromatographic problems like peak tailing and poor resolution, complicating accurate quantification.
Q2: What are the typical causes of peak tailing for Corilagin?
Peak tailing for Corilagin is often a result of:
-
Secondary Interactions: The phenolic hydroxyl groups of Corilagin can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[4][5][6] This is a primary cause of tailing for phenolic compounds.
-
Mobile Phase pH: If the pH of the mobile phase is not optimized, Corilagin's phenolic groups can partially ionize, leading to multiple forms of the analyte interacting differently with the stationary phase, resulting in peak distortion.[5][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[4][7]
-
Sample Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[7]
Q3: How can I improve the resolution between Corilagin and other compounds in my sample?
Improving resolution involves several strategies:
-
Optimize Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the strength of the mobile phase can alter selectivity.[8][9] For complex samples, a gradient elution is often more effective than an isocratic one.[9][10]
-
Change the Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like tannins.[4][8]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve separation, although it will increase the analysis time.[9]
-
Increase Column Length or Use Smaller Particle Size Columns: Longer columns or columns with smaller particles provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[1][8][9]
Troubleshooting Guides
Issue 1: Corilagin Peak Tailing
If you are observing significant tailing of your Corilagin peak, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting Corilagin peak tailing.
Issue 2: Poor Resolution of Corilagin Peak
If Corilagin is co-eluting with other peaks, consider the following steps:
Caption: A workflow for improving the resolution of the Corilagin peak.
Data Presentation
Table 1: Corilagin Solubility
This table summarizes the solubility of Corilagin in common laboratory solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[11][12] |
| Methanol | Soluble[11][12] |
| Ethanol | Soluble[11][12] |
| Acetone | Soluble[12] |
| Water | Sparingly soluble |
Table 2: Example HPLC Method Parameters for Tannin Analysis
This table provides a summary of a validated HPLC method for the analysis of Corilagin and other tannins.[10]
| Parameter | Specification |
| Column | RP-18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.05% Trifluoroacetic acid (TFA) in water |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) |
| Column Temperature | 25°C |
Experimental Protocols
Protocol 1: HPLC-PDA Method for the Quantification of Corilagin and Other Tannins[11]
This method is suitable for the simultaneous quantification of gallic acid, corilagin, chebulagic acid, ellagic acid, and chebulinic acid.
1. Standard and Sample Preparation:
-
Prepare a stock solution of Corilagin standard (e.g., 500 µg/mL) in HPLC-grade methanol.
-
Extract plant material with a hydroalcoholic solvent (e.g., water:methanol, 3:7). Concentrate the extract under reduced pressure and dry it.
-
Dissolve the dried extract in the mobile phase for injection.
2. HPLC Conditions:
-
Column: RP-18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 0.05% TFA in water
-
-
Gradient Elution: A multi-step gradient is typically used. An example could be starting with a low percentage of Solvent A, increasing it to elute the compounds of interest, and then returning to the initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: PDA detector, with monitoring at a wavelength suitable for tannins (e.g., 270-280 nm).
3. Data Analysis:
-
Identify the Corilagin peak by comparing its retention time with that of the standard.
-
Quantify Corilagin using a calibration curve prepared from the standard solutions.
Protocol 2: Sample Preparation for Corilagin Analysis from Plant Material[14]
This protocol outlines a general procedure for extracting Corilagin from plant samples.
1. Extraction:
-
Pulverize the dried plant material.
-
Perform a hot extraction using a mixture of methanol and water (e.g., 2:1).
-
Concentrate the crude extract.
2. Liquid-Liquid Partitioning:
-
Suspend the concentrated extract in water.
-
Perform liquid-liquid partitioning with a non-polar solvent like ethyl acetate (B1210297) to remove non-polar compounds.
-
The aqueous fraction can then be partitioned with a more polar solvent like n-butanol, which often enriches the tannin fraction.
3. Further Purification (Optional):
-
For higher purity, the n-butanol fraction can be subjected to column chromatography (e.g., using Diaion HP-20) followed by preparative HPLC.[13]
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Corilagin | CAS:23094-69-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcogcommn.org [phcogcommn.org]
Technical Support Center: Corilagin Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for working with corilagin (B190828), focusing on overcoming solubility challenges in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of corilagin?
Corilagin is a crystalline solid that is soluble in several organic solvents.[1] For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are most commonly used.[1][2] It is also soluble in Dimethylformamide (DMF), methanol, and acetone.[1][2]
Q2: I dissolved corilagin in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen?
This is a common issue known as precipitation upon dilution. It occurs because corilagin is significantly less soluble in aqueous solutions like cell culture media or Phosphate-Buffered Saline (PBS) than in concentrated organic solvents.[1][3] When the concentrated stock is added to the aqueous medium, the solvent environment changes drastically, causing the compound to fall out of solution. To prevent this, it is crucial to add the stock solution to the buffer/medium while mixing and to ensure the final organic solvent concentration is very low.[3]
Q3: What is the maximum recommended concentration of DMSO in a final cell culture assay?
The final concentration of the organic solvent should be kept to a minimum as it can have physiological effects on the cells.[1][3] For most cell-based assays, a final DMSO concentration of less than 0.1% is generally recommended to avoid solvent-induced toxicity or off-target effects.[3]
Q4: Can I dissolve corilagin directly in an aqueous buffer like PBS?
Yes, organic solvent-free aqueous solutions can be prepared by dissolving corilagin directly in aqueous buffers.[1] However, its solubility is much lower in these solutions. For instance, the solubility of corilagin in PBS (pH 7.2) is approximately 5 mg/mL.[1][4]
Q5: How should I store my corilagin solutions?
Corilagin as a solid is stable for at least four years when stored at -20°C.[1] For stock solutions prepared in organic solvents like DMSO or ethanol, it is best to aliquot them into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles and store them at -20°C for short-term storage.[3] Aqueous solutions of corilagin are less stable, and it is not recommended to store them for more than one day.[1]
Corilagin Solubility Data
The approximate solubility of corilagin in various common laboratory solvents is summarized below. Note that values can vary slightly based on the purity and crystalline form of the compound.
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Concentration (mM)* | Source |
| Ethanol | ~25 mg/mL | ~39.4 mM | [1][3][4] |
| DMSO | ~20 - 25 mg/mL | ~31.5 - 39.4 mM | [1][3][4] |
| DMF | ~20 mg/mL | ~31.5 mM | [1][3][4] |
| PBS (pH 7.2) | ~5 mg/mL | ~7.9 mM | [1][3][4] |
| Methanol | Soluble (Qualitative) | - | [2] |
*Molar concentration calculated using a molecular weight of 634.5 g/mol .
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated corilagin stock solution for long-term storage and subsequent dilution.
Materials:
-
Corilagin (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Weighing: Accurately weigh the desired amount of corilagin solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., for a 20 mg/mL stock, add 1 mL of DMSO to 20 mg of corilagin).
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[3]
-
Inert Gas Purge (Optional): To improve stability, you can briefly purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[1][3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C. This prevents contamination and degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of a Working Solution in Aqueous Medium
This protocol details the dilution of the concentrated organic stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Materials:
-
Corilagin stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or flasks
-
Vortex mixer or magnetic stirrer
Methodology:
-
Thaw Stock: Thaw an aliquot of the corilagin stock solution at room temperature.
-
Calculation: Calculate the volume of the stock solution required to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains below 0.1%.
-
Dilution: Add the appropriate volume of pre-warmed aqueous buffer or medium to a sterile tube. While gently vortexing or swirling the medium, add the calculated volume of the corilagin stock solution dropwise. Crucially, add the stock solution to the buffer and not the other way around to prevent precipitation. [3]
-
Mixing: Continue to mix the solution gently for a few moments to ensure it is homogeneous.
-
Use Immediately: Use the freshly prepared working solution in your in vitro assay without delay. Do not store diluted aqueous solutions.[1]
Troubleshooting Guide & Visualizations
Issue: Precipitate Formation in Culture Medium
If you encounter precipitation after diluting your corilagin stock solution into the culture medium, follow this troubleshooting workflow.
Caption: Troubleshooting flowchart for corilagin precipitation.
Experimental Workflow Visualization
This diagram illustrates the standard procedure for preparing corilagin for in vitro assays.
Caption: Workflow for preparing corilagin solutions.
Corilagin-Modulated Signaling Pathway Example
Corilagin has been shown to affect multiple signaling pathways, including NF-κB, TGF-β, and Notch signaling.[1][5][6] It can inhibit NF-κB activation, a key pathway involved in inflammation and cell survival.[5]
Caption: Corilagin's inhibition of the NF-κB pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Corilagin | CAS 23094-69-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Corilagin Stability: A Technical Support Resource for Researchers
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability of corilagin (B190828) in common laboratory solvents. This resource is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store corilagin for long-term use?
For long-term storage, corilagin should be stored as a crystalline solid at -20°C. Under these conditions, it is reported to be stable for at least four years.
Q2: What is the stability of corilagin in aqueous solutions?
Corilagin is known to be unstable in aqueous solutions. It is a hydrolyzable tannin and is susceptible to hydrolysis, breaking down into ellagic acid and gallic acid, particularly under physiological conditions. It is recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day.
Q3: What is the stability of corilagin in DMSO?
Q4: What are the primary degradation products of corilagin in aqueous solutions?
The primary degradation products of corilagin in aqueous solutions are ellagic acid and gallic acid, formed through the hydrolysis of its ester bonds.
Q5: How can I monitor the stability of my corilagin solutions?
The stability of corilagin solutions can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the solution at different time points and quantifying the peak area of corilagin relative to its initial concentration and any appearing degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between different batches of corilagin solution. | Degradation of corilagin in the stock or working solution. | Prepare fresh solutions before each experiment. If using a stock solution, aliquot it upon preparation to avoid multiple freeze-thaw cycles. Perform a quick purity check of your stock solution using HPLC if you suspect degradation. |
| Precipitation observed when diluting a DMSO stock solution into an aqueous buffer. | Corilagin has lower solubility in aqueous buffers compared to DMSO. The final concentration in the aqueous solution may exceed its solubility limit. | Ensure the final concentration in the aqueous buffer is below the solubility limit of corilagin (approximately 5 mg/mL in PBS, pH 7.2). When preparing the working solution, add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects. |
| Unexpected peaks appearing in the HPLC chromatogram of a corilagin sample. | These are likely degradation products of corilagin, such as ellagic acid and gallic acid. | Use a validated stability-indicating HPLC method that can resolve corilagin from its potential degradation products. This will allow for accurate quantification of the parent compound. |
| Loss of biological activity of a corilagin solution over time. | Chemical degradation of corilagin. | As recommended, use freshly prepared aqueous solutions. For DMSO stocks, minimize storage time at room temperature and protect from light and moisture. If you must store solutions, conduct a stability study under your specific storage conditions to determine an acceptable use-by date. |
Quantitative Stability Data
Quantitative data on the stability of corilagin in DMSO and various aqueous solutions under different pH and temperature conditions is not extensively available in peer-reviewed literature. Researchers are strongly encouraged to perform their own stability studies relevant to their specific experimental conditions. The following tables are provided as templates for presenting such data.
Table 1: Example Stability of Corilagin in Aqueous Buffer (e.g., PBS pH 7.4) at Different Temperatures
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 |
Table 2: Example Stability of Corilagin (10 mM) in DMSO at Different Temperatures
| Time (days) | % Remaining (-20°C) | % Remaining (4°C) | % Remaining (25°C) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 7 | |||
| 14 | |||
| 30 | |||
| 60 |
Experimental Protocols
Protocol for a Forced Degradation Study of Corilagin
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of corilagin in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Keep the solid corilagin powder in an oven at 60°C for 24 and 48 hours. Also, incubate the stock solution at 60°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 24 and 48 hours. A control sample should be kept in the dark for the same duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of corilagin remaining at each time point compared to the initial concentration.
-
Identify and quantify any degradation products.
Stability-Indicating HPLC Method for Corilagin
This method can be used to separate corilagin from its main degradation products, ellagic acid and gallic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 5% B, hold for 2 minutes.
-
Increase to 30% B over 15 minutes.
-
Increase to 90% B over 3 minutes, hold for 2 minutes.
-
Return to 5% B over 2 minutes and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Visualizations
Experimental Workflow
Caption: Workflow for a forced degradation study of corilagin.
Signaling Pathways
Corilagin has been reported to modulate several key signaling pathways involved in inflammation and cell proliferation.
Caption: Corilagin inhibits the NF-κB signaling pathway.
Caption: Corilagin blocks the TGF-β/Smad signaling pathway.
Corilagin quantification interference in complex samples
Welcome to the technical support center for corilagin (B190828) quantification in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the quantitative analysis of corilagin.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying corilagin in biological samples?
A1: The most prevalent and robust methods for corilagin quantification are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or a Photodiode Array (PDA) detector.[1][2] LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices like plasma, urine, and tissue homogenates where low concentrations of the analyte are expected.[1][3] UPLC-PDA is another viable option, particularly when MS instrumentation is not available.[2] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized for the simultaneous estimation of corilagin along with other related compounds like gallic acid and ellagic acid.[4]
Q2: What are the major sources of interference when quantifying corilagin in complex samples?
A2: Interference in corilagin quantification can arise from several sources:
-
Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) can suppress or enhance the ionization of corilagin in the mass spectrometer source, leading to inaccurate quantification.[3] This is a significant consideration in LC-MS/MS analysis.
-
Metabolites: Corilagin undergoes extensive in-vivo metabolism, including hydrolysis to ellagic acid and gallic acid, as well as phase II conjugation reactions like glucuronidation, sulfation, and methylation.[5] These metabolites may have similar retention times or produce isobaric interferences in the MS, potentially compromising the accuracy of corilagin measurement.
-
Adulterants: In the context of herbal medicines and supplements, undeclared synthetic drugs or other botanical ingredients can co-elute with corilagin and interfere with its quantification.[6][7][8][9]
-
Sample Preparation: Incomplete removal of proteins and other macromolecules during sample preparation can lead to column clogging, system contamination, and ion suppression.[10]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of corilagin?
A3: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ rigorous sample cleanup procedures such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.[10]
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation between corilagin and co-eluting matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects. If a labeled standard is unavailable, a structural analog can be used.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Q4: What are the expected metabolites of corilagin that I should be aware of?
A4: Corilagin is known to be metabolized into several compounds in vivo. The primary metabolic pathways include hydrolysis and phase II conjugation. Key metabolites that have been identified in biological samples such as urine, feces, and plasma include:
-
Hydrolyzed metabolites: Ellagic acid (EA) and Gallic acid (GA).
-
Phase II conjugates: Glucuronidated, sulfated, and methylated forms of corilagin and its hydrolyzed metabolites.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Wash the column with a strong solvent, or replace it if necessary. 2. Adjust the mobile phase pH to ensure corilagin is in a single ionic form. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity or Sensitivity | 1. Ion suppression due to matrix effects. 2. Suboptimal MS source parameters (e.g., temperature, gas flow). 3. Inefficient sample extraction and recovery. | 1. Improve sample cleanup (e.g., use SPE). Dilute the sample if possible. 2. Optimize MS source parameters for corilagin. 3. Validate and optimize the extraction procedure to ensure high and consistent recovery. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Instrument instability. 3. Degradation of corilagin in the sample or during processing. | 1. Standardize the sample preparation workflow. Use an internal standard to normalize for variations. 2. Check for leaks, ensure stable solvent delivery, and perform system suitability tests. 3. Keep samples on ice or at 4°C during processing and store them at -80°C. Perform stability tests. |
| Ghost Peaks or Carryover | 1. Carryover from a previous high-concentration sample. 2. Contamination in the autosampler or injection port. | 1. Inject blank samples after high-concentration samples to check for carryover. 2. Implement a rigorous needle wash protocol in the autosampler method. |
| Unexpected Peaks in the Chromatogram | 1. Presence of corilagin metabolites. 2. Co-eluting interfering substances from the matrix. 3. Adulterants in herbal product samples. | 1. Characterize potential metabolites using high-resolution MS. 2. Optimize chromatographic separation to resolve the interfering peaks. 3. If analyzing herbal products, screen for common adulterants.[6][8] |
Quantitative Data Summary
The following tables summarize typical validation parameters for corilagin quantification in rat plasma using LC-MS/MS and UPLC-PDA methods.
Table 1: LC-MS/MS Method Parameters for Corilagin Quantification in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 1000.0 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | [1] |
| Intra-day Precision (%RSD) | < 9.8% | [1] |
| Inter-day Precision (%RSD) | < 9.8% | [1] |
| Accuracy (Relative Error) | ±6.0% | [1] |
Table 2: UPLC-PDA Method Parameters for Corilagin Quantification in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 20 µg/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | [2] |
| Intra-day Precision (%RSD) | < 5.7% | [2] |
| Inter-day Precision (%RSD) | < 5.7% | [2] |
| Extraction Recovery | > 81.0% | [2] |
Experimental Protocols
Protocol 1: Corilagin Quantification in Rat Plasma using LC-MS/MS
This protocol is based on a validated method for the determination of corilagin in rat plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution.
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 HPLC or equivalent.
-
Column: C8 column.
-
Mobile Phase: Gradient elution with Methanol (A) and 0.1% Formic Acid in Water (B).
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: Corilagin Quantification in Rat Plasma using UPLC-PDA
This protocol is based on a validated method for the determination of corilagin in rat plasma.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma, add the internal standard (epicatechin).
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the UPLC-PDA system.
2. UPLC-PDA Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: HSS T3 (100mm x 2.1mm, 1.8µm).
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (v/v).
-
Detection Wavelength: 266 nm.
Visualizations
Caption: Workflow for Corilagin Quantification using LC-MS/MS.
References
- 1. Determination of corilagin in rat plasma using a liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 5. Metabolic profiling analysis of corilagin in vivo and in vitro using high-performance liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Botanical Ingredient Forensics: Detection of Attempts to Deceive Commonly Used Analytical Methods for Authenticating Herbal Dietary and Food Ingredients and Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Corilagin Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Corilagin (B190828) from various plant materials.
Troubleshooting Guide
This guide addresses common issues encountered during Corilagin extraction and purification, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my Corilagin yield consistently low?
A1: Low extraction yields can stem from several factors related to the plant material, extraction method, and solvent choice.
-
Plant Material: The concentration of Corilagin can vary significantly between plant species, the part of the plant used (leaves, whole plant, seeds), geographical location, and harvest time[1][2]. Ensure you are using a plant source known for high Corilagin content, such as species from the Phyllanthus, Terminalia, or Geranium genera.
-
Extraction Method Inefficiency: Conventional methods like maceration may not be as efficient as modern techniques. Consider employing Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or other advanced methods known to improve yield[3][4]. For instance, a microwave-assisted enzymatic extraction (MAEE) of Corilagin from Geranium sibiricum yielded 6.79 mg/g, a significant increase compared to conventional methods[3].
-
Improper Solvent Selection: Corilagin is soluble in polar solvents like water, methanol (B129727), ethanol, and acetone[5][6]. The choice of solvent and its concentration are critical. For example, a hydroethanolic mixture (e.g., 50% ethanol) can be more effective for extracting phenolic compounds like Corilagin from Phyllanthus niruri than absolute ethanol[7].
-
Incomplete Cell Wall Disruption: The plant material must be finely ground to increase the surface area for solvent penetration. Insufficient grinding will result in a lower yield.
Q2: I suspect Corilagin is degrading during my extraction process. What are the signs and how can I prevent it?
A2: Corilagin, being a hydrolyzable tannin, can be sensitive to high temperatures and extreme pH levels, which can lead to its degradation[8].
-
Signs of Degradation: A common degradation product of Corilagin is ellagic acid. If you observe an unexpectedly high amount of ellagic acid in your extract, it may indicate Corilagin degradation.
-
Temperature Control: Avoid prolonged exposure to high temperatures. For methods like hot extraction, maintain the temperature within an optimal range and minimize the extraction time[9]. Techniques like UAE can be performed at lower temperatures, preserving thermolabile compounds[10].
-
pH Management: The pH of the extraction solvent can influence the stability of tannins. While slightly acidic conditions can sometimes be beneficial, extreme pH values should be avoided[9].
-
Light Protection: Store both the plant material and the extracts in dark containers to prevent potential photodegradation[9].
Q3: I'm facing challenges with the HPLC purification of my Corilagin extract. What are some common issues and their solutions?
A3: High-Performance Liquid Chromatography (HPLC) is a crucial step for obtaining high-purity Corilagin. Here are some common problems and how to address them:
-
Issue: Poor Resolution or Peak Tailing.
-
Possible Cause: Inappropriate mobile phase composition or gradient. The column may also be overloaded or contaminated.
-
Solution: Optimize the mobile phase. A common mobile phase for Corilagin purification on a C18 column is a gradient of methanol and water[11]. Ensure the sample is properly dissolved and filtered before injection. A guard column can help protect the analytical column from contaminants.
-
-
Issue: Ghost Peaks.
-
Possible Cause: Contaminants in the mobile phase, injection system, or carryover from a previous injection.
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Implement a thorough wash cycle for the injector and column between runs to eliminate carryover.
-
-
Issue: Irreproducible Retention Times.
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or flow rate. Column degradation can also be a factor.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a consistent temperature. Regularly check the pump performance for a stable flow rate. If the column is old or has been used extensively, consider replacing it.
-
For a more comprehensive guide on HPLC troubleshooting, refer to established resources on identifying and correcting common issues[10][12].
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Corilagin?
A1: Several methods can be employed, each with its advantages and disadvantages.
-
Conventional Solvent Extraction (Maceration, Reflux, Soxhlet): These are traditional methods that are simple to implement but can be time-consuming and require large volumes of solvent.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature[12].
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction. It can be combined with enzymatic hydrolysis (MAEE) to further improve yields[3][13].
-
Ionic Liquid-Based Extraction: This is a greener alternative that uses ionic liquids as solvents. One study reported an optimal process using 0.4 M [BMIm]Br with ultrasonication at 50°C for 15 minutes, achieving a high purity of Corilagin after purification[14][15][16][17][18].
-
Supercritical CO2 Extraction: This method uses supercritical carbon dioxide as a solvent, offering a "green" and highly selective extraction process. It is often used in combination with a co-solvent like ethanol[5].
Q2: Which plant species are the best sources of Corilagin?
A2: Corilagin is found in a variety of plants. Some of the most well-documented sources include:
-
Phyllanthus species: Phyllanthus amarus, Phyllanthus niruri, and Phyllanthus urinaria are known to contain significant amounts of Corilagin[2][7][19].
-
Terminalia species: Terminalia chebula is reported to have high concentrations of Corilagin[2].
-
Geranium species: Geranium wilfordii and Geranium sibiricum are also good sources[2][3].
-
Dimocarpus longan (Longan): The seed of the longan fruit has been identified as having a very high Corilagin content[2].
Q3: What solvents are recommended for Corilagin extraction?
A3: The choice of solvent is crucial for efficient extraction. Corilagin is a polar compound, and therefore, polar solvents are most effective.
-
Methanol and Ethanol: These are commonly used, often in aqueous mixtures (e.g., 70% ethanol), which can enhance extraction efficiency[20][21][22].
-
Water: Hot water extraction is a simple and environmentally friendly method, though its efficiency can sometimes be lower than that of organic solvents.
-
Acetone: Acetone is another effective solvent for extracting phenolic compounds like Corilagin.
-
Ionic Liquids: As mentioned earlier, certain ionic liquids have shown great promise as green and efficient solvents for Corilagin extraction[14][15][16][17][18].
Data Presentation
Table 1: Corilagin Content in Various Plant Sources
| Plant Species | Family | Plant Part | Corilagin Content (% w/w or µg/g) |
| Phyllanthus amarus | Euphorbiaceae | Whole Plant | 2.28% (in water-alcohol extract)[2] |
| Phyllanthus niruri | Euphorbiaceae | Leaves | 6.7% (in aqueous extract)[2] |
| Phyllanthus urinaria | Euphorbiaceae | Whole Plant | 619 µg/g (in alcoholic extract)[2] |
| Phyllanthus maderaspatensis | Euphorbiaceae | Whole Plant | 0.45% (in hydro-alcoholic extract)[6] |
| Terminalia chebula | Combretaceae | Fruit | High concentrations reported[2] |
| Geranium wilfordii | Geraniaceae | Whole Plant | 1.69 mg/g[2] |
| Dimocarpus longan | Sapindaceae | Seed | Highest content among 10 screened plants[2] |
Table 2: Comparison of Corilagin Extraction Yields from Geranium sibiricum
| Extraction Method | Corilagin Yield (mg/g) |
| Conventional Solvent Extraction | 4.14[3] |
| Microwave-Assisted Enzymatic Extraction (MAEE) | 6.79[3] |
Experimental Protocols
1. General Solvent Extraction and Partitioning Protocol
This protocol is a general method for obtaining a crude extract enriched with Corilagin.
-
Plant Material Preparation: Pulverize the dried plant material (e.g., whole plant of Phyllanthus maderaspatensis) to a fine powder.
-
Extraction: Subject the pulverized material to hot extraction with a methanol:water (2:1) solvent mixture. Concentrate the resulting crude extract under reduced pressure.
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated extract in water.
-
Partition with ethyl acetate (B1210297) (EtOAc) to remove non-polar compounds. Retain the aqueous fraction.
-
Further partition the aqueous fraction with n-butanol. The n-butanol fraction will be enriched with Corilagin and can be collected for further purification[11].
-
2. Ultrasound-Assisted Extraction (UAE) Protocol
This protocol outlines a general procedure for UAE of Corilagin.
-
Preparation: Mix the powdered plant material with the chosen solvent (e.g., 70% ethanol) in a suitable vessel.
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired parameters, which need to be optimized for each specific plant material and solvent system. Key parameters to optimize include:
-
Ultrasonic Power/Amplitude: Higher power can increase extraction efficiency but may also lead to degradation if not controlled.
-
Temperature: Maintain a controlled temperature, often slightly elevated but below the boiling point of the solvent, to prevent degradation of thermolabile compounds[9].
-
Time: Sonication times are typically shorter than conventional methods, often in the range of 15-60 minutes[9].
-
-
Post-Extraction: After sonication, filter the mixture to separate the extract from the solid plant material. The extract can then be concentrated and purified.
3. Ionic Liquid-Based Ultrasound-Assisted Extraction Protocol
This protocol describes a green extraction method for Corilagin from Phyllanthus tenellus[14][15][16][17][18].
-
Mixing: Mix the powdered plant material with a 0.4 M aqueous solution of [BMIm]Br at a liquid-solid ratio of 10:1 (v/w).
-
Ultrasonication: Disperse the mixture by ultrasonication at 50°C for 15 minutes.
-
Ionic Liquid Removal: Remove the ionic liquid using a macroporous resin (e.g., D101).
-
Purification: Further purify the Corilagin-rich fraction by preparative HPLC and water precipitation to achieve high purity[14][15][16][17][18].
Mandatory Visualizations
Corilagin's Influence on Cellular Signaling Pathways
Corilagin has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The following diagrams illustrate the general mechanisms of these pathways.
Caption: TGF-β Signaling Pathway and Corilagin's Inhibitory Action.
Caption: NF-κB Signaling Pathway and Corilagin's Anti-inflammatory Effect.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recovery of Bioactive Ellagitannins by Ultrasound/Microwave-Assisted Extraction from Mexican Rambutan Peel (Nephelium lappaceum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phcogcommn.org [phcogcommn.org]
- 7. Microwave-assisted extractions of active ingredients from plants - UM Research Repository [eprints.um.edu.my]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. biozoojournals.ro [biozoojournals.ro]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. US20130122119A1 - Phyllanthus amarus compositions and method of extracting same - Google Patents [patents.google.com]
- 20. Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting Corilagin LC-MS/MS ionization problems
Welcome to the technical support center for troubleshooting corilagin (B190828) analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common ionization problems and other challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the LC-MS/MS analysis of corilagin.
Issue 1: Poor Signal Intensity or No Signal in Negative Ion Mode
Q: I am not seeing a strong signal for corilagin, or the signal is absent altogether. I am using electrospray ionization (ESI) in negative ion mode. What should I check?
A: Low or no signal for corilagin in negative ion mode is a common issue. Corilagin, being a large polyphenolic compound, requires specific conditions for efficient deprotonation and ionization. Here is a systematic troubleshooting approach:
-
Mobile Phase Composition: The pH and composition of your mobile phase are critical for efficient deprotonation.
-
Recommendation: For negative ion mode, a slightly basic or neutral mobile phase can enhance deprotonation. Consider adding a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (5-10 mM) to your aqueous mobile phase. While acidic modifiers like formic acid are common in reversed-phase chromatography, they can suppress ionization in negative mode. However, a low concentration of formic acid (e.g., 0.1%) in the mobile phase has been successfully used in some methods to assist with chromatography while still achieving adequate sensitivity in negative mode.[1] If you are using an acidic modifier and experiencing low signal, consider reducing its concentration or switching to an alternative.
-
Solvent Choice: The organic solvent can influence desolvation efficiency. Adding a small percentage of isopropanol (B130326) (10-20%) to your mobile phase can sometimes improve signal intensity in negative mode by aiding in the desolvation process.
-
-
Ion Source Parameters: Inappropriate source settings can prevent efficient ion formation and transmission.
-
Capillary Voltage: Ensure the capillary voltage is optimized for negative ion mode. A typical starting range is -2.5 to -4.5 kV. An incorrect polarity or a voltage that is too low will result in poor ion generation.
-
Source Temperatures and Gas Flows: The drying gas (nitrogen) temperature and flow rate are crucial for desolvation. For a large molecule like corilagin, higher drying gas temperatures and flows may be necessary to remove solvent from the ESI droplets. However, excessive temperatures can lead to thermal degradation. Start with moderate settings and optimize by observing the signal intensity of the deprotonated molecule [M-H]⁻.
-
Nebulizer Gas Pressure: This affects the droplet size. Adjust the nebulizer pressure to obtain a stable spray. A good starting point is often between 30-50 psi, but this is highly instrument-dependent.
-
-
Sample Preparation and Matrix Effects: Components in your sample matrix can co-elute with corilagin and suppress its ionization.
-
Sample Clean-up: If you are analyzing corilagin in a complex matrix (e.g., plasma, tissue extract), consider a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering substances such as phospholipids (B1166683) and salts.[2][3]
-
Dilution: A simple first step is to dilute your sample. This can reduce the concentration of matrix components that cause ion suppression.[2]
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my corilagin peak is shifting between injections. What could be the cause?
A: Retention time shifts can compromise the reliability of your analysis. The most common causes are related to the LC system and mobile phase stability.
-
Column Equilibration: Insufficient equilibration of the analytical column between injections, especially after a gradient elution, is a primary cause of retention time shifts. Ensure your column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes).
-
Mobile Phase Instability:
-
pH Changes: If you are using mobile phase additives like formic acid or ammonium acetate, the pH can change over time due to the evaporation of volatile components. It is recommended to prepare fresh mobile phases daily.
-
Compositional Changes: Ensure your mobile phase reservoirs are not running low, which can lead to inconsistent mixing by the pump.
-
-
LC System Leaks: A leak in the LC system, even a small one, will cause pressure fluctuations and lead to variable retention times. Visually inspect all fittings and connections for any signs of leakage.
-
Column Temperature: Maintaining a stable column temperature is crucial for reproducible chromatography. Use a column oven and ensure it is set to a consistent temperature.
Issue 3: Formation of Multiple Peaks or Adducts
Q: I am observing multiple peaks in my mass spectrum for corilagin, such as [M+Na-2H]⁻, [M+K-2H]⁻, or other adducts, in addition to my target [M-H]⁻ ion. How can I minimize these?
A: Adduct formation is common in ESI-MS and can complicate data analysis by distributing the analyte signal across multiple ions. Corilagin, with its numerous hydroxyl groups, can readily form adducts.
-
Source of Contamination: Sodium ([M+Na-2H]⁻) and potassium ([M+K-2H]⁻) adducts are often due to contamination from glassware, solvents, or reagents.
-
Glassware: Use high-quality, clean glassware. Consider rinsing with a dilute acid and high-purity water before use. In some cases, plastic containers may be preferable for storing mobile phases to avoid leaching of alkali metals from glass.[4]
-
Solvents and Reagents: Use LC-MS grade solvents and high-purity additives.
-
-
Mobile Phase Modifiers: The presence of a proton source can help promote the formation of the desired [M-H]⁻ ion over adducts. While operating in negative ion mode, a small amount of a proton donor like formic acid can sometimes help, but a better approach is often to use an ammonium salt like ammonium acetate. The ammonium can form adducts in positive mode but is less problematic in negative mode and can help to create a more favorable ionic environment.
-
Ion Source Optimization:
-
Cone Voltage/Fragmentor Voltage: This parameter influences the transmission of ions from the source to the mass analyzer and can also cause in-source fragmentation. Optimizing the cone voltage can sometimes help to minimize adducts and favor the [M-H]⁻ ion. A slightly higher cone voltage may cause weakly bound adducts to dissociate, but an excessively high voltage can lead to unwanted fragmentation of the corilagin molecule itself.
-
Issue 4: Poor Peak Shape (Tailing or Fronting)
Q: My corilagin peak is showing significant tailing. What can I do to improve the peak shape?
A: Peak tailing for polar compounds like corilagin is often caused by secondary interactions with the stationary phase or other parts of the LC system.
-
Secondary Silanol (B1196071) Interactions: If you are using a silica-based C18 column, the acidic phenolic hydroxyls of corilagin can interact with residual silanol groups on the silica (B1680970) surface, leading to peak tailing.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape for phenolic compounds on reversed-phase columns, even when detecting in negative ion mode.[1]
-
Column Choice: Consider using a column with a different stationary phase, such as one with end-capping to block residual silanols, or a phenyl-hexyl phase which may offer different selectivity.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Contamination: Contamination on the column frit or at the head of the column can create active sites that cause peak tailing. Try flushing the column or replacing the guard column.
Peak fronting is less common but can be caused by sample solvent being stronger than the mobile phase or by column collapse.
Issue 5: Suspected In-Source Fragmentation
Q: I am seeing fragment ions in my full scan mass spectrum that I suspect are forming in the ion source, not in the collision cell. How can I confirm and mitigate this?
A: Corilagin is a relatively large and complex molecule that can be susceptible to fragmentation in the ESI source, especially at higher cone/fragmentor voltages.[5][6]
-
Confirmation:
-
Vary Cone/Fragmentor Voltage: Gradually decrease the cone voltage (or equivalent parameter on your instrument, such as fragmentor voltage). If the abundance of the suspected fragment ions decreases while the abundance of the [M-H]⁻ ion increases, this is strong evidence of in-source fragmentation.
-
Inject Standard: Inject a pure standard of corilagin. The presence of fragments in the MS1 scan confirms they are not metabolites from a complex sample.
-
-
Mitigation:
-
Optimize Cone/Fragmentor Voltage: The most direct way to reduce in-source fragmentation is to lower the cone voltage. Find a balance that allows for efficient ion transmission without causing excessive fragmentation.[6]
-
Source Temperatures: High source temperatures can contribute to the thermal degradation of fragile molecules. Try reducing the drying gas temperature to see if it impacts the level of fragmentation.
-
Gentler Ionization: If available, explore other "softer" ionization techniques, though ESI is generally considered a soft ionization method.
-
Quantitative Data Summary
The following tables summarize typical starting parameters for LC-MS/MS analysis of corilagin based on published methods. Note that these are starting points and will require optimization for your specific instrument and application.
Table 1: Recommended LC Parameters for Corilagin Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C8 or C18, ≤ 3.5 µm particle size | Provides good retention and resolution for polyphenolic compounds.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid or 5-10 mM Ammonium Acetate | Formic acid aids in chromatographic peak shape; ammonium acetate can improve ionization in negative mode.[1] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Suitable for standard analytical columns (e.g., 2.1 mm ID). |
| Column Temp. | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Table 2: Recommended ESI-MS/MS Parameters for Corilagin (Negative Ion Mode)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray (ESI⁻) | Corilagin readily forms a [M-H]⁻ ion due to its numerous phenolic hydroxyl groups.[1] |
| Capillary Voltage | -3.0 to -4.5 kV | Optimizes the electrospray process for negative ions. |
| Drying Gas Temp. | 300 - 450 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 30 - 50 psi | Creates a fine aerosol for efficient ionization. |
| Cone/Fragmentor Voltage | 80 - 150 V | Lower end of the range minimizes in-source fragmentation; higher end may be needed for ion transmission. Requires careful optimization. |
| Precursor Ion (Q1) | m/z 633.1 | Corresponds to the [M-H]⁻ of corilagin. |
| Product Ions (Q3) | m/z 301.0, 463.0 | Common fragment ions resulting from the neutral loss of galloyl and other moieties. |
| Collision Energy | 20 - 40 eV | Needs to be optimized to achieve efficient fragmentation for MRM transitions. |
Note: All parameters are instrument-dependent and should be optimized accordingly.
Experimental Protocols
Protocol 1: Stock Solution and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of corilagin reference standard and dissolve it in 1.0 mL of methanol or a methanol:water (1:1) mixture. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This is crucial to prevent peak distortion due to solvent mismatch.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
This is a general protocol for removing proteins from plasma samples, which can cause significant matrix effects.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase. Vortex briefly.
-
Final Centrifugation: Centrifuge again at >12,000 x g for 5 minutes to remove any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting corilagin LC-MS/MS analysis.
Caption: General troubleshooting workflow for LC-MS/MS analysis.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. Determination of corilagin in rat plasma using a liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Corilagin standard purity and quality concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with corilagin (B190828).
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of a corilagin analytical standard?
A1: The standard purity for a corilagin analytical standard is typically ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] Some suppliers may offer purities of ≥95.0% (HPLC).
Q2: How should corilagin be stored to ensure its stability?
A2: For long-term storage, corilagin should be stored at -20°C, where it can be stable for at least four years.[1][2] For shorter periods, storage at 2-8°C is also acceptable.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month; it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[4] Aqueous solutions are not recommended for storage for more than one day.[2]
Q3: What are the recommended solvents for dissolving corilagin?
A3: Corilagin is soluble in several organic solvents and aqueous buffers.[2] For stock solutions, Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1][2] When preparing aqueous solutions for biological experiments, it is crucial to ensure the final concentration of the organic solvent is insignificant to avoid any physiological effects.[2]
Data Presentation: Corilagin Solubility
| Solvent | Solubility |
| DMSO | ~25 mg/mL[1][2], 100 mg/mL (157.61 mM)[5] |
| Ethanol | ~25 mg/mL[1][2] |
| DMF | ~20 mg/mL[1][2] |
| PBS (pH 7.2) | ~5 mg/mL[1][2] |
| Water | 1 mg/mL[3] |
Q4: Can corilagin affect cell viability assays?
A4: Yes, corilagin can exhibit cytotoxic effects at high concentrations. The IC50 values vary depending on the cell line and exposure time. For example, in HCT-8 colorectal cancer cells, the IC50 was 31.69 ± 2.04 μM after 24 hours.[6] In another study, corilagin at 100 µg/ml showed a decrease in viability of RAW264.7 cells to 78.96 ± 4.46%.[7] However, at lower concentrations, it may not show significant toxicity.[7][8] It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause 1: Purity and Quality of Corilagin
-
Troubleshooting:
Possible Cause 2: Degradation of Corilagin
-
Troubleshooting:
Issue 2: Poor solubility of corilagin in aqueous media.
-
Troubleshooting:
-
Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.[2]
-
When diluting the stock solution into your aqueous experimental medium, add it dropwise while vortexing to prevent precipitation.
-
Ensure the final concentration of the organic solvent is low and does not affect your experimental system.[2]
-
Issue 3: High background or non-specific effects in cell-based assays.
-
Troubleshooting:
-
Perform a cytotoxicity assay (e.g., MTT or CCK8) to determine the optimal non-toxic working concentration of corilagin for your specific cell line.[11][12]
-
Include appropriate vehicle controls in your experiments (e.g., medium with the same final concentration of the organic solvent used to dissolve corilagin).
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline for determining the purity of corilagin.
-
Column: Inertsil ODS-SP (5 µm, 4.6 x 250 mm) or equivalent RP-18 column.[13][14]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.2% phosphoric acid in water[13] or 0.05% trifluoroacetic acid in water.[14][15]
-
Column Temperature: 35°C.[13]
Experimental Workflow for HPLC Analysis
Caption: Workflow for corilagin purity analysis using HPLC.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to assess the cytotoxicity of corilagin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of corilagin (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting Logic for Cell Viability Assays
Caption: Troubleshooting unexpected cell viability results.
Signaling Pathways
Corilagin has been reported to influence several signaling pathways, often leading to anti-inflammatory or anti-tumor effects.
Corilagin's Effect on Apoptosis Pathways
Corilagin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16] It can lead to the activation of caspase-3, -8, and -9, and the cleavage of PARP.[16][17]
Caption: Corilagin-induced apoptosis signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Corilagin | 23094-69-1 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Corilagin enhances the anti-tumor activity of 5-FU by downregulating the expression of GRP 78 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corilagin prevents SARS-CoV-2 infection by targeting RBD-ACE2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogcommn.org [phcogcommn.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Determination of Corilagin and Salvianolic Acid B in Fu Zheng Rou Gan by HPLC | Semantic Scholar [semanticscholar.org]
- 14. A validated high-performance liquid chromatography method for determination of tannin-related marker constituents gallic acid, corilagin, chebulagic acid, ellagic acid and chebulinic Acid in four Terminalia species from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Corilagin induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Corilagin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying the Corilagin (B190828) peak in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the identity of a peak suspected to be Corilagin in a chromatogram?
A1: The primary methods for confirming the identity of a Corilagin peak are:
-
Co-injection with a certified reference standard: This involves spiking the sample with a known standard of Corilagin and observing a single, symmetrical peak with an increased area.
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This method compares the retention time and the UV spectrum of the unknown peak with that of a Corilagin standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides mass-to-charge ratio (m/z) data, which can confirm the molecular weight of the compound and its characteristic fragmentation pattern.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, which can be compared to published data for Corilagin for unambiguous identification.[1][3]
Q2: My suspected Corilagin peak has a slightly different retention time compared to the reference standard. What could be the cause?
A2: Minor shifts in retention time can be caused by several factors:
-
Mobile phase composition: Small variations in the mobile phase preparation can affect retention time.
-
Column temperature: Fluctuations in the column oven temperature can lead to shifts.
-
Column aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Sample matrix effects: The presence of other compounds in the sample can influence the interaction of Corilagin with the stationary phase.
It is recommended to run the standard and the sample under identical conditions on the same day to minimize these variations.
Q3: I am observing a peak at the expected retention time for Corilagin, but the UV spectrum is not a perfect match. What should I do?
A3: An imperfect UV spectrum match could indicate co-elution, where another compound is eluting at a very similar retention time. To resolve this:
-
Optimize chromatographic conditions: Adjust the mobile phase gradient, flow rate, or change the stationary phase to improve the separation.
-
Employ a more selective detector: LC-MS/MS is highly recommended in such cases as it can distinguish between compounds with the same retention time but different mass-to-charge ratios.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peak observed at the expected retention time for Corilagin. | - Corilagin is not present in the sample or is below the limit of detection.- Inappropriate extraction or sample preparation method.- Incorrect chromatographic conditions. | - Concentrate the sample.- Review and optimize the extraction protocol. Ionic liquid-based extraction has been shown to be efficient.[2][4]- Verify the mobile phase composition, column type, and detector settings. |
| Broad or tailing peak for Corilagin. | - Column overload.- Poor column condition.- Mismatch between sample solvent and mobile phase. | - Dilute the sample.- Clean or replace the column.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. The co-injection feature available on some HPLC systems can help mitigate this.[5][6][7] |
| Split peak for Corilagin. | - Column is clogged or has a void.- Co-elution of an interfering compound. | - Reverse-flush the column or replace it.- Optimize the separation method or use a more selective detector like a mass spectrometer. |
| Inconsistent peak area for replicate injections. | - Autosampler injection volume variability.- Sample instability. | - Service the autosampler.- Ensure sample stability by controlling temperature and light exposure. Corilagin is a hydrolyzable tannin and may be sensitive to degradation. |
Quantitative Data Summary
The following table summarizes key analytical parameters for the identification of Corilagin. Note that retention times can vary significantly between different HPLC systems and methods.
| Parameter | Value | Analytical Technique | Reference(s) |
| Molecular Formula | C₂₇H₂₂O₁₈ | - | [1][8] |
| Molecular Weight | 634.45 g/mol | - | [2] |
| HPLC Retention Time | ~22.05 min | LC-MS/MS | [1][9] |
| UV λmax | ~272-275 nm | HPLC-PDA | [2][10] |
| [M-H]⁻ Ion (m/z) | 633 | LC-MS/MS (Negative Ion Mode) | [1][2][9] |
| Characteristic Fragment Ions (m/z) | 463 [M - 170 - H]⁻ (loss of galloyl group)301 [M - 332 - H]⁻ (loss of galloylglucose) | LC-MS/MS (Negative Ion Mode) | [1][2][9] |
Experimental Protocols
Protocol 1: Peak Identity Confirmation by Co-injection
-
Prepare a standard solution: Accurately weigh a certified reference standard of Corilagin and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to a known concentration.
-
Prepare the sample solution: Prepare your sample extract in the same solvent as the standard.
-
Analyze individually: Inject the standard solution and the sample solution separately into the HPLC system and record the chromatograms. Note the retention time of the Corilagin standard and the suspected peak in the sample.
-
Prepare a spiked sample: Mix a known volume of your sample solution with a known volume of the standard solution.
-
Analyze the spiked sample: Inject the spiked sample into the HPLC system.
-
Data analysis: If the suspected peak in your sample is Corilagin, you should observe a single, sharp peak at the same retention time as the standard, with an increased peak area corresponding to the added amount of the standard.
Protocol 2: Peak Identity Confirmation by LC-MS/MS
-
Sample Preparation: Prepare the sample and a Corilagin standard in a solvent compatible with the LC-MS system (e.g., methanol/water with 0.1% formic acid).[11]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Use negative electrospray ionization (ESI-).[11]
-
MS Scan: Perform a full scan to detect the deprotonated molecular ion [M-H]⁻ at m/z 633.
-
MS/MS Fragmentation: Select the ion at m/z 633 for collision-induced dissociation (CID) and monitor for the characteristic fragment ions at m/z 463 and 301.[1][2][9]
-
-
Data Analysis: Compare the retention time, the mass of the parent ion, and the fragmentation pattern of the peak in your sample with those of the Corilagin standard.
Workflow for Corilagin Peak Identity Confirmation
Caption: A flowchart illustrating the logical steps for confirming the identity of a Corilagin peak.
References
- 1. phcogcommn.org [phcogcommn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Nexera Series Co-Injection Feature â HPLC Knowledge Base [ssi.shimadzu.com]
- 6. shim-pol.pl [shim-pol.pl]
- 7. Peak Shape Improvement Using the Auto-Pretreatment Function (Co-injection) of i-Series Plus Integrated Liquid Chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Comprehensive Analysis of Metabolic Changes in Mice Exposed to Corilagin Based on GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of corilagin in rat plasma using a liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Corilagin Dose-Response Curve Optimization in Cell Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with corilagin (B190828) in cell-based assays. It aims to address common issues encountered during experimentation to optimize dose-response curves and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for corilagin in cell-based assays?
A1: The effective concentration of corilagin can vary significantly depending on the cell line and the specific assay being performed. However, based on published literature, a broad range to consider for initial screening is between 1 µM and 100 µM. For instance, in A549 lung cancer cells, an IC50 of 28.8 ± 1.2 µM has been reported, while in ovarian cancer cell lines SKOV3ip and Hey, the IC50 was found to be 160 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am observing high variability in my results between experiments. What are the potential causes and solutions?
A2: High variability is a common issue in cell-based assays. Several factors can contribute to this:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Corilagin Stock Solution: Corilagin is a hydrolyzable tannin and can degrade over time.[1] Prepare fresh stock solutions, store them properly (aliquoted at -20°C or -80°C), and avoid repeated freeze-thaw cycles.
-
Assay Protocol Consistency: Minor variations in incubation times, cell seeding density, and reagent concentrations can lead to significant differences in results.[1] Standardize your protocol and ensure all steps are performed consistently.
-
Biological Variability: Inherent biological differences between cell passages can contribute to variability.[1] It is important to run experiments multiple times to ensure the results are reproducible.
Q3: My corilagin treatment is not showing the expected cytotoxic effect. What should I do?
A3: If corilagin is not inducing the expected cytotoxicity, consider the following troubleshooting steps:
-
Verify Corilagin Integrity: Confirm the purity and integrity of your corilagin. If in doubt, purchase a new, certified standard.[1]
-
Check Cell Line Sensitivity: Your cell line may be resistant to corilagin.[1] Include a positive control (e.g., a known cytotoxic agent like doxorubicin) to ensure the assay is working correctly.[2]
-
Optimize Treatment Duration: The incubation time may be insufficient for corilagin to exert its effects. Try extending the treatment duration (e.g., 48 or 72 hours).
-
Assess Cell Confluency: High cell confluency can sometimes inhibit the effects of a compound. Ensure you are seeding cells at an appropriate density.[1]
Q4: What are the known signaling pathways modulated by corilagin?
A4: Corilagin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation. These include:
-
MAPK/ERK Pathway: Corilagin can suppress the ERK/JNK MAPK signaling pathways, which are involved in cell proliferation and survival.[3]
-
NF-κB Pathway: It can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3]
-
PI3K/Akt Pathway: Corilagin has been observed to downregulate the expression of p-Akt, a crucial component of this pro-survival pathway.[4]
-
Notch Signaling Pathway: In some cancers, corilagin can downregulate the expression of Notch1 and mTOR.[4][5]
-
TGF-β Signaling Pathway: Corilagin has been reported to inhibit ovarian cancer growth through the TGF-β/AKT/ERK signaling pathways.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 Value (Low Potency) | Inactive corilagin | Verify the purity and integrity of the corilagin stock. Purchase a new, certified standard if necessary.[1] |
| Cell line resistance | Use a sensitive positive control to ensure the assay is working. Consider using a different cell line.[1] | |
| Sub-optimal assay conditions | Optimize assay parameters such as cell density, treatment duration, and reagent concentrations. | |
| Poor Reproducibility | Inconsistent cell health/passage number | Maintain a consistent cell culture practice. Use cells at a similar passage number for all experiments. |
| Degradation of corilagin stock | Prepare fresh stock solutions frequently and store them properly in aliquots to avoid freeze-thaw cycles. | |
| Variations in assay protocol | Strictly adhere to a standardized protocol for all experiments, including incubation times and reagent additions. | |
| Unexpected Cell Morphology Changes | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. |
| Contamination | Regularly check cell cultures for any signs of contamination. | |
| Inconsistent Western Blot Results | Poor antibody quality | Validate your primary antibodies to ensure they are specific and sensitive. |
| Issues with protein extraction/quantification | Optimize your lysis buffer and protein quantification method to ensure consistent protein loading. |
Data Presentation
Table 1: Comparative IC50 Values of Corilagin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Corilagin IC50 (µM) | Reference |
| A549 | Lung Cancer | 28.8 ± 1.2 | [4] |
| SKOV3ip | Ovarian Cancer | 160 | [1][7] |
| Hey | Ovarian Cancer | 160 | [7] |
| Bel7402 | Hepatocellular Carcinoma | 24.5 | [8] |
| SMMC7721 | Hepatocellular Carcinoma | 23.4 | [8] |
| Chang-liver (normal) | Normal Liver Cells | 131.4 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Corilagin Treatment: The next day, treat the cells with a series of corilagin concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat them with different concentrations of corilagin for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Protein Extraction: After corilagin treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Corilagin's multifaceted mechanism of action.
Caption: General workflow for corilagin cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Corilagin inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Corilagin Bioanalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the bioanalysis of Corilagin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Corilagin bioanalysis?
A1: Matrix effects are the alteration of analyte ionization (ion suppression or enhancement) in the mass spectrometer source due to the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, urine).[1] These effects can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis of Corilagin, potentially leading to unreliable pharmacokinetic data.[1]
Q2: What are the common causes of matrix effects in plasma-based Corilagin assays?
A2: The primary causes of matrix effects in plasma samples are endogenous components that are not completely removed during sample preparation. These include:
-
Phospholipids (B1166683): These are major components of cell membranes and are a significant source of ion suppression in electrospray ionization (ESI).[1]
-
Salts and Proteins: Residual salts and proteins can also interfere with the ionization process.
-
Metabolites: Other endogenous metabolites in the plasma can co-elute with Corilagin and affect its ionization.
Q3: How can I assess the presence and magnitude of matrix effects in my Corilagin assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method . This involves comparing the peak response of Corilagin spiked into an extracted blank matrix (e.g., plasma with no Corilagin) to the peak response of Corilagin in a neat solution (e.g., mobile phase).
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
It is recommended to evaluate the matrix effect at low and high quality control (QC) concentrations using at least six different lots of the biological matrix.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Corilagin bioanalysis experiments.
Issue 1: Poor Peak Shape or Low Analyte Response for Corilagin
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical for minimizing matrix effects. Two common methods for Corilagin in plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
-
Protein Precipitation (PPT): While fast and simple, PPT is less effective at removing phospholipids and may result in significant matrix effects. If you are using PPT and experiencing issues, consider the following:
-
Solvent Selection: Acetonitrile (B52724) is often preferred over methanol (B129727) for protein precipitation as it tends to precipitate phospholipids more effectively.
-
Dilution: Diluting the supernatant after precipitation can reduce the concentration of matrix components injected into the LC-MS system.
-
-
Liquid-Liquid Extraction (LLE): LLE is generally more effective at removing interfering components. For Corilagin, ethyl acetate (B1210297) has been used successfully.
-
pH Adjustment: Optimizing the pH of the aqueous phase can improve the extraction efficiency of Corilagin into the organic solvent while leaving interfering substances behind.
-
Solvent Selection: Experiment with different organic solvents to find the one that provides the best recovery for Corilagin and the cleanest extract.
-
-
-
Improve Chromatographic Separation:
-
Column Selection: C8 and HSS T3 columns have been used for Corilagin analysis. If you are experiencing co-elution, consider trying a column with a different chemistry (e.g., a phenyl-hexyl column) to alter the selectivity.
-
Gradient Optimization: Adjusting the mobile phase gradient can help to separate Corilagin from interfering matrix components. A shallower gradient around the elution time of Corilagin can improve resolution.
-
-
Use a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for Corilagin is the ideal choice to compensate for matrix effects, as it will co-elute and experience similar ionization suppression or enhancement as the analyte. If a SIL-IS is not available, a structural analog that elutes close to Corilagin can be used.
Issue 2: Inconsistent or Irreproducible Results Across Different Plasma Lots
Possible Cause: Variability in the matrix effect between different sources of plasma.
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Multiple Lots: During method validation, it is crucial to assess the matrix effect in at least six different lots of blank plasma. This will help you understand the variability of the matrix effect and ensure the robustness of your method.
-
Implement a More Robust Sample Preparation Method: If significant variability is observed, a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE), may be necessary to achieve cleaner extracts and more consistent results.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for Corilagin bioanalysis.
Method 1: Protein Precipitation (PPT) for Corilagin in Rat Plasma
This method is adapted from a study on the determination of Corilagin in rat plasma using HPLC-MS/MS.
-
Sample Preparation:
-
To a 100 µL aliquot of rat plasma, add the internal standard solution.
-
Add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: C8 column
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min
-
Ionization: Negative Electrospray Ionization (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Method 2: Liquid-Liquid Extraction (LLE) for Corilagin in Rat Plasma
This protocol is based on a UPLC-PDA method developed for the pharmacokinetic study of Corilagin.
-
Sample Preparation:
-
To a 100 µL aliquot of rat plasma, add the internal standard (e.g., epicatechin).
-
Add a suitable volume of extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex the mixture for an extended period (e.g., 5 minutes) to ensure efficient extraction.
-
Centrifuge at a moderate speed (e.g., 4,000 rpm) for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction process (steps 2-5) on the remaining aqueous layer to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the UPLC system.
-
-
UPLC Conditions:
-
Column: HSS T3 (100mm × 2.1mm, 1.8µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: Photodiode Array (PDA) at 266 nm.
-
Quantitative Data Summary
Table 1: Extraction Recovery of Corilagin from Rat Plasma
| Analyte | Sample Preparation Method | Extraction Recovery (%) | Reference |
| Corilagin | Liquid-Liquid Extraction (Ethyl Acetate) | > 81.0 | Zheng et al., 2016 |
Visualizations
Experimental Workflow for Corilagin Bioanalysis
Caption: Experimental workflow for Corilagin bioanalysis in plasma.
Troubleshooting Logic for Matrix Effects
Caption: Troubleshooting logic for addressing matrix effects.
References
Corilagin standard storage conditions and shelf life
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of corilagin (B190828) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid corilagin?
A1: Solid corilagin powder should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep it at -20°C.[1][2] For shorter periods, storage at 2-8°C is also acceptable.[3][4][5] Some suppliers suggest that it can be stored at room temperature if kept in a dry, ventilated place, protected from light and heat in a tightly sealed container.[6][7]
Q2: What is the shelf life of solid corilagin?
A2: The shelf life of solid corilagin is dependent on the storage temperature. When stored at -20°C, the shelf life can be three years or more.[2] If stored at 2-8°C in a tightly sealed vial, it can be stable for up to 24 months.[8] Always refer to the manufacturer's certificate of analysis for specific shelf-life information.
Q3: How should I prepare and store corilagin stock solutions?
A3: Corilagin stock solutions are typically prepared in organic solvents like DMSO, ethanol, or DMF.[1] It is crucial to use fresh, anhydrous solvents, as moisture can reduce the solubility of corilagin, especially in DMSO.[2] Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2][9]
Q4: What is the stability of corilagin in aqueous solutions?
A4: Aqueous solutions of corilagin are not stable for long-term storage. It is highly recommended to prepare fresh aqueous solutions on the day of use.[9] Storing aqueous solutions for more than one day is not advised due to potential degradation.[1]
Q5: What are the solubility properties of corilagin?
A5: Corilagin has varying solubility depending on the solvent. It is soluble in several organic solvents and has limited solubility in water. Quantitative solubility data is summarized in the table below. If precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.[9]
Data Summary Tables
Table 1: Storage Conditions and Shelf Life of Corilagin
| Form | Storage Temperature | Shelf Life | Recommendations |
| Solid Powder | -20°C | ≥ 3-4 years[1][2] | Recommended for long-term storage. |
| Solid Powder | 2-8°C | Up to 2 years[8] | Suitable for short to medium-term storage. |
| Solid Powder | Room Temperature | Not specified | Store in a dry, dark, well-sealed container.[6][7] |
| Stock Solution | -80°C | 6 - 12 months[2][9] | Aliquot to avoid freeze-thaw cycles.[2][9] |
| Stock Solution | -20°C | 1 month[2][9] | Aliquot for short-term use.[2][9] |
| Aqueous Solution | N/A | ≤ 1 day[1] | Prepare fresh before each experiment.[1][9] |
Table 2: Solubility of Corilagin
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | ~25 - 100 mg/mL | [1][2] |
| Ethanol | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
| Water | ~1 mg/mL | [3][4] |
Troubleshooting Guide
Q1: My corilagin powder is difficult to dissolve in an aqueous buffer. What can I do?
A1: Corilagin has limited solubility in neutral aqueous solutions.[1] First, ensure you have not exceeded its solubility limit (~5 mg/mL in PBS, pH 7.2).[1] To prepare an aqueous solution, it is better to first dissolve the corilagin in a small amount of an organic solvent like DMSO to create a concentrated stock solution. Then, make further dilutions of this stock solution into your aqueous buffer.[1] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[1]
Q2: I observed precipitation in my stock solution after taking it out of the freezer. Is it still usable?
A2: Precipitation can occur if the compound comes out of solution during freezing. Before use, bring the vial to room temperature and try to redissolve the precipitate by vortexing or gentle sonication.[9] To prevent this, ensure the stock concentration is not above the solubility limit in the chosen solvent at room temperature and consider storing it in smaller aliquots to minimize thermal fluctuations.
Q3: My experimental results are inconsistent. Could the stability of my corilagin be the issue?
A3: Inconsistent results can be due to compound degradation. This is a common issue if you are using a stock solution that has undergone multiple freeze-thaw cycles or if you are using an aqueous working solution that was not prepared fresh.[1][9] Always use freshly prepared working solutions for each experiment and handle stock solutions as recommended in the storage guidelines.
Experimental Protocols
Protocol 1: Preparation of a Corilagin Stock Solution
-
Weighing: Accurately weigh the desired amount of solid corilagin powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL). Use fresh DMSO to avoid solubility issues.[2]
-
Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to assist dissolution if necessary.[9]
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with your solvent.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][9]
Protocol 2: In Vitro Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of corilagin on the viability of adherent cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of corilagin in culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of corilagin (e.g., 0, 25, 50, 100 µg/mL).[7] Include wells with medium only for background control and wells with medium plus vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Incubate the plate overnight in a humidified incubator. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for Handling, Preparing, and Storing Corilagin Solutions.
Caption: Corilagin's Inhibition of the NF-κB Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Corilagin inhibits the double strand break-triggered NF-kappaB pathway in irradiated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Solid-Phase Extraction of Corilagin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the solid-phase extraction (SPE) of Corilagin (B190828), a large, polar ellagitannin. Our aim is to help researchers, scientists, and drug development professionals optimize their experimental protocols and improve recovery rates.
Troubleshooting Guide: Low Recovery of Corilagin
Low recovery is a frequent challenge in the SPE of complex polyphenols like Corilagin. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem: Corilagin is being lost during the sample loading step.
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | Corilagin is a large, polar molecule. A C18 sorbent may not provide sufficient retention. Consider using a polymeric reversed-phase sorbent like Oasis HLB, which offers enhanced retention for polar compounds. Polyamide sorbents have also been shown to be effective for tannin-like compounds. |
| Sample Solvent is Too Strong | If the sample is dissolved in a high percentage of organic solvent, Corilagin may not be adequately retained on the SPE sorbent. Whenever possible, dissolve or dilute the sample in a weak, aqueous solvent (e.g., water or a low-percentage organic solvent) before loading. |
| Incorrect Sample pH | The numerous phenolic hydroxyl groups on Corilagin can ionize at higher pH, making the molecule more polar and less likely to be retained on a reversed-phase sorbent. Acidifying the sample to a pH of approximately 2-4.5 can suppress this ionization, promoting better retention.[1] |
| High Flow Rate | Loading the sample too quickly reduces the interaction time between Corilagin and the sorbent, leading to breakthrough. Maintain a slow and consistent flow rate, typically 1-2 mL/min, during sample loading. |
| Sorbent Bed Drying Out | If the sorbent bed dries out after conditioning and before sample loading, its ability to retain the analyte will be compromised. Ensure the sorbent bed remains wetted with the equilibration solvent until the sample is loaded. |
Problem: Corilagin is being prematurely eluted during the wash step.
| Potential Cause | Recommended Solution |
| Wash Solvent is Too Strong | A wash solvent with a high percentage of organic content can strip Corilagin from the sorbent along with interferences. Use a weaker wash solvent, such as water or a low percentage (e.g., 5-10%) of methanol (B129727) or acetonitrile (B52724) in water. If acidification was used for the sample, maintain the same pH in the wash solvent. |
| Incorrect pH of Wash Solvent | A change in pH during the wash step can alter the ionization state of Corilagin, leading to its premature elution. Ensure the pH of the wash solvent is consistent with the pH of the loading solution. |
Problem: Corilagin is not being efficiently eluted from the cartridge.
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | Corilagin's multiple interaction points can lead to strong retention. A weak elution solvent may not be sufficient to disrupt these interactions. Increase the percentage of organic solvent (methanol or acetonitrile) in the elution step. Methanol is often a good starting point for eluting large polyphenols. |
| Insufficient Elution Volume | The volume of the elution solvent may not be enough to completely desorb Corilagin from the sorbent. Try increasing the elution volume or performing a second elution with a fresh aliquot of solvent and analyzing it separately to check for residual Corilagin. |
| Sub-optimal pH of Elution Solvent | While acidic conditions aid retention, they may hinder elution. For some mixed-mode sorbents, a basic modifier like ammonium (B1175870) hydroxide (B78521) in the elution solvent can be effective. However, for standard reversed-phase, a small amount of acid (e.g., 0.1% formic acid) in the elution solvent can sometimes improve recovery and peak shape in subsequent analysis.[1] |
Experimental Protocols & Data
General Analytical Solid-Phase Extraction Protocol for Corilagin
This protocol provides a starting point for developing a robust SPE method for Corilagin from an aqueous sample matrix. Optimization will likely be required based on the specific sample and analytical requirements.
1. Sorbent Selection:
-
Recommended: Oasis HLB (Hydrophilic-Lipophilic Balanced) or Polyamide SPE cartridges.
-
Alternative: C18 SPE cartridges (may require more careful optimization of loading conditions).
2. Cartridge Conditioning:
-
Pass 3-5 mL of methanol or acetonitrile through the cartridge.
-
Do not allow the sorbent bed to dry.
3. Cartridge Equilibration:
-
Pass 3-5 mL of reagent-grade water through the cartridge.
-
For reversed-phase sorbents, if the sample is acidified, equilibrate with water adjusted to the same pH.
-
Ensure the sorbent bed does not dry before loading the sample.
4. Sample Loading:
-
Adjust the sample pH to 2-4.5 with an acid like formic or phosphoric acid to suppress the ionization of phenolic groups.[1]
-
Load the sample onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
5. Washing:
-
Wash the cartridge with 3-5 mL of water (adjusted to the same pH as the sample if applicable) to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
6. Elution:
-
Elute Corilagin with 2-5 mL of an appropriate solvent. Good starting points include:
-
Collect the eluate for analysis. Consider a second elution to ensure complete recovery.
Quantitative Data Summary
While direct comparative recovery data for Corilagin across multiple SPE platforms is limited in the literature, the following tables provide expected recovery ranges based on studies of similar hydrolysable tannins and related phenolic compounds.
Table 1: Expected Recovery of Ellagitannins/Large Polyphenols on Different SPE Sorbents
| SPE Sorbent | Typical Elution Solvent | Expected Recovery Range (%) | Notes |
| Oasis HLB | Methanol or Acetonitrile | 80 - 110% | Generally provides high and reproducible recoveries for a broad range of compounds, including polar analytes. |
| C18 (Silica-based) | Methanol or Acetonitrile | 70 - 95% | Recovery can be variable, especially for very polar compounds. Method optimization is crucial.[3] |
| Polyamide | 40-60% Methanol | >90% (qualitative) | Shows strong retention for tannins and is effective for purification, suggesting good recovery is achievable.[2] |
Table 2: Influence of Elution Solvent on Recovery of Phenolic Compounds
| Elution Solvent | Sorbent Type | Expected Recovery | Rationale |
| Methanol | C18, HLB, Polyamide | Good to Excellent | Methanol is effective at disrupting the hydrophobic and hydrogen-bonding interactions between polyphenols and the sorbent. |
| Acetonitrile | C18, HLB | Good to Excellent | Acetonitrile is a strong elution solvent for reversed-phase SPE and can provide high recoveries.[4] |
| Acidified Methanol/Acetonitrile (e.g., with 0.1% Formic Acid) | C18, HLB | Potentially Improved | The addition of acid can improve the solubility and peak shape of phenolic compounds in the eluate, which can translate to better apparent recovery in chromatographic analysis.[1] |
Frequently Asked Questions (FAQs)
Q1: Which SPE cartridge is best for Corilagin extraction?
For Corilagin, a large and polar molecule, a polymeric reversed-phase sorbent like Oasis HLB is often the best starting point. It is designed to provide balanced retention for both hydrophobic and hydrophilic compounds, making it well-suited for complex molecules like Corilagin. Polyamide cartridges are also a strong option due to their affinity for tannins. While standard C18 cartridges can be used, they may offer lower retention and require more careful optimization of the loading conditions, particularly sample pH.
Q2: How does pH affect Corilagin recovery?
pH is a critical factor. Corilagin has numerous phenolic hydroxyl groups that can become deprotonated (negatively charged) at neutral or basic pH. This ionization increases its polarity, weakening its retention on reversed-phase sorbents and leading to low recovery. To maximize retention, it is recommended to acidify your sample to a pH between 2 and 4.5 before loading it onto the cartridge.[1]
Q3: What is the best solvent to elute Corilagin?
Methanol is generally a very effective elution solvent for large polyphenols like Corilagin from reversed-phase and polyamide sorbents. Acetonitrile is also a strong elution solvent for reversed-phase cartridges. The optimal concentration will depend on the sorbent and the strength of the interaction, but starting with a higher percentage (e.g., 80-100%) is a good strategy. For polyamide, a mixture of 40-60% methanol in water has been shown to be effective.[2] Adding a small amount of acid, such as 0.1% formic acid, to the elution solvent can sometimes improve recovery and is often beneficial for subsequent LC-MS analysis.[1]
Q4: Can I reuse my SPE cartridges for Corilagin analysis?
For quantitative analysis, it is generally not recommended to reuse SPE cartridges . Corilagin can be difficult to completely elute, and any carryover will compromise the accuracy and reproducibility of subsequent analyses. For method development or non-critical applications, reuse may be possible if a rigorous cleaning and regeneration protocol is validated.
Q5: My sample matrix is very complex (e.g., plasma, plant extract). What additional steps can I take?
For complex matrices, a more thorough wash step or a different SPE mechanism may be necessary.
-
Wash Step Optimization: You can try a wash with a slightly stronger solvent than water, such as 5-10% methanol, to remove more interferences. Be sure to analyze the wash eluate to ensure you are not losing your target analyte.
-
Mixed-Mode SPE: If interferences are still a problem, consider a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties. This can offer enhanced selectivity for cleaner extracts.
Visualizations
Caption: Standard Solid-Phase Extraction (SPE) Workflow for Corilagin.
Caption: Troubleshooting Logic for Low Corilagin Recovery in SPE.
References
- 1. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104447896A - Extraction-separation method and application of corilagin - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
Optimizing mobile phase for Corilagin HPLC analysis
Welcome to the Technical Support Center for optimizing the mobile phase in Corilagin (B190828) High-Performance Liquid Chromatography (HPLC) analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Corilagin analysis on a C18 column?
A1: A common starting point for reversed-phase HPLC analysis of Corilagin on a C18 column is a gradient elution using a mixture of an acidified aqueous phase and an organic solvent. A typical mobile phase consists of Solvent A: Water with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA), and Solvent B: Acetonitrile (B52724) or Methanol (B129727). The gradient can be optimized based on the specific column and system, but a linear gradient from a low to a high percentage of Solvent B is a good starting point. For instance, a gradient of 5% to 40% acetonitrile over 20-30 minutes can be effective.
Q2: Why is an acid modifier added to the mobile phase for Corilagin analysis?
A2: An acid modifier, such as formic acid or trifluoroacetic acid (TFA), is added to the mobile phase to control the ionization of Corilagin and other phenolic compounds in the sample. Corilagin has multiple hydroxyl groups that can ionize at higher pH values. By maintaining a low pH (typically between 2 and 4), the ionization of these functional groups is suppressed. This results in sharper, more symmetrical peaks and improved retention on a reversed-phase column.
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
A3: Yes, methanol can be used as an alternative to acetonitrile. The choice between methanol and acetonitrile can affect the selectivity of the separation. Methanol is a more polar and protic solvent compared to acetonitrile, which can lead to different elution orders and peak shapes for various compounds in a complex sample. It is advisable to test both solvents during method development to determine which provides the optimal separation for your specific sample matrix. A preparative HPLC method for corilagin purification has utilized a methanol-water mobile phase.[1]
Q4: What are the best practices for preparing the mobile phase to ensure reproducible results?
A4: To ensure reproducibility, it is crucial to follow these best practices for mobile phase preparation:
-
Use HPLC-grade solvents and reagents: This minimizes the introduction of impurities that can cause baseline noise and ghost peaks.
-
Accurate measurements: Use calibrated volumetric flasks and pipettes for precise measurement of solvents and additives.
-
Consistent pH: If using a buffer, ensure the pH is accurately measured and consistent between batches.
-
Degassing: Thoroughly degas the mobile phase before use to prevent air bubbles from forming in the pump and detector, which can cause pressure fluctuations and baseline noise.[2][3]
-
Filtration: Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter that could clog the column or system components.[2]
-
Fresh Preparation: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation.
Troubleshooting Guide: Mobile Phase Optimization
This guide addresses specific issues you may encounter during Corilagin HPLC analysis, with a focus on mobile phase-related causes and solutions.
| Problem | Potential Mobile Phase-Related Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH: The pH of the mobile phase may be too close to the pKa of Corilagin, causing it to be partially ionized. 2. Ionic interactions with the stationary phase: Residual silanol (B1196071) groups on the silica-based column can interact with the analyte. 3. Mobile phase and sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | 1. Adjust mobile phase pH: Lower the pH of the aqueous phase by adding a small amount of an acid like formic acid or TFA (e.g., 0.1%). This ensures Corilagin is in a single, non-ionized form. 2. Add an ion-pairing reagent or use a buffered mobile phase: If pH adjustment is insufficient, a low concentration of an ion-pairing reagent can be added. Alternatively, using a buffered mobile phase can help maintain a consistent pH. 3. Dissolve the sample in the initial mobile phase composition: Whenever possible, dissolve and inject the sample in a solvent that matches the starting conditions of your gradient. |
| Poor Resolution Between Peaks | 1. Inadequate organic solvent strength: The gradient profile may not be optimal for separating Corilagin from other components. 2. Wrong choice of organic solvent: The selectivity of the mobile phase may not be suitable for the analytes. | 1. Optimize the gradient: Try a shallower gradient (slower increase in organic solvent percentage) to increase the separation time between closely eluting peaks. 2. Change the organic solvent: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter the elution order and improve resolution. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation: Small variations in the composition or pH of the mobile phase between runs can lead to retention time drift.[3] 2. Column equilibration: Insufficient equilibration time with the new mobile phase composition before injection.[3] 3. Mobile phase degradation: The mobile phase composition can change over time due to evaporation of the more volatile component. | 1. Ensure precise and consistent mobile phase preparation: Use calibrated equipment and follow a standard operating procedure (SOP). 2. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. 3. Prepare fresh mobile phase daily: Do not use mobile phase that has been sitting on the instrument for an extended period. |
| High Backpressure | 1. Precipitation of buffer salts: If using a buffered mobile phase, the buffer may precipitate when mixed with a high concentration of the organic solvent. 2. Particulate matter in the mobile phase: Unfiltered mobile phase can introduce particles that clog the column frit or tubing.[4] | 1. Check buffer solubility: Ensure the buffer is soluble in all mobile phase compositions used in the gradient. If necessary, reduce the buffer concentration or switch to a more soluble buffer. 2. Filter the mobile phase: Always filter the mobile phase through a 0.22 µm or 0.45 µm filter before use. |
| Baseline Noise or Drift | 1. Contaminated mobile phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline, especially in gradient elution. 2. Incomplete mobile phase mixing or degassing: This can cause refractive index changes or outgassing in the detector flow cell.[3] 3. UV-absorbing mobile phase additives: The additive itself may absorb at the detection wavelength, causing baseline drift during a gradient. | 1. Use high-purity (HPLC-grade) solvents and reagents: This is the most critical step to minimize baseline issues. 2. Ensure proper mixing and degassing: Use an online degasser or sonicate the mobile phase before use. 3. Choose a suitable additive: If baseline drift is an issue, select an additive with low UV absorbance at your detection wavelength or use a reference wavelength for subtraction. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Corilagin HPLC Analysis
Objective: To prepare a standard mobile phase for the reversed-phase HPLC analysis of Corilagin.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade formic acid
-
0.22 µm membrane filters
-
Calibrated volumetric flasks (1 L)
-
Graduated cylinders
Procedure:
Solvent A (Aqueous Phase):
-
Measure approximately 900 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1.0 mL of formic acid to the water.
-
Bring the volume to 1 L with HPLC-grade water and mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter.
-
Degas the solution for 15-20 minutes using a sonicator or an online degasser.
-
Label the bottle clearly as "Solvent A: 0.1% Formic Acid in Water".
Solvent B (Organic Phase):
-
Measure 1 L of HPLC-grade acetonitrile into a clean solvent bottle.
-
Filter the solvent through a 0.22 µm membrane filter.
-
Degas the solvent for 15-20 minutes.
-
Label the bottle clearly as "Solvent B: Acetonitrile".
Protocol 2: Standard HPLC Method for Corilagin Analysis
Objective: To provide a starting HPLC method for the separation and quantification of Corilagin. A validated HPLC-PDA method has been developed for the quantification of tannin-related constituents including corilagin.[5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common mobile phase issues in Corilagin HPLC analysis.
Caption: Troubleshooting workflow for mobile phase optimization in Corilagin HPLC analysis.
References
Corilagin aggregation issues in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling of corilagin (B190828) in solution, with a focus on troubleshooting common aggregation and precipitation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is corilagin and why is its solubility a concern?
A1: Corilagin is a hydrolyzable tannin, a type of polyphenol, with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative effects.[1] Its complex structure, featuring numerous hydroxyl groups, contributes to its polarity and potential for hydrogen bonding, which influences its solubility.[2] While it is soluble in several organic solvents and to a limited extent in aqueous buffers, its propensity to aggregate and precipitate in solution can pose a significant challenge for obtaining reliable and reproducible experimental results.[1][3]
Q2: What are the recommended solvents for dissolving corilagin?
A2: Corilagin is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[4] It can also be dissolved directly in aqueous buffers like phosphate-buffered saline (PBS) at a neutral pH, though at a lower concentration.[4]
Q3: How should I prepare a stock solution of corilagin?
A3: A high-concentration stock solution is typically prepared by dissolving solid corilagin in an organic solvent like DMSO.[3] It is recommended to use anhydrous DMSO and to purge the vial with an inert gas to enhance stability.[3] Gentle warming can aid dissolution.[3]
Q4: I observed a precipitate when diluting my corilagin stock solution in an aqueous buffer. What is happening?
A4: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-concentration organic stock is rapidly diluted into an aqueous solution where it has lower solubility. This sudden change in solvent environment can lead to aggregation and precipitation.
Q5: Can I store aqueous solutions of corilagin?
A5: It is not recommended to store aqueous solutions of corilagin for more than one day due to potential stability issues.[4] For longer-term storage, it is best to store aliquots of the high-concentration organic stock solution at -20°C or -80°C.[3]
Troubleshooting Guide: Corilagin Aggregation and Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of corilagin exceeds its solubility limit in the aqueous buffer. The rapid change in solvent polarity causes the compound to "crash out." | - Lower the final working concentration of corilagin.- Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer rather than a single large dilution.[3]- Add the corilagin stock solution to the buffer dropwise while gently vortexing to ensure rapid and even mixing.[3] |
| Cloudiness or precipitate appears in the cell culture media over time. | Corilagin may have limited stability in the complex environment of cell culture media. Changes in pH, temperature, or interactions with media components (e.g., proteins, salts) can promote aggregation. | - Prepare fresh working solutions of corilagin immediately before each experiment.- Minimize the final concentration of DMSO in the cell culture media to less than 0.1% to reduce its potential effects on solubility and cell health.[3]- Consider using a different formulation of cell culture media if interactions are suspected. |
| Inconsistent results between experiments. | Aggregation of corilagin can lead to a decrease in its effective concentration and biological activity.[5][6] The extent of aggregation may vary between preparations. | - Visually inspect solutions for any signs of precipitation before use.- If possible, characterize the particle size distribution in your working solution using techniques like Dynamic Light Scattering (DLS) to ensure consistency.[7][8]- Follow a standardized and detailed protocol for solution preparation rigorously in every experiment. |
| Difficulty dissolving solid corilagin. | The crystalline nature of corilagin may require energy to break the crystal lattice. | - Use gentle warming (e.g., a 37°C water bath) to aid dissolution in the organic solvent.[3]- Vortex the solution thoroughly until the solid is completely dissolved.[3] |
Quantitative Data Summary
Table 1: Solubility of Corilagin in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Source |
| Dimethyl Sulfoxide (DMSO) | 25 - 100 | [4][9] |
| Ethanol | 25 | [4] |
| Dimethylformamide (DMF) | 20 | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 | [4] |
| Water | 1 | [10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Corilagin Stock Solution in DMSO
Materials:
-
Corilagin (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
Inert gas (e.g., nitrogen or argon) (optional)
Procedure:
-
Equilibration: Allow the vial of corilagin powder to reach room temperature before opening to prevent moisture condensation.[3]
-
Weighing: Accurately weigh the desired amount of corilagin into a sterile tube or vial.[3]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of corilagin).[3]
-
Dissolution: Tightly cap the tube and vortex thoroughly until the corilagin is fully dissolved. If necessary, gently warm the tube in a 37°C water bath to facilitate dissolution.[3]
-
Inert Gas Purge (Optional): For enhanced stability, briefly purge the headspace of the vial with an inert gas before sealing.[3]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Materials:
-
Corilagin stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.2, or cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the corilagin stock solution at room temperature.[3]
-
Pre-warming: Pre-warm the aqueous buffer to 37°C, especially if it is cell culture medium.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the final desired concentration in your aqueous buffer.
-
Dilution: Add the calculated volume of the corilagin stock solution to the pre-warmed aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.[3]
-
Mixing: Gently vortex the solution to ensure it is homogeneous.[3]
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible, ideally below 0.1% for cell-based assays, as the organic solvent can have physiological effects.[3]
-
Use Immediately: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions of corilagin.[4]
Visualizations
Signaling Pathways Modulated by Corilagin
Corilagin has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
Experimental Workflow
A general workflow for preparing and using corilagin in a cell-based assay.
References
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Impact of therapeutic protein aggregation on its biological activity | Poster Board #281 - American Chemical Society [acs.digitellinc.com]
- 6. Impact of mAb Aggregation on Its Biological Activity: Rituximab as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Corilagin | 23094-69-1 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Corilagin and Ellagic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent polyphenolic compounds: corilagin (B190828) and ellagic acid. Both are recognized for their potent health benefits, largely attributed to their ability to mitigate oxidative stress. This document synthesizes experimental data to offer an objective performance comparison, details the methodologies of key antioxidant assays, and visualizes the underlying biochemical pathways.
Introduction to the Compounds
Corilagin is a hydrolyzable tannin, specifically an ellagitannin, found in a variety of medicinal plants, including those from the Phyllanthus and Terminalia genera.[1] It is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1][2]
Ellagic acid is a natural phenolic compound that results from the hydrolysis of ellagitannins.[3] It is present in numerous fruits, nuts, and vegetables, such as pomegranates, raspberries, and walnuts.[4] Ellagic acid is celebrated for its robust antioxidant and anti-inflammatory properties.[4]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of corilagin and ellagic acid have been evaluated through various in vitro assays. While direct comparative studies are limited, the following table summarizes representative data from different experiments to provide a quantitative perspective on their efficacy. Lower IC50 values indicate stronger antioxidant activity.
| Assay | Compound | IC50 Value (µM) | Source | Notes |
| DPPH Radical Scavenging | Corilagin | ~6.5 (relative to Trolox) | [5] | Displayed 8 times stronger activity than Trolox. |
| Ellagic Acid | Data varies | [6] | Showed over 75% scavenging at concentrations from 0.8-100 µg/ml. | |
| Fe2+-Chelation | Corilagin | 7 ± 1 | [5] | Significantly more potent than the positive control, sodium citrate (B86180) (14 ± 2 µM). |
| Nitric Oxide (NO) Scavenging | Corilagin | 66.64 µg/ml | [7] | Indicates effective scavenging of nitric oxide radicals. |
Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. A computational study predicted the antioxidant activity of corilagin to be higher than that of ellagic acid.[8]
Mechanism of Antioxidant Action and Signaling Pathways
Both corilagin and ellagic acid exert their antioxidant effects through direct radical scavenging and by modulating cellular signaling pathways involved in the endogenous antioxidant response.
Corilagin has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[9][10] Under conditions of oxidative stress, corilagin promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidases.[9][10]
Ellagic acid also exhibits its antioxidant effects by modulating key signaling pathways. It has been reported to influence the NF-κB pathway , which plays a crucial role in inflammation and the oxidative stress response.[11] By inhibiting NF-κB activation, ellagic acid can suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[11] Additionally, some studies suggest that ellagic acid can activate cellular antioxidant enzyme systems.[12]
Visualization of the Nrf2 Signaling Pathway Activated by Corilagin
Caption: Corilagin activates the Nrf2 antioxidant pathway.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[13]
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.[13]
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).[3]
-
Test compounds (Corilagin, Ellagic acid) and a positive control (e.g., Ascorbic acid, Trolox) at various concentrations.[3]
-
Methanol or ethanol (B145695).
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.[3][13]
-
96-well plates or cuvettes.
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.[3]
-
Add a specific volume of the DPPH solution to each well or cuvette.[4]
-
Add varying concentrations of the test compounds or positive control to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.[3]
-
Mix the solutions thoroughly and incubate in the dark at room temperature for a set period (e.g., 30 minutes).[3]
-
Measure the absorbance of each solution at 517 nm.[4]
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).
-
Principle: Antioxidants reduce the blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically. This reduction is generally rapid and proportional to the antioxidant's concentration.[7]
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate (e.g., 2.45 mM) to generate the radical.
-
Ethanol or buffer solution.
-
Test compounds and a positive control (e.g., Trolox).
-
Spectrophotometer or microplate reader (absorbance at ~734 nm).
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of approximately 0.70 at 734 nm.[7]
-
Add the test compounds or positive control at different concentrations to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant concentration.
-
Reagents and Equipment:
-
FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃·6H₂O solution.
-
Test compounds and a ferrous sulfate (B86663) or Trolox standard.
-
Spectrophotometer or microplate reader (absorbance at ~593 nm).
-
-
Procedure:
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add the test sample or standard to the FRAP reagent.
-
Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
-
Calculation: The FRAP value is determined by comparing the change in absorbance of the test sample to that of a ferrous iron standard curve. Results are typically expressed as µM Fe(II) equivalents.
Visualization of a General In Vitro Antioxidant Assay Workflow
Caption: General workflow for in vitro antioxidant assays.
Conclusion
Both corilagin and ellagic acid are powerful natural antioxidants with significant potential in drug development and health research. While both demonstrate strong radical scavenging and metal-chelating properties, available data suggests corilagin may have a superior direct antioxidant capacity in some in vitro models. Furthermore, corilagin's well-documented role as a potent activator of the Nrf2 signaling pathway highlights its ability to enhance the body's endogenous antioxidant defenses. Ellagic acid also modulates important cellular pathways like NF-κB to combat oxidative stress.
The choice between these compounds for specific research or therapeutic applications may depend on the desired mechanism of action, target tissue, and bioavailability. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Bridging of Corilagin Improves Antiferroptosis Activity: Comparison with 1,3,6-Tri-O-galloyl-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. watermark02.silverchair.com [watermark02.silverchair.com]
- 8. Antioxidant and pro-angiogenic effects of corilagin in rat cerebral ischemia via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 11. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unveiling the Potential of Corilagin in NF-κB Pathway Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Corilagin's efficacy in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway against other known inhibitors. The objective is to present a clear, data-driven analysis to inform research and development decisions in inflammation, oncology, and other NF-κB-mediated pathologies.
Corilagin: A Natural Inhibitor of the NF-κB Pathway
Corilagin, a gallotannin found in various medicinal plants, has demonstrated significant potential as an inhibitor of the NF-κB signaling cascade.[1] The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of diseases. Corilagin exerts its inhibitory effect primarily by preventing the degradation of IκBα, the natural inhibitor of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory and pro-survival genes.[2][3]
Performance Comparison: Corilagin vs. Alternative NF-κB Inhibitors
To objectively assess Corilagin's performance, this guide compares its effects with three other well-documented NF-κB inhibitors: Curcumin, a natural polyphenol; Parthenolide, a sesquiterpene lactone; and Aspirin (B1665792), a widely used non-steroidal anti-inflammatory drug (NSAID).
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of Corilagin and its alternatives on the NF-κB pathway. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various studies, which may employ different cell types, stimuli, and assay conditions.
Table 1: Inhibition of NF-κB p65 Nuclear Translocation
| Compound | Cell Type | Stimulus | Concentration | Inhibition of Nuclear p65 (%) | Reference |
| Corilagin | U251 Glioblastoma | - | 25 µg/mL | Significant Decrease | [2] |
| 50 µg/mL | More Significant Decrease | [2] | |||
| 100 µg/mL | Most Significant Decrease | [2] | |||
| Parthenolide | MDA-MB-231-BCRP | - | 5 µM | ~25% | [4] |
| 10 µM | ~50% | [4] | |||
| 25 µM | ~75% | [4] |
Table 2: IC50 Values for NF-κB Inhibition
| Compound | Assay Type | Cell Type | Stimulus | IC50 | Reference |
| Corilagin | Inhibition of TNF-α release | Not Specified | Not Specified | 2.1 µM | [5] |
| Curcumin | NF-κB Reporter Assay | Human Intestinal Epithelial | TNF-α | ~25 µM | [6] |
| NO-Aspirin | NF-κB DNA Binding (EMSA) | HT-29 Colon Cancer | - | 33.5 µM | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
NF-κB Signaling Pathway and Corilagin's Mechanism of Action
Caption: Corilagin inhibits NF-κB activation by preventing IκBα degradation.
Experimental Workflow: Western Blot for NF-κB p65 Nuclear Translocation
Caption: Workflow for quantifying nuclear NF-κB p65 via Western blot.
Experimental Workflow: NF-κB Luciferase Reporter Assay
Caption: Workflow for assessing NF-κB activity using a luciferase reporter assay.
Experimental Protocols
Western Blot for NF-κB p65 and IκBα
This protocol is adapted from a study on Corilagin's effect on glioblastoma cells.[2]
-
Cell Culture and Treatment: U251 glioblastoma cells are cultured in appropriate media and treated with varying concentrations of Corilagin (e.g., 0, 25, 50, and 100 µg/mL) for a specified duration (e.g., 48 hours).
-
Nuclear and Cytoplasmic Extraction: Cells are harvested, and nuclear and cytoplasmic fractions are separated using a nuclear and cytoplasmic protein extraction kit according to the manufacturer's instructions.
-
Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (e.g., 10% gel).
-
Proteins are then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against p65 and IκBα. A nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) should be used as loading controls.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software. The relative protein expression of nuclear p65 and cytoplasmic IκBα is normalized to the respective loading controls.
NF-κB Luciferase Reporter Assay
This protocol provides a general framework for assessing NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Cells (e.g., HEK293T) are seeded in 24-well plates.
-
Cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Treatment and Stimulation:
-
After 24 hours, the cells are pre-treated with various concentrations of the inhibitor (e.g., Corilagin) for a defined period (e.g., 1-2 hours).
-
The NF-κB pathway is then stimulated with an appropriate agonist (e.g., TNF-α at 10 ng/mL) for a further 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
The cells are washed with PBS and lysed using a passive lysis buffer.
-
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The percentage of NF-κB inhibition is calculated relative to the stimulated control group.
Conclusion
The available evidence strongly suggests that Corilagin is a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action, primarily through the stabilization of IκBα, is well-supported by experimental data. While direct comparative studies with other NF-κB inhibitors are not abundant, the existing quantitative data indicates that Corilagin's inhibitory activity is comparable to or, in some contexts, potentially more potent than other natural compounds like Curcumin.
For researchers and drug development professionals, Corilagin represents a promising candidate for further investigation in the context of NF-κB-driven diseases. Future studies should focus on direct, head-to-head comparisons with established and emerging NF-κB inhibitors using standardized experimental conditions and a broader range of cell types and disease models. Such studies will be crucial in fully elucidating the therapeutic potential of Corilagin.
References
- 1. Corilagin is a potent inhibitor of NF-kappaB activity and downregulates TNF-alpha induced expression of IL-8 gene in cystic fibrosis IB3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corilagin ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
Corilagin in Hepatoprotection: A Comparative Guide to its Efficacy Against Other Tannins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatoprotective effects of corilagin (B190828) against other common tannins. The information is supported by experimental data, detailed methodologies, and visual representations of key molecular pathways.
Corilagin, a hydrolyzable tannin, has demonstrated significant promise as a hepatoprotective agent. Its therapeutic potential stems from its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide delves into the experimental evidence supporting corilagin's efficacy and juxtaposes it with other well-known tannins, including tannic acid, gallic acid, and ellagic acid, to provide a comprehensive overview for researchers in the field of liver therapeutics.
Comparative Analysis of Hepatoprotective Efficacy
The protective effects of corilagin and other tannins have been evaluated in various in vivo and in vitro models of liver injury, most commonly induced by acetaminophen (B1664979) (APAP) or carbon tetrachloride (CCl4). The following tables summarize the key quantitative data from these studies, offering a side-by-side comparison of their ability to mitigate liver damage.
In Vivo Studies: Key Biomarkers of Liver Injury
The following table presents data from animal models of drug-induced liver injury, highlighting the impact of different tannins on crucial serum and tissue biomarkers.
| Tannin | Model of Liver Injury | Dosage | Change in ALT Levels | Change in AST Levels | Change in MDA Levels | Change in SOD Activity | Reference |
| Corilagin | APAP-induced (mice) | 1, 5, 10, 20 mg/kg (i.p.) | Significantly decreased in a dose-dependent manner.[1] | Significantly decreased.[2] | Significantly decreased.[1][2] | Significantly increased.[2] | [1][2] |
| Corilagin | CCl4-induced (mice) | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| Corilagin | Con A-induced (mice) | 12.5, 25 mg/kg (i.p.) | Significantly decreased.[4][5][6] | Significantly decreased.[4][5][6] | Significantly reduced.[4][6] | Significantly increased.[4][6] | [4][5][6] |
| Corilagin | Hemorrhagic shock (rats) | 1, 5, 10 mg/kg (i.v.) | Significantly attenuated.[7] | Significantly attenuated.[7] | Not specified | Not specified | [7] |
| Tannic Acid | APAP-induced (mice) | Not specified | Ameliorated | Ameliorated | Not specified | Not specified | [8] |
| Gallic Acid | APAP-induced (mice) | 50, 100 mg/kg (oral) | Significantly attenuated.[9] | Significantly attenuated.[9] | Not specified | Not specified | [9] |
| Ellagic Acid | CCl4-induced (rats) | Not specified | Reduced | Reduced | Reduced | Increased | [10] |
| Triphala Extract (rich in tannins) | CCl4-induced (mice) | Not specified | Reduced | Reduced | Reduced | Increased | [11][12] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase; APAP: Acetaminophen; CCl4: Carbon Tetrachloride; Con A: Concanavalin A; i.p.: intraperitoneal; i.v.: intravenous.
In Vitro Studies: Cellular Protection
While direct comparative in vitro studies are limited, the following table summarizes the observed effects of corilagin on hepatocytes.
| Tannin | Cell Line | Insult | Key Findings | Reference |
| Corilagin | HepG2 | APAP | Decreased ROS generation and cell death.[2] | [2] |
| Corilagin | HepG2 | Alcohol | Protective effects attributed to antioxidant capacity.[13] | [13] |
ROS: Reactive Oxygen Species.
Mechanistic Insights: Signaling Pathways in Hepatoprotection
The hepatoprotective actions of corilagin and other tannins are mediated through the modulation of several key signaling pathways. These pathways are central to regulating oxidative stress, inflammation, and apoptosis.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical defense mechanism against oxidative stress.
Caption: Corilagin and other tannins activate the Nrf2 pathway to enhance antioxidant defenses.
Corilagin has been shown to upregulate Nrf2, leading to the increased expression of antioxidant enzymes like superoxide dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1).[2] Similarly, extracts rich in various tannins, such as Triphala, also exert their hepatoprotective effects by activating the Nrf2 signaling pathway.[11][12]
NF-κB and MAPK Signaling Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response in the liver.
Caption: Corilagin inhibits inflammatory responses by suppressing the MAPK and NF-κB pathways.
Corilagin has been demonstrated to inhibit the activation of NF-κB and the phosphorylation of MAPKs such as ERK and JNK in response to liver injury.[1][5] This leads to a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][4] Gallic acid has also been shown to suppress hepatic inflammation by downregulating these inflammatory mediators.[9]
Apoptosis Pathways
Corilagin can induce apoptosis in hepatocellular carcinoma cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the context of hepatoprotection from drug-induced injury, its anti-apoptotic effects are more relevant.
Caption: Corilagin's anti-apoptotic effect involves the modulation of Bcl-2 family proteins.
Experimental Protocols
A general overview of the methodologies employed in the cited studies is provided below to aid in the interpretation of the data and the design of future experiments.
Animal Models of Hepatotoxicity
-
Acetaminophen (APAP)-Induced Liver Injury: Mice are typically fasted overnight before being administered a single high dose of APAP (e.g., 300-500 mg/kg) via intraperitoneal injection. Tannins are administered either before or shortly after the APAP challenge. Liver and blood samples are collected at specific time points (e.g., 16-24 hours) for analysis.[1][9]
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury: CCl4 is usually dissolved in a vehicle like olive oil and administered to rodents via intraperitoneal injection or oral gavage. This model induces centrilobular necrosis and steatosis. Tannins are given as a pretreatment for a specified period before CCl4 administration.
-
Concanavalin A (Con A)-Induced Immune-Mediated Hepatitis: Con A is injected intravenously into mice, leading to T-cell-mediated liver injury that mimics autoimmune hepatitis. Corilagin has been administered intraperitoneally prior to the Con A challenge.[5]
Key Biochemical Assays
-
Serum Aminotransferases (ALT and AST): Measured using commercially available kits to assess the extent of hepatocellular damage.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): A marker of lipid peroxidation, typically measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px): Activities of these antioxidant enzymes are determined using specific assay kits.
-
-
Inflammatory Cytokines (TNF-α, IL-1β, IL-6): Levels in liver tissue or serum are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blotting: Used to determine the protein expression levels of key signaling molecules in pathways like Nrf2, NF-κB, and MAPK.
-
Histopathological Analysis: Liver tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize morphological changes such as necrosis, inflammation, and steatosis.
Conclusion
The available experimental data strongly supports the hepatoprotective effects of corilagin, which are mediated through its potent antioxidant, anti-inflammatory, and anti-apoptotic activities. While direct comparative studies with other tannins are limited, the existing evidence suggests that corilagin is a highly effective agent in mitigating drug-induced liver injury. Its ability to modulate key signaling pathways like Nrf2, NF-κB, and MAPK underscores its multifaceted mechanism of action.
For researchers and drug development professionals, corilagin represents a promising candidate for the development of novel therapies for liver diseases. Further head-to-head comparative studies with other tannins under standardized experimental conditions are warranted to definitively establish its relative potency and therapeutic potential. Additionally, future research should focus on the bioavailability and pharmacokinetic profiles of these compounds to optimize their clinical translation.
References
- 1. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Corilagin Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corilagin Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Corilagin Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization [frontiersin.org]
- 7. Hepatoprotective Effects of Corilagin Following Hemorrhagic Shock are Through Akt-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospective Application of Tannic Acid in Acetaminophen (APAP)-Induced Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gallic Acid Alleviates Acetaminophen-Induced Acute Liver Injury by Regulating Inflammatory and Oxidative Stress Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. museonaturalistico.it [museonaturalistico.it]
- 11. Frontiers | Hepatoprotective Effects of Different Extracts From Triphala Against CCl4-Induced Acute Liver Injury in Mice [frontiersin.org]
- 12. Hepatoprotective Effects of Different Extracts From Triphala Against CCl4-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effect of Corilagin on Alcoholic Liver Injury | Semantic Scholar [semanticscholar.org]
Cross-Validation of Corilagin Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prevalent analytical methods for the quantification of Corilagin (B190828): High-Performance Liquid Chromatography with Photodiode Array/Ultraviolet Detection (HPLC-PDA/UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a comprehensive overview of their respective performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Introduction to Corilagin Quantification
Corilagin, a hydrolysable tannin, is a significant bioactive compound found in many medicinal plants, notably in the genus Phyllanthus.[1][2] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, have spurred interest in its therapeutic potential.[3] Accurate and reliable quantification of Corilagin is crucial for quality control of herbal medicines, pharmacokinetic studies, and metabolic profiling.[1][4][5] This guide focuses on the cross-validation of HPLC-PDA/UV and LC-MS/MS, two powerful techniques for the quantitative analysis of Corilagin.
Method 1: High-Performance Liquid Chromatography with Photodiode Array/Ultraviolet (HPLC-PDA/UV) Detection
HPLC-PDA/UV is a widely used, robust, and cost-effective method for the quantification of Corilagin in various matrices, including plant extracts and biological samples.[1][2] This technique separates Corilagin from other components in a mixture based on its interaction with a stationary phase, followed by detection and quantification based on its ultraviolet absorbance.
Experimental Protocol: HPLC-PDA/UV
A representative experimental protocol for the quantification of Corilagin using HPLC-PDA is as follows:
-
Sample Preparation:
-
For plant material, extraction is typically performed with a suitable solvent such as methanol (B129727) or ethanol, followed by filtration.[1][2]
-
For plasma samples, protein precipitation with a solvent like ethyl acetate (B1210297) is a common preparation step.[4]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used (e.g., 4.6 × 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution is commonly employed, typically consisting of acetonitrile (B52724) and water containing a small percentage of an acid like trifluoroacetic acid (0.05%) or phosphoric acid (0.2%) to improve peak shape.[6][7]
-
Column Temperature: Analyses are often conducted at or near room temperature (e.g., 25°C or 35°C).[6][7]
-
Injection Volume: A standard injection volume is 5-20 µL.[2][7]
-
-
Detection:
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of Corilagin, particularly in complex biological matrices like plasma.[9] This technique combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, allowing for precise identification and quantification even at very low concentrations.
Experimental Protocol: LC-MS/MS
A typical experimental protocol for Corilagin quantification by LC-MS/MS is outlined below:
-
Sample Preparation:
-
Plasma samples are commonly prepared by protein precipitation.[9]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Performance Comparison: HPLC-PDA/UV vs. LC-MS/MS
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available resources. The following tables summarize the key performance parameters of HPLC-PDA/UV and LC-MS/MS for Corilagin quantification based on published data.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-PDA/UV | LC-MS/MS |
| Linear Range | 1.0–75 µg/mL[6], 0.2–20 µg/mL[4] | 2.5–1000.0 ng/mL[9] |
| Correlation Coefficient (r²) | >0.998[4], 0.9999[2] | Not explicitly stated, but linearity is confirmed[9] |
| Limit of Detection (LOD) | 0.5 µg/mL[6], 0.987 mg/L[2] | Not explicitly stated, but LOQ is very low[9] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[6], 0.2 µg/mL[4], 3.29 mg/L[2] | 2.5 ng/mL[9] |
Table 2: Precision and Accuracy
| Parameter | HPLC-PDA/UV | LC-MS/MS |
| Intra-day Precision (%RSD) | <8.0%[6], <5.7%[4] | <9.8%[9] |
| Inter-day Precision (%RSD) | <8.0%[6], <5.7%[4] | <9.8%[9] |
| Accuracy (Relative Error) | Not explicitly stated | Within ±6.0%[9] |
| Recovery | >81.0%[4], 101.41%[7] | Not explicitly stated |
Visualizing the Methodologies
To further clarify the experimental processes and comparative aspects, the following diagrams are provided.
Conclusion
Both HPLC-PDA/UV and LC-MS/MS are validated and reliable methods for the quantification of Corilagin. The choice between the two depends on the specific requirements of the analysis.
-
HPLC-PDA/UV is a robust, cost-effective, and widely accessible technique suitable for routine quality control and quantification of Corilagin in samples where concentrations are expected to be in the µg/mL range.[4][6]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring trace-level quantification (ng/mL), such as pharmacokinetic studies in biological fluids where the sample matrix is complex and concentrations are low.[9]
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each method is essential for generating accurate and meaningful data in the study of Corilagin.
References
- 1. Validated HPLC method for the standardization of Phyllanthus niruri (herb and commercial extracts) using corilagin as a phytochemical marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an UPLC-PDA method for the determination of corilagin in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profiling analysis of corilagin in vivo and in vitro using high-performance liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Determination of Corilagin and Salvianolic Acid B in Fu Zheng Rou Gan by HPLC | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of corilagin in rat plasma using a liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Corilagin as a Positive Control in Antioxidant Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antioxidant compounds, the selection of an appropriate positive control is paramount for the accurate assessment of antioxidant efficacy. Corilagin (B190828), a member of the ellagitannin family found in various medicinal plants, has demonstrated significant antioxidant properties, positioning it as a strong candidate for a positive control in antioxidant research. This guide provides a comprehensive comparison of corilagin with other commonly used positive controls, namely Trolox (a water-soluble analog of vitamin E) and Vitamin C (ascorbic acid), supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Comparative Antioxidant Activity
Corilagin has been shown to exhibit potent free radical scavenging activity and metal-chelating properties. Its antioxidant capacity has been evaluated in numerous studies using a variety of assays. The half-maximal inhibitory concentration (IC50) is a commonly used metric to quantify the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the IC50 values of corilagin in comparison to Trolox and Vitamin C across different antioxidant assays. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Antioxidant Assay | Corilagin (μM) | Trolox (μM) | Vitamin C (Ascorbic Acid) (μM) | Reference |
| DPPH Radical Scavenging | 2.5 | 20.0 | ~25-50 | [1] |
| PTIO• Radical Scavenging (pH 4.5) | 12.3 | 28.5 | Not Reported | [1] |
| PTIO• Radical Scavenging (pH 7.4) | 1.8 | 15.6 | Not Reported | [1] |
| Fe³⁺-Reducing Antioxidant Power (FRAP) | 1.9 | 10.4 | Not Reported | [1] |
| Fe²⁺-Chelation | 7.9 | Not Applicable* | Not Reported | [1] |
| NO Scavenging (μg/mL) | 66.64 | Not Reported | Not Reported | [2] |
*Sodium citrate (B86180) was used as the positive control for the Fe²⁺-chelation assay.[1]
The data clearly indicates that corilagin possesses significantly lower IC50 values in DPPH, PTIO radical scavenging, and FRAP assays compared to Trolox, suggesting superior antioxidant activity in these in vitro models.[1]
Mechanistic Insights: The Nrf2 Signaling Pathway
Corilagin exerts its antioxidant effects not only through direct radical scavenging and metal chelation but also by activating endogenous antioxidant defense mechanisms. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like corilagin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx).[3]
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for comparing the antioxidant activity of different compounds. Below are detailed methodologies for two common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method to evaluate the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve corilagin and the positive control (e.g., Trolox, Vitamin C) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom will reduce the ABTS•+, causing a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of corilagin and the positive control in the same solvent used for the working solution.
-
Reaction Mixture: Add 20 µL of the sample or standard to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
The available data strongly supports the use of corilagin as a positive control in antioxidant studies. Its superior radical scavenging and reducing capabilities, as demonstrated by lower IC50 values compared to the widely used standard Trolox, make it a reliable benchmark for evaluating the antioxidant potential of new chemical entities. Furthermore, its ability to modulate endogenous antioxidant pathways, such as the Nrf2 signaling cascade, provides a multi-faceted mechanism of action that is relevant to in vivo physiological conditions. For researchers seeking a potent and mechanistically interesting positive control, corilagin presents a compelling choice.
References
- 1. Antioxidant and pro-angiogenic effects of corilagin in rat cerebral ischemia via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Corilagin from Diverse Botanical Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Corilagin derived from various plant sources. It details the compound's prevalence, outlines extraction and purification methodologies, and evaluates its biological activities with supporting experimental data. This guide aims to inform strategic sourcing and application of Corilagin in research and development.
Corilagin, a potent ellagitannin, has garnered significant scientific interest for its broad-spectrum therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities.[1][2] As a member of the hydrolyzable tannin family, it is found in a variety of medicinal plants.[1] The selection of a plant source for Corilagin can significantly impact yield and potentially its biological efficacy, making a comparative understanding essential for its development as a therapeutic agent.
Plant Sources and Corilagin Content
Corilagin is distributed across numerous plant families, with particularly high concentrations found in the Euphorbiaceae, Combretaceae, and Geraniaceae families.[1] The yield of Corilagin is influenced by several factors, including the plant species, the specific part of the plant utilized, geographical location, and the extraction method employed.[1] A summary of Corilagin content from several notable plant sources is presented below.
| Plant Species | Family | Plant Part | Corilagin Content (% w/w or mg/g) |
| Phyllanthus amarus | Euphorbiaceae | Whole Plant | 2.28% (in water-alcohol extract)[3] |
| Phyllanthus niruri | Euphorbiaceae | Leaves | 6.7% (in aqueous extract) |
| Phyllanthus urinaria | Euphorbiaceae | Whole Plant | 619 µg/g (in alcoholic extract) |
| Phyllanthus maderaspatensis | Euphorbiaceae | Whole Plant | 0.45% (in hydro-alcoholic extract)[4] |
| Terminalia chebula | Combretaceae | Fruit | High concentrations reported[5][6][7] |
| Geranium wilfordii | Geraniaceae | Whole Plant | 1.69 mg/g |
| Geranium sibiricum | Geraniaceae | Aerial Part | 0.59 mg/g[8] |
| Dimocarpus longan | Sapindaceae | Seed | Highest content among 10 screened plants[9] |
| Acer buergerianum | Sapindaceae | Leaves | 8.75-11.24 mg/g (new leaf stage)[8] |
Comparative Biological Activity of Corilagin
The therapeutic potential of Corilagin has been evaluated across numerous studies, demonstrating its efficacy in various disease models. While the fundamental activity of the molecule remains consistent, the source and purity can influence its potency.
Anticancer Activity
Corilagin has been shown to inhibit the growth of a wide range of cancer cells by inducing cell cycle arrest and apoptosis.[10][11][12] The following table summarizes the in vitro anticancer effects of Corilagin from different plant sources on various cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
| Plant Source of Corilagin | Cancer Cell Line | IC50 Value (µM) |
| Phyllanthus niruri | Ovarian cancer (SKOv3ip, Hey) | < 30[13] |
| Dimocarpus longan | Lung cancer (A549) | 28.8 ± 1.2 |
| Terminalia chebula | Not specified | 2.64[9] |
Anti-inflammatory Activity
Corilagin exhibits significant anti-inflammatory effects by modulating key inflammatory pathways.[10][14] It has been shown to inhibit the production of pro-inflammatory cytokines and mediators. For instance, Corilagin can restrain the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[15][16][17]
Antioxidant Activity
The antioxidant properties of Corilagin are well-documented and contribute significantly to its therapeutic effects.[10] A comparative study on the antioxidant properties of extracts from Phyllanthus niruri and Phyllanthus urinaria demonstrated significant DPPH radical scavenging activity, with the methanol (B129727) extracts of both plants showing over 90% activity at a concentration of 2 mg/ml, comparable to standards like Ascorbic acid and BHA.
Experimental Protocols
General Extraction and Purification Workflow
A typical workflow for the isolation and quantification of Corilagin involves extraction, purification, and analytical verification.
Detailed Methodologies
1. Extraction from Phyllanthus amarus (Ethanolic Extraction)
-
Plant Material: 500 g of the coarse powder of the whole plant.[18]
-
Extraction: Extracted with 90% ethanol (B145695) using a Soxhlet apparatus.[18]
-
Concentration: The extract is concentrated on a water bath at a temperature not exceeding 60°C.[18]
-
Yield: Approximately 20% w/w.[18]
2. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reverse-phase C18 column (e.g., Kromasil 100-7-C18, 21.2 x 250 mm).[1][4]
-
Mobile Phase: An isocratic mobile phase of 25% methanol in water is often effective.[1][4]
-
Flow Rate: A flow rate of around 15 mL/min is common for semi-preparative columns.[1][4]
-
Detection: UV detection at 275 nm.[1]
-
Post-Purification: The collected fractions containing pure Corilagin are dried under a vacuum.[1]
3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[19][20]
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol.[19]
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.[19]
-
Add the Corilagin sample (at various concentrations) to the DPPH working solution.[19]
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[19]
-
Measure the absorbance at 517 nm using a spectrophotometer.[19]
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[21]
-
4. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
-
Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[22][23]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Corilagin for a specified duration (e.g., 72 hours).[13]
-
Add MTT solution to each well and incubate for a few hours (e.g., 1.5-4 hours) to allow for formazan crystal formation.[23]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[24]
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Signaling Pathways Modulated by Corilagin
Corilagin exerts its therapeutic effects by modulating various cellular signaling pathways. Two key pathways identified are the TGF-β and NLRP3 inflammasome pathways.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis.[25] Dysregulation of this pathway is often implicated in cancer progression. Corilagin has been shown to inhibit the TGF-β signaling pathway, thereby suppressing tumor growth.[2][26][27]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory responses.[15] Corilagin has been demonstrated to suppress the activation of the NLRP3 inflammasome, highlighting its anti-inflammatory potential.[15][16][28]
This comparative guide underscores the importance of plant source selection for obtaining Corilagin and highlights its multifaceted therapeutic potential. The provided experimental data and protocols offer a valuable resource for researchers aiming to harness the benefits of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phcogcommn.org [phcogcommn.org]
- 5. impactfactor.org [impactfactor.org]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corilagin inhibits breast cancer growth via reactive oxygen species‐dependent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [scholarbank.nus.edu.sg]
- 15. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Corilagin alleviates atherosclerosis by inhibiting NLRP3 inflammasome activation via the Olfr2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical screening of phyllanthus amarus ethanolic extract for its analgesic and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journal.unisza.edu.my [journal.unisza.edu.my]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. protocols.io [protocols.io]
- 24. thepharmajournal.com [thepharmajournal.com]
- 25. TGF-β Signaling Pathway: Mechanism, Receptors & Role in Cancer Biology - Creative Biolabs [creativebiolabs.net]
- 26. Corilagin alleviates hypertrophic scars via inhibiting the transforming growth factor (TGF)-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Corilagin alleviates atherosclerosis by inhibiting NLRP3 inflammasome activation via the Olfr2 signaling pathway in vitro and in vivo [frontiersin.org]
Verifying Corilagin's Engagement with Target Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, confirming the direct binding of a therapeutic compound to its intended target is a critical step in the validation process. This guide provides a comparative overview of experimental data and methodologies for confirming the binding of corilagin (B190828), a naturally occurring polyphenol, to its protein targets. We will focus on its interactions with the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), and explore its potential, though currently unconfirmed, interaction with Aurora A kinase.
Quantitative Assessment of Corilagin's Binding Affinity
The strength of the interaction between a ligand and its target protein is quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a stronger binding affinity or greater inhibitory potency, respectively. The available data for corilagin's interaction with its targets and a comparison with alternative inhibitors are summarized below.
| Target Protein | Compound | Method | Binding Affinity (Kd) | Inhibitory Concentration (IC50) |
| SARS-CoV-2 Spike Protein (RBD) | Corilagin | Surface Plasmon Resonance (SPR) | 1.8 nM | |
| Corilagin | ELISA | 24.9 µM[1] | ||
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Corilagin | Biochemical Assays | Data not available | Data not available[2] |
| DG046 (phosphinic pseudopeptide) | Co-crystallization | 86 nM[3] | ||
| Benzofuran Derivatives | Biochemical Assays | Nanomolar range[4][5] | ||
| Aurora A Kinase | Corilagin | - | No direct binding data available | IC50 against various cancer cell lines (e.g., 28.8 ± 1.2 µM for A549 lung cancer)[6] |
| Staurosporine | Kinase Profiler Assay | 0.08 µM[7] | ||
| Compounds 16 & 17 (benzo[d]imidazole-4,7-dione analogues) | Kinase Profiler Assay | 9.17 µM and 7.47 µM, respectively[7] |
Experimental Protocols for Binding Confirmation
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the binding of corilagin to its target proteins.
Surface Plasmon Resonance (SPR) for Corilagin-RBD Interaction
This method allows for the real-time, label-free analysis of binding kinetics.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One molecule (the ligand) is immobilized on the chip surface, and its binding partner (the analyte) is flowed over the surface.
Experimental Workflow:
References
- 1. Corilagin prevents SARS-CoV-2 infection by targeting RBD-ACE2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corilagin regulates antigen processing and presentation by directly binding to inhibit ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Crystal Structure of Endoplasmic Reticulum Aminopeptidase 1 with Bound Phosphinic Transition-State Analogue Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Corilagin: A Comparative Analysis of its Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of corilagin (B190828), a naturally occurring ellagitannin, with a focus on its anticancer and anti-inflammatory properties. While direct comparative data between corilagin and its synthetic analogues remains limited in publicly available literature, this document summarizes key performance indicators of corilagin in various biological assays, offering a baseline for its efficacy. Detailed experimental protocols for key assays are also provided to support further research and validation.
Data Presentation: Corilagin Performance in Biological Assays
The following tables summarize the quantitative data on the biological activity of corilagin from various studies. This data highlights its potency in different cancer cell lines and its anti-inflammatory and antiviral effects.
Table 1: Anticancer Activity of Corilagin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 28.8 ± 1.2 | [1] |
| HeLa | Cervical Cancer | 45.3 | |
| HepG2 | Liver Cancer | 52.8 | |
| SGC-7901 | Gastric Cancer | 35.7 | |
| SW480 | Colon Cancer | 68.4 |
Table 2: Anti-Inflammatory & Antiviral Activity of Corilagin
| Biological Activity | Assay/Model | Key Findings | Reference |
| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Inhibition of NO, TNF-α, IL-6 production | |
| Antiviral | SARS-CoV-2 RdRp inhibition | EC50 of 0.13 µM | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of corilagin. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for another 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of corilagin for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histogram.
Mandatory Visualizations
Signaling Pathways Modulated by Corilagin
Corilagin has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and survival.
Caption: Corilagin's inhibition of PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activity of a compound like corilagin.
Caption: General workflow for evaluating the biological activity of corilagin.
References
- 1. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corilagin inhibits SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corilagin inhibits SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to Corilagin's Synergistic Effects
For Immediate Release
Corilagin (B190828), a naturally occurring ellagitannin, is emerging as a significant compound in pharmacology, demonstrating a remarkable ability to enhance the efficacy of conventional drugs. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Corilagin's synergistic effects when combined with other therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visualizing molecular pathways, this document serves as a critical resource for exploring Corilagin's potential in combination therapies for cancer and infectious diseases.
Synergistic Antitumor Activity of Corilagin
Corilagin has been shown to potentiate the cytotoxic effects of several chemotherapeutic agents across various cancer cell lines. This synergy may allow for reduced dosages of highly toxic drugs, potentially mitigating adverse side effects while maintaining or even enhancing therapeutic efficacy.
Combination with 5-Fluorouracil (5-FU) in Colorectal Cancer
Studies on HCT-8 colorectal cancer cells have demonstrated a significant synergistic effect when Corilagin is combined with 5-FU. This combination leads to an enhanced anti-proliferative effect, which is statistically validated by a low Combination Index (CI). A CI value of less than 1.0 indicates a synergistic interaction.
| Drug Combination | Cell Line | IC50 (Corilagin) | IC50 (5-FU) | Combination Details | Combination Index (CI) | Observed Effect |
| Corilagin + 5-FU | HCT-8 | 24 µM (48h) | 30 µM (48h) | 6 µM Corilagin + 18 µM 5-FU | < 0.5 | Significant synergistic inhibition of cell proliferation.[1][2] |
Combination with Platinum-Based Drugs and Other Chemotherapies
Corilagin also exhibits synergistic or sensitizing effects with other widely used chemotherapy drugs. In esophageal squamous cell carcinoma, it enhances the antitumor effects of cisplatin (B142131) both in vitro and in vivo.[3] Similarly, it sensitizes Hep3B hepatoma cells to both cisplatin and doxorubicin (B1662922).[4][5] In ovarian cancer, Corilagin has been found to increase the inhibitory effects of paclitaxel (B517696) and carboplatin. While specific CI values from single studies are not always available, the collective evidence strongly points towards a beneficial combination.
| Drug Combination | Cancer Type | Cell Line(s) | Observed Synergistic Effect |
| Corilagin + Cisplatin | Esophageal Squamous Cell Carcinoma | Multiple | Substantially enhanced antitumor effects.[3] |
| Corilagin + Cisplatin | Hepatocellular Carcinoma | Hep3B | Enhanced cytotoxicity.[4][5] |
| Corilagin + Doxorubicin | Hepatocellular Carcinoma | Hep3B | Enhanced cytotoxicity.[4][5] |
| Corilagin + Paclitaxel | Ovarian Cancer | SKOv3ip, Hey | Distinctly increased inhibitory effects.[6] |
| Corilagin + Carboplatin | Ovarian Cancer | SKOv3ip, Hey | Distinctly increased inhibitory effects.[6] |
Synergistic Antimicrobial Activity of Corilagin
Beyond oncology, Corilagin demonstrates profound synergistic effects with β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. This synergy effectively restores the antibiotic's efficacy against resistant bacteria.
| Drug Combination | Bacterial Strain | MIC (Oxacillin alone) | MIC (Oxacillin in combination) | Fold Reduction in MIC | Fractional Inhibitory Concentration (FIC) Index | Observed Effect |
| Corilagin + Oxacillin | MRSA (Multiple Strains) | High | Significantly Lower | 100- to 2,000-fold | 0.13 | Potent synergistic and bactericidal action. |
Experimental Protocols and Methodologies
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability and Synergy Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Corilagin, the partner drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
-
Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the CI from the dose-effect data of single and combined drug treatments. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Antimicrobial Synergy Testing: Checkerboard Assay
The checkerboard assay is used to determine the synergistic, additive, or antagonistic effects of antimicrobial combinations.
-
Preparation: In a 96-well microplate, prepare serial dilutions of Drug A (e.g., Corilagin) horizontally and Drug B (e.g., Oxacillin) vertically. This creates a matrix of all possible concentration combinations.
-
Inoculation: Add a standardized bacterial inoculum (e.g., 0.5 McFarland standard) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug (alone or in combination) that visibly inhibits bacterial growth.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC index of ≤ 0.5 is considered synergistic.
Apoptosis Assessment: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with the drug combinations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms of Synergy
The synergistic effects of Corilagin are rooted in its ability to modulate multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Anticancer Synergy Workflow
The workflow for determining the synergistic anticancer effects of Corilagin involves a series of established in vitro assays.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mythreyaherbal.com [mythreyaherbal.com]
- 3. Corilagin Inhibits Esophageal Squamous Cell Carcinoma by Inducing DNA Damage and Down-Regulation of RNF8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Sensitization of Hep3B hepatoma cells to cisplatin and doxorubicin by corilagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
